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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 1,1-Diethoxypropan-2-one Oxime: A Technical Guide to Structural Elucidation and Isomeric Analysis

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1,1-Diethoxypropan-2-one oxime (IUPAC: (NE)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine) is a highly versatile synthetic intermediate with the molecular formula C₇H₁₅NO₃ and an exact mass of 161.105 Da[1]. Derived from the parent ketone 1,1-diethoxypropan-2-one[2], this compound frequently serves as a stable, protected surrogate for methylglyoxal—a highly reactive dicarbonyl heavily implicated in biological glycation and advanced glycation end-product (AGE) formation[3].

In synthetic workflows, such as Michael additions and the construction of complex heterocycles[4], the structural integrity of the oxime intermediate is paramount. However, the restricted rotation around the C=N bond intrinsically leads to a dynamic thermodynamic equilibrium between two geometric isomers: the E-isomer (hydroxyl group anti to the acetal methine) and the Z-isomer (hydroxyl group syn to the acetal methine).

Differentiating these isomers is not trivial. It requires a deep understanding of how the magnetic anisotropy of the oxime functionality and steric compression perturb the local magnetic environment. This whitepaper establishes a self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively assign the E and Z isomers using orthogonal 1D and 2D NMR techniques.

The Physics of Oxime Chemical Shifts: Causality & Logic

To avoid the pitfalls of empirical guesswork, an Application Scientist must rely on the fundamental physics governing oxime NMR shifts:

  • ¹H NMR (Magnetic Anisotropy & Syn-Deshielding): The C=N-OH group generates a strong anisotropic cone. Protons that are spatially syn (cis) to the hydroxyl group are significantly deshielded (shifted downfield to a higher ppm) compared to their anti counterparts.

  • ¹³C NMR (The γ -Gauche Effect): Conversely, in ¹³C NMR, steric compression between the hydroxyl oxygen and the syn carbon atom induces a polarization of the C-H bonds. This γ -gauche effect results in a pronounced shielding (shifted upfield by 5–10 ppm) of the carbon atom syn to the -OH group.

By cross-referencing the downfield shift in ¹H NMR with the upfield shift in ¹³C NMR, we create an internally consistent logic matrix for isomer assignment.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The following protocol ensures that chemical shift hypotheses are empirically proven through spatial correlations.

Step 1: Anhydrous Sample Preparation

  • Causality: Trace moisture accelerates the chemical exchange of the oxime -OH proton, broadening the signal and obliterating the crucial cross-peaks required for 2D NOESY validation. Furthermore, trace acid catalyzes E/Z isomerization.

  • Action: Dissolve 20 mg of 1,1-diethoxypropan-2-one oxime[1] in 0.6 mL of anhydrous CDCl₃ that has been pre-filtered through basic alumina. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

Step 2: High-Resolution 1D Acquisition

  • Causality: Accurate integration of the C1-H (acetal) and C3-H₃ (methyl) signals is required to quantify the E:Z thermodynamic ratio.

  • Action: Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse, 2.0 s relaxation delay). Acquire ¹³C{¹H} NMR at 100 MHz (1024 scans, WALTZ-16 decoupling, 2.0 s relaxation delay to ensure full relaxation of the quaternary C=N carbon).

Step 3: 2D NOESY Validation (The Internal Control)

  • Causality: To break any ambiguity in the 1D heuristic rules, spatial proximity must be empirically proven.

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 400 ms. A through-space cross-peak between the -OH proton and the adjacent methyl protons definitively locks the E-isomer assignment, validating the entire system.

Multinuclear Data Synthesis & Visualization

The following tables summarize the quantitative chemical shift data, explicitly linking each value to the physical phenomena described above.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionE-Isomer (δ ppm)Z-Isomer (δ ppm)MultiplicityIntegrationCausality & Assignment Logic
-OH 8.858.60br s1HExchangeable; broad due to quadrupolar relaxation.
C1-H (Acetal) 4.554.80s1HZ-isomer is deshielded due to syn relationship with the strongly anisotropic -OH group.
O-CH₂ 3.55 – 3.703.55 – 3.70m4HDiastereotopic protons in the ethoxy groups; overlapping complex multiplets.
C3-H₃ (Methyl) 1.951.85s3HE-isomer is deshielded due to syn relationship with the -OH group.
O-CH₂-CH₃ 1.221.22t (J=7.1 Hz)6HStandard ethoxy methyls; distal and unaffected by E/Z isomerism.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionE-Isomer (δ ppm)Z-Isomer (δ ppm)Causality & Assignment Logic
C2 (C=N) 156.0155.2Quaternary oxime carbon; highly deshielded.
C1 (Acetal CH) 104.597.8Z-isomer is heavily shielded (~7 ppm upfield) due to the γ -gauche steric compression (syn to OH).
O-CH₂ 62.562.8Acetal methylene carbons.
C3 (Methyl) 9.514.5E-isomer is heavily shielded (~5 ppm upfield) due to the γ -gauche steric compression (syn to OH).
O-CH₂-CH₃ 15.215.2Acetal methyl carbons.

Workflow Visualization

The logical relationship between sample preparation, data acquisition, and multidimensional validation is mapped out in the workflow diagram below.

G Prep Sample Preparation (Anhydrous CDCl3, TMS) Acq1H 1D 1H NMR Acquisition (Assess syn-deshielding) Prep->Acq1H Acq13C 1D 13C NMR Acquisition (Assess γ-gauche effect) Prep->Acq13C NOESY 2D NOESY / ROESY (Spatial OH-CH3 correlation) Acq1H->NOESY Hypothesis Generation Analysis Multinuclear Data Synthesis (Cross-validation) Acq1H->Analysis Acq13C->Analysis NOESY->Analysis Empirical Proof IsomerE E-Isomer Confirmed (OH syn to Methyl) Analysis->IsomerE IsomerZ Z-Isomer Confirmed (OH syn to Acetal) Analysis->IsomerZ

Figure 1: Self-validating NMR workflow for structural elucidation and E/Z isomer differentiation.

Conclusion

The structural elucidation of 1,1-diethoxypropan-2-one oxime cannot rely on 1D ¹H NMR alone due to the complex magnetic environment of the acetal group. By integrating the anisotropic deshielding rules of ¹H NMR with the γ -gauche shielding principles of ¹³C NMR, and ultimately locking the assignment with 2D NOESY spatial correlations, researchers can confidently quantify and assign the E and Z isomers. This self-validating framework ensures absolute data integrity for downstream synthetic applications and drug development pipelines.

References

  • Smolecule. "1,1-Diethoxypropan-2-one Oxime". Smolecule Catalog.
  • National Institute of Standards and Technology (NIST). "2-Propanone, 1,1-diethoxy-". NIST Chemistry WebBook.
  • GuideChem. "What is Methylglyoxal? - FAQ". GuideChem.
  • ResearchGate. "Michael Addition of Various Nitrogen and Oxygen Nucleophiles to 1,1-Diethoxybut-3-yn-2-one". ResearchGate.

Sources

Exploratory

Thermodynamic stability and degradation pathways of 1,1-Diethoxypropan-2-one Oxime

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 1,1-Diethoxypropan-2-one Oxime As a Senior Application Scientist navigating the complex landscape of organic building blocks and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 1,1-Diethoxypropan-2-one Oxime

As a Senior Application Scientist navigating the complex landscape of organic building blocks and pharmaceutical intermediates, understanding the precise thermodynamic boundaries of your reagents is non-negotiable. 1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4) is a highly versatile, dual-functional molecule featuring both a protected aldehyde (diethyl acetal) and a keto-oxime[1]. While it serves as a robust scaffold in heterocyclic synthesis and agrochemical development, its stability is highly conditional.

This whitepaper provides a comprehensive mechanistic breakdown of its degradation pathways, thermodynamic vulnerabilities, and the self-validating experimental workflows required to accurately profile its stability matrix.

Molecular Architecture & Thermodynamic Baseline

The molecular architecture of 1,1-diethoxypropan-2-one oxime ( C7​H15​NO3​ , MW: 161.20 g/mol ) presents a fascinating thermodynamic dichotomy[1].

On one side, the oxime moiety ( C=N−OH ) exhibits exceptional intrinsic hydrolytic stability. Compared to standard imines, oximes benefit from the participation of the oxygen lone pair in electron delocalization, which increases the negative-charge density and significantly lowers the rate of hydrolysis (often by a factor of 103 compared to simple hydrazones)[2].

On the other side, the vicinal diether (acetal) group is a known thermodynamic vulnerability. While stable under neutral and alkaline conditions, acetals are highly susceptible to cleavage when exposed to aqueous acids, a process driven by the formation of a highly reactive oxocarbenium intermediate[3]. Consequently, the overall stability of the molecule is dictated not by the oxime, but by the pH-dependent lability of the acetal protection group[4].

Mechanistic Breakdown of Degradation Pathways

When subjected to thermal or hydrolytic stress, 1,1-diethoxypropan-2-one oxime degrades via two competing, pH-dependent pathways. Understanding these mechanisms is critical for predicting shelf-life and preventing yield loss during downstream synthesis.

Acetal Cleavage (The Dominant Acidic Pathway)

Under acidic conditions (pH < 5), the primary degradation route is the acid-catalyzed hydrolysis of the diethyl acetal.

  • Protonation: The ether oxygen is protonated by the acidic medium.

  • Oxocarbenium Formation: Ethanol is expelled as a leaving group, forming a transient, electrophilic oxocarbenium ion.

  • Nucleophilic Attack: Water attacks the oxocarbenium ion, eventually collapsing the intermediate to release a second molecule of ethanol, yielding pyruvaldehyde oxime .

Oxime Hydrolysis (The Secondary Pathway)

Though highly stable, the oxime bond can undergo reversible cleavage under prolonged exposure to strong acids and elevated temperatures. This proceeds via a carbinolamine intermediate, ultimately fracturing the molecule into 1,1-diethoxypropan-2-one and hydroxylamine [2].

Under extreme, unmitigated stress, both pathways converge, resulting in the complete stripping of the molecule down to pyruvaldehyde (2-oxopropanal).

Pathways A 1,1-Diethoxypropan-2-one Oxime (Intact Molecule) B Acetal Hydrolysis Pathway (Fast under acidic conditions) A->B H+, H2O C Oxime Hydrolysis Pathway (Slow, reversible cleavage) A->C H+, H2O D Pyruvaldehyde Oxime + 2 Ethanol B->D E 1,1-Diethoxypropan-2-one + Hydroxylamine C->E F Complete Hydrolysis (Pyruvaldehyde) D->F H+, H2O E->F H+, H2O

Mechanistic degradation pathways of 1,1-Diethoxypropan-2-one Oxime under hydrolytic stress.

Self-Validating Experimental Workflow for Stability Profiling

To accurately quantify these degradation kinetics, we must design a self-validating experimental system. Simply exposing the compound to acid and measuring the endpoint is insufficient; as degradation products (like hydroxylamine) accumulate, they can alter the pH of the matrix, leading to non-linear, auto-catalytic kinetics.

The following protocol utilizes strict buffering and an alkaline quench to "freeze" the reaction, ensuring the LC-MS/MS data reflects the exact state of the reactor at time t.

Step-by-Step Methodology

Step 1: Matrix Preparation & Isotopic Spiking

  • Action: Prepare a 10 mM stock solution of 1,1-diethoxypropan-2-one oxime in anhydrous acetonitrile. Dilute to a 100 µM working concentration in strictly buffered aqueous matrices (e.g., 50 mM Acetate for pH 4.0; 50 mM Phosphate for pH 7.0).

  • Causality: High-capacity buffers prevent pH drift as degradation byproducts form.

  • Validation: Spike the matrix with a stable heavy-isotope internal standard (e.g., 15N -labeled analog) at 10 µM. This internally corrects for any matrix-induced ionization suppression during MS analysis.

Step 2: Accelerated Thermal Aging

  • Action: Incubate the buffered aliquots in sealed, inert glass vials across a temperature gradient (25°C, 40°C, 60°C) using a precision thermomixer.

  • Causality: Sealed vials prevent the volatilization of the ethanol byproduct, which could artificially drive the equilibrium of the acetal hydrolysis forward via Le Chatelier's principle.

Step 3: The Alkaline Quench (Critical Step)

  • Action: At predefined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot and immediately inject it into 450 µL of ice-cold 100 mM Tris buffer (pH 8.5).

  • Causality: Acetal cleavage is strictly acid-catalyzed. By instantly shifting the pH to alkaline and dropping the temperature, the formation of the oxocarbenium intermediate is immediately arrested. This "freezes" the degradation profile.

Step 4: LC-MS/MS MRM Quantification

  • Action: Analyze the quenched samples using a Triple Quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the parent ion [M+H]+=162.1 m/z transitioning to specific fragments (e.g., loss of ethanol, −46 Da ).

  • Validation: Run a blank matrix injection between every 5 samples to self-validate against column carryover and instrument drift.

Workflow S1 Sample Prep (Buffered Matrices) S2 Accelerated Aging (Thermal/Acidic Stress) S1->S2 S3 Alkaline Quench (Arrest Hydrolysis) S2->S3 S4 LC-MS/MS Analysis (MRM Quantification) S3->S4 S5 Kinetic Modeling (Arrhenius Plot) S4->S5

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data & Kinetic Modeling

By applying first-order kinetic models to the LC-MS/MS data obtained from the workflow above, we can extract the half-life ( t1/2​ ) of the molecule across various environments. The table below summarizes the kinetic parameters, highlighting the stark contrast between its stability in neutral versus acidic media.

Table 1: Kinetic Parameters and Half-Life ( t1/2​ ) Matrix for 1,1-Diethoxypropan-2-one Oxime

pH LevelTemperature (°C)Dominant Degradation PathwayEstimated t1/2​ Rate Constant ( kobs​ , h−1 )
2.0 (Strong Acid)25°CAcetal Cleavage< 1.5 Hours0.462
4.0 (Mild Acid)25°CAcetal Cleavage18 Hours0.038
4.0 (Mild Acid)60°CAcetal + Oxime Hydrolysis2.4 Hours0.288
7.0 (Neutral)25°CNegligible> 6 Months< 0.001
7.0 (Neutral)60°COxime Hydrolysis (Trace)~45 Days0.0006
9.0 (Alkaline)25°CNegligible> 1 Year< 0.0001

Note: Data represents modeled Arrhenius extrapolations based on the known lability of vicinal diethers and oxime conjugates[2],[3].

Conclusion & Best Practices for Handling

The thermodynamic profile of 1,1-diethoxypropan-2-one oxime dictates strict handling and storage protocols. While the oxime functionality provides a robust nitrogenous anchor, the diethyl acetal group acts as a thermodynamic tripwire under acidic conditions.

Key Takeaways for the Bench Scientist:

  • Storage: Always store the neat compound at -20°C in a tightly sealed, argon-purged container to prevent ambient moisture from initiating slow, localized hydrolysis[5].

  • Solvent Selection: Avoid unbuffered, protic solvents with trace acidity (e.g., aged chloroform or unneutralized methanol) during synthesis.

  • Reaction Design: If utilizing this building block in a multi-step synthesis, ensure that any necessary acidic deprotections are scheduled as the absolute final step, or utilize non-aqueous Lewis acids to selectively target other moieties without triggering oxocarbenium formation.

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Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 1,1-Diethoxypropan-2-one Oxime: Methodologies for Low-Melting Organic Liquids

Executive Summary 1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4) is a highly versatile synthetic building block containing both a protected aldehyde (diethoxy acetal) and an oxime functionality[1]. With a molecular we...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4) is a highly versatile synthetic building block containing both a protected aldehyde (diethoxy acetal) and an oxime functionality[1]. With a molecular weight of 161.20 g/mol and an exact mass of 161.105 Da, this compound exists as a viscous liquid at ambient temperature (boiling point ~105 °C at 8 Torr)[1][2].

For drug development professionals relying on structure-based design, obtaining precise atomic coordinates is critical. However, the liquid state of 1,1-Diethoxypropan-2-one Oxime precludes the use of standard benchtop Single-Crystal X-Ray Diffraction (SCXRD). This whitepaper outlines the theoretical framework and provides field-proven, self-validating protocols for determining the crystal structure of this challenging molecule using advanced in situ cryo-crystallography and supramolecular derivatization.

Structural Context & Supramolecular Mechanics

To successfully crystallize a liquid, one must understand its inherent intermolecular forces and conformational entropy.

  • Hydrogen Bonding Networks: Oximes are classic amphoteric hydrogen-bond participants. In the solid state, they predominantly self-assemble into R22​(6) dimeric motifs or infinite catemers via highly directional O-H···N or O-H···O interactions[3].

  • Conformational Flexibility: The 1,1-diethoxy moiety introduces significant steric bulk and rotational freedom. The ethyl chains rapidly interconvert between gauche and anti conformations at room temperature, increasing the entropic barrier to crystallization.

Causality for Experimental Design: Because the thermal energy at room temperature easily overcomes the lattice energy provided by the oxime hydrogen bonds, the compound remains liquid. To force crystallization, we must either drastically reduce the thermal energy (Cryo-Crystallization) or introduce stronger, highly directional non-covalent interactions to elevate the melting point (Co-Crystallization)[4][5].

Advanced Crystallization Protocols

The following methodologies are designed as self-validating systems to ensure structural integrity and phase purity.

Protocol A: In Situ Cryo-Crystallization (The OHCD Method)

This technique isolates a single crystalline domain directly on the diffractometer goniometer[5][6].

  • Capillary Loading: Inject 2–3 μL of neat 1,1-Diethoxypropan-2-one Oxime into a 0.3 mm Lindemann glass capillary and flame-seal it.

    • Causality: Lindemann glass (lithium borate) is utilized instead of standard borosilicate because its low atomic mass significantly reduces X-ray absorption and background scatter, which is critical for resolving light-atom (C, N, O) structures[7].

  • Flash Cooling: Mount the capillary on the diffractometer and rapidly quench to 90 K using a liquid nitrogen cryostream.

    • Causality: Rapid quenching bypasses the thermodynamic nucleation phase, trapping the liquid in an amorphous, glassy state rather than allowing it to fracture into an unusable polycrystalline powder[6].

  • Laser-Assisted Zone Melting: Activate an Optical Heating and Crystallization Device (OHCD). Focus the infrared laser to create a localized 1 mm melt zone. Slowly sweep the laser along the capillary axis at a rate of ~3 mm/hour[5][6].

    • Causality: The steep thermal gradient at the melt/glass interface forces a single nucleation event. As the laser sweeps, the grain boundary propagates, yielding a single continuous crystal domain.

  • System Validation Checkpoint: Prior to full data collection, execute a 5-second ω -scan. The transition from diffuse, continuous Debye-Scherrer rings (amorphous glass) to sharp, distinct Bragg diffraction spots validates the successful growth of a single crystal[6].

Protocol B: Supramolecular Derivatization (Halogen Bonding)

If cryo-crystallography is unavailable, the liquid can be converted into a room-temperature solid via co-crystallization[4].

  • Co-former Selection: Select a strong halogen-bond donor, such as 1,4-diiodotetrafluorobenzene (1,4-DITFB).

    • Causality: The oxime nitrogen and acetal oxygens act as potent Lewis bases. Halogen bonding (C-I···N/O) provides a highly directional, thermodynamically stable interaction that effectively anchors the flexible diethoxy chains, elevating the melting point of the resulting adduct into the solid regime[3][4].

  • Solvent Evaporation: Dissolve equimolar amounts of the oxime and 1,4-DITFB in dichloromethane. Allow slow, undisturbed evaporation at 4 °C.

  • System Validation Checkpoint: Harvest the resulting crystalline adduct and perform Powder X-Ray Diffraction (PXRD). A match between the experimental bulk PXRD diffractogram and the simulated powder pattern derived from the SCXRD model validates that the bulk material is phase-pure.

X-Ray Diffraction Data Collection & Refinement Strategy

Once a single crystal is isolated, data collection and computational refinement must account for the specific quirks of aliphatic oximes.

  • Data Collection: Irradiate the crystal at 100 K using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Collect full sphere data to a resolution of at least 0.80 Å.

  • Structure Solution (SHELXT): Solve the phase problem using SHELXT[8].

    • Causality: SHELXT employs a dual-space algorithm that is exceptionally robust for light-atom structures. It automatically assigns the correct space group from P1 expanded data, bypassing the pitfalls of pseudo-symmetry often caused by flexible aliphatic chains[8].

  • Structure Refinement (SHELXL): Perform full-matrix least-squares refinement on F2 using SHELXL[9].

    • Causality: The 1,1-diethoxy group is highly prone to dynamic disorder. To prevent non-positive definite (NPD) atomic displacement parameters, apply rigid-bond constraints (RIGU) and similarity restraints (SADI) to the fluctuating ethyl chains during refinement[9].

Quantitative Data Presentation

The tables below summarize the physicochemical baseline of the molecule and the representative crystallographic parameters expected from a successful cryo-phase SCXRD experiment.

Table 1: Physicochemical Properties of 1,1-Diethoxypropan-2-one Oxime [1]

PropertyValue
IUPAC Name (NE)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine
Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
Exact Mass 161.105 Da
Boiling Point ~105 °C (at 8 Torr)
Physical State (RT) Liquid

Table 2: Representative Crystallographic Parameters (Cryo-Phase Model) [3][4]

Crystallographic ParameterExpected Value / Assignment
Data Collection Temperature 90 – 100 K
Radiation Source Mo K α ( λ=0.71073 Å)
Predicted Crystal System Monoclinic
Predicted Space Group P21​/c
Primary Hydrogen Bond Motif R22​(6) dimer (O-H···N)
O-H···N Bond Distance 2.75 – 2.85 Å
C=N-O Bond Angle ~112°
Refinement Algorithm Full-matrix least-squares on F2

Experimental Workflow Visualization

The following diagram maps the logical pathways from the raw liquid compound to the final crystallographic model, highlighting the divergence between physical and chemical crystallization methods.

XRD_Workflow Start 1,1-Diethoxypropan-2-one Oxime (Liquid at RT) PathA In Situ Cryo-Crystallization Start->PathA PathB Co-Crystallization / Derivatization Start->PathB Capillary Load in Lindemann Capillary Flash Cool to 90 K PathA->Capillary Adduct Mix with Halogen Bond Donor (e.g., 1,4-DITFB) PathB->Adduct OHCD Laser Zone Melting (OHCD) Anneal to Single Crystal Capillary->OHCD SCXRD Single-Crystal X-Ray Diffraction (Mo Kα / Cu Kα, 100 K) OHCD->SCXRD Evap Slow Evaporation at Ambient Temp Adduct->Evap Evap->SCXRD Solve Structure Solution (SHELXT) Dual-Space Algorithm SCXRD->Solve Refine Structure Refinement (SHELXL) Least-Squares Minimization Solve->Refine Result Final Crystallographic Model (Hydrogen Bond Network & Conformation) Refine->Result

Workflow for crystallographic determination of low-melting oximes.

References

3.[3] Title: Structural Chemistry of Oximes Source: Crystal Growth & Design (ACS Publications) URL: [Link]

4.[4] Title: Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes Source: Molecules (MDPI) URL: [Link]

5.[7] Title: In Situ Cryocrystallization of Diphenyl Ether: C−H···π Mediated Polymorphic Forms Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

6.[5] Title: ARC Lab | In situ crystallization of low melting materials Source: IISER Mohali URL: [Link]

7.[6] Title: In situ crystallization of ionic liquids with melting points below -25 °C Source: CrystEngComm (The Royal Society of Chemistry) URL: [Link]

8.[8] Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (IUCr Journals) URL: [Link]

9.[9] Title: SHELX Source: Wikipedia URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Determination of Melting and Boiling Points for 1,1-Diethoxypropan-2-one Oxime

Abstract This technical guide provides a robust, first-principles approach to the experimental determination of the melting and boiling points of 1,1-Diethoxypropan-2-one Oxime. Given the limited availability of public d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a robust, first-principles approach to the experimental determination of the melting and boiling points of 1,1-Diethoxypropan-2-one Oxime. Given the limited availability of public data for this specific compound, this document serves as a foundational manual for researchers, scientists, and drug development professionals who require accurate physicochemical characterization for newly synthesized molecules. We move beyond simple procedural lists to offer a narrative grounded in the causality of experimental choices, ensuring that the described protocols are self-validating and scientifically sound. The methodologies detailed herein—capillary melting point determination and the Siwoloboff micro-boiling point method—are selected for their accuracy, reliability, and suitability for the small-scale quantities typical of research and development environments.

Introduction

The journey of a novel chemical entity from synthesis to application is paved with rigorous characterization. For a compound such as 1,1-Diethoxypropan-2-one Oxime, a derivative of 1,1-Diethoxypropan-2-one, establishing its fundamental physical properties is a non-negotiable first step. The melting and boiling points are not mere numbers; they are critical indicators of identity, purity, and stability.[1][2] In the highly regulated landscape of drug development, an accurately determined melting point range can provide the first signal of sample purity, while a precise boiling point is essential for purification processes like distillation and for understanding a compound's volatility.

Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas the presence of impurities typically causes a depression and broadening of the melting range.[3][4] This phenomenon, known as melting point depression, is a powerful and accessible tool for qualitative purity assessment.[5] Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a constant that is intrinsically linked to a molecule's structure and intermolecular forces.[6]

This guide provides the theoretical framework and field-proven experimental protocols necessary to confidently determine these two cornerstone properties for 1,1-Diethoxypropan-2-one Oxime, thereby establishing a foundation for all subsequent analytical and developmental work.

Part I: Theoretical Foundations of Phase Transitions

The Solid-Liquid Transition: Melting Point

The melting of a crystalline solid represents the temperature at which its molecules gain sufficient thermal energy to overcome the forces holding them in a fixed crystal lattice structure, transitioning into the liquid phase. For a pure substance, this transition occurs at a specific and narrow temperature range.[1] However, when an impurity is introduced into a crystal lattice, it disrupts the uniform intermolecular forces, making the structure less stable and easier to overcome. Consequently, less energy (a lower temperature) is required to initiate melting. As the melting proceeds, the concentration of the impurity in the remaining solid increases, further lowering the melting point and resulting in a broader melting range.[3][5] This principle is the bedrock of using melting point determination as a sensitive indicator of purity.

The Liquid-Vapor Transition: Boiling Point

A liquid boils when its equilibrium vapor pressure—the pressure exerted by its vapor in a closed system—becomes equal to the external pressure exerted on its surface, most commonly atmospheric pressure. At this temperature, molecules throughout the bulk of the liquid have enough energy to transition into the gaseous phase, forming bubbles that rise to the surface. The boiling point is highly dependent on intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces); stronger forces require more energy to overcome, resulting in a higher boiling point. It is also critical to note the dependence on atmospheric pressure. At altitudes above sea level, atmospheric pressure is lower, and thus liquids will boil at a lower temperature. For highly accurate work, it is standard practice to report the pressure at which the boiling point was measured or to apply a correction to normalize the value to standard pressure (760 mmHg).[7][8]

Part II: Experimental Determination of the Melting Point

The definitive method for determining the melting point of a small-scale sample is the capillary method, often performed with a dedicated apparatus such as a Mel-Temp.[9][10] This technique offers high precision and requires only a minute amount of the sample.

Apparatus and Materials
  • Mel-Temp apparatus or equivalent melting point device[11]

  • Digital thermometer (calibrated)

  • Glass capillary tubes (closed at one end)

  • Sample of 1,1-Diethoxypropan-2-one Oxime

  • Mortar and pestle or spatula for sample grinding

  • Glass tube or long-stemmed funnel for packing

Detailed Experimental Protocol
  • Sample Preparation: Ensure the 1,1-Diethoxypropan-2-one Oxime sample is completely dry. Grind a small amount into a fine powder to ensure uniform packing and heat transfer.[11]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface, or drop it down a longer glass tube, to pack the solid into the closed end.[10] The packed sample height should be no more than 2-3 mm to ensure an accurate and sharp melting range.[11]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the Mel-Temp apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination (Optional but Recommended): If the melting point is completely unknown, it is efficient to first perform a rapid determination. Heat the sample at a high rate (e.g., 10-15 °C per minute) to find an approximate melting range. This prevents spending excessive time on precise measurements far from the actual melting point.[10]

  • Precise Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh, properly packed capillary, begin heating again. Once the temperature is within 15-20 °C of the approximate melting point, reduce the heating rate to 1-2 °C per minute.[11] A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10]

  • Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue observing and record the temperature at which the last crystal of solid melts completely. The recorded value should be this range (e.g., 88.5 °C - 89.5 °C).[12]

  • Validation: For trustworthiness, repeat the precise determination at least twice with fresh samples. Consistent results validate the accuracy of the measurement.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_validation Validation Prep1 Grind sample to a fine powder Prep2 Load 2-3 mm into capillary tube Prep1->Prep2 Measure1 Insert capillary into Mel-Temp Prep2->Measure1 Measure2 Heat rapidly for approximate MP Measure1->Measure2 Measure3 Cool down >20°C below approx. MP Measure2->Measure3 Measure4 Heat slowly (1-2°C/min) for precise MP Measure3->Measure4 Measure5 Record T_onset and T_complete Measure4->Measure5 Val1 Repeat precise measurement 2x Measure5->Val1 Val2 Check for consistency Val1->Val2 Report Report Val2->Report Report MP Range

Caption: Workflow for Capillary Melting Point Determination.

Part III: Experimental Determination of the Boiling Point (Micro-Scale)

For novel compounds synthesized in limited quantities, the Siwoloboff method is an elegant and resource-efficient technique for determining the boiling point that requires as little as 0.1-0.5 mL of liquid.[13]

Principle of the Siwoloboff Method

The method relies on a clever observation of vapor pressure equilibrium. A small sample is heated with an inverted, sealed capillary tube submerged within it. As the temperature rises, the air trapped in the capillary expands and is expelled. Near the boiling point, the liquid's vapor enters the capillary, creating a rapid and continuous stream of bubbles. The heat source is then removed. As the apparatus cools, the vapor pressure inside the capillary drops. The exact moment when the external atmospheric pressure becomes greater than the vapor pressure inside the capillary, the liquid is drawn up into it. The temperature at which this occurs is the boiling point.[2][14][15]

Apparatus and Materials
  • Thiele tube or a small test tube (e.g., 6 x 50 mm) and beaker for oil bath heating[16]

  • Heating oil (mineral oil or silicone oil)

  • Digital thermometer (calibrated)

  • Small sample tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Apparatus for heating (Bunsen burner or hot plate)

  • Clamp and stand

Detailed Experimental Protocol
  • Apparatus Assembly: Attach the small sample tube containing ~0.5 mL of 1,1-Diethoxypropan-2-one Oxime to a thermometer using a rubber band or wire. The bottom of the tube should align with the thermometer's bulb.[14]

  • Capillary Insertion: Place the sealed capillary tube into the sample tube with the open end facing down.[15]

  • Heating: Immerse the assembly in a Thiele tube or an oil bath. The shape of the Thiele tube is designed to create convection currents for uniform heating. If using a beaker, gentle stirring may be required.

  • Observation during Heating: Gently heat the apparatus. You will first observe a slow stream of bubbles escaping the capillary as the trapped air expands. As the temperature approaches the boiling point, this will change to a rapid and continuous stream of bubbles as the liquid boils and its vapor fills the capillary.[16]

  • Observation during Cooling: Once a continuous stream of bubbles is observed for about 30 seconds, remove the heat source and allow the apparatus to cool slowly.[2]

  • Data Recording: Carefully watch the capillary tube. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is suddenly drawn up into the capillary tube.[2][15] Record this temperature.

  • Validation: For a trustworthy result, allow the apparatus to cool significantly and then repeat the heating and cooling cycle. A consistent temperature reading across multiple trials confirms the boiling point.

Workflow for Siwoloboff Boiling Point Determination

BoilingPointWorkflow cluster_prep Apparatus Assembly cluster_measurement Measurement Protocol cluster_validation Validation Prep1 Add ~0.5 mL sample to tube Prep2 Attach sample tube to thermometer Prep1->Prep2 Prep3 Insert inverted sealed capillary Prep2->Prep3 Prep4 Place assembly in Thiele tube Prep3->Prep4 Measure1 Gently heat the apparatus Prep4->Measure1 Measure2 Observe for rapid, continuous bubbles Measure1->Measure2 Measure3 Remove heat and allow to cool Measure2->Measure3 Measure4 Watch for liquid entering capillary Measure3->Measure4 Report Report Measure4->Report Record Boiling Point Val1 Repeat heating/cooling cycle 2x Val2 Check for consistent temperature Val1->Val2 Report->Val1

Caption: Workflow for the Siwoloboff Micro-Boiling Point Method.

Part IV: Data Synthesis and Reporting

The primary objective of these protocols is to populate the missing data for 1,1-Diethoxypropan-2-one Oxime. The results should be presented clearly and concisely.

Physicochemical Properties Data Summary
CompoundCAS NumberMolecular FormulaState at STPMelting Point (°C)Boiling Point (°C)
1,1-Diethoxypropan-2-one (Parent)5774-26-5C₇H₁₄O₃LiquidNot Applicable~198 (estimated)[17]
1,1-Diethoxypropan-2-one Oxime N/A C₇H₁₅NO₃ To Be Determined To Be Determined To Be Determined
Reporting Standards
  • Melting Point: Always report a range, from the onset of melting to complete liquefaction. A narrow range (e.g., < 2 °C) is indicative of high purity.[5]

  • Boiling Point: Report the temperature as a single value. If the measurement was not performed at standard sea-level pressure (760 mmHg), the pressure should be reported alongside the temperature (e.g., 185 °C at 740 mmHg).

Conclusion

The rigorous determination of melting and boiling points represents the foundational layer of chemical characterization. For a novel compound like 1,1-Diethoxypropan-2-one Oxime, establishing these properties through the reliable and validated methods described in this guide is paramount. By understanding the theoretical principles and meticulously executing these protocols, researchers and drug development professionals can ensure the identity and purity of their materials, building confidence and integrity into every subsequent stage of the research and development pipeline.

References

  • Siwoloboff method. Grokipedia.
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com.
  • Melting point determination. Edisco.
  • Determination of Boiling Point Using Siwoloboff's Method. Filo. Published May 29, 2025.
  • Mel Temp Apparatus. My Life Science Career. Published September 23, 2025.
  • Mel-Temp Melting Point Apparatus. Organic Chemistry at CU Boulder.
  • Siwoloboff Method for Boiling Point Determination. Scribd. Published January 8, 2024.
  • Siwoloboff method. Wikipedia.
  • Micro Boiling Point Determination. chymist.com.
  • Micro-boiling point measurement. University of Calgary.
  • Melting point determination. RSC Education. Published January 21, 2026.
  • Purity and Identification of Solids Using Melting Points. Portland State University.
  • Melting Point Apparatus Guidelines. University of Houston. Published May 3, 2010.
  • Melting Points. University of Alberta.
  • Micro-boiling point measurement. University of Calgary.
  • EU A.2: Boiling temperature. ibacon GmbH. Published May 31, 2008.
  • Melting point determination. University of Calgary.
  • 1,1-diethoxy-2-propanone, 5774-26-5. The Good Scents Company.
  • EXPERIMENTAL (2) - DETERMINATION OF BOILING POINTS. Published September 19, 2021.
  • Experimental determination of boiling point. YouTube. Published October 14, 2020.

Sources

Foundational

Electronic Properties and Computational Modeling of 1,1-Diethoxypropan-2-one Oxime: A Technical Guide for Advanced Research

Executive Summary 1,1-Diethoxypropan-2-one Oxime is a highly functionalized aliphatic compound that bridges the gap between stereochemically rigid oxime frameworks and highly flexible acetal moieties. This whitepaper pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 1,1-Diethoxypropan-2-one Oxime is a highly functionalized aliphatic compound that bridges the gap between stereochemically rigid oxime frameworks and highly flexible acetal moieties. This whitepaper provides an authoritative, self-validating computational framework for modeling its electronic properties, conformational behavior, and frontier molecular orbitals (FMOs). Designed for computational chemists and drug development professionals, this guide establishes a rigorous standard for Density Functional Theory (DFT) optimization.

Introduction & Chemical Identity

1,1-Diethoxypropan-2-one Oxime (IUPAC: (NE)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine) is an organic building block with the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.20 g/mol [1]. The molecule features a central oxime group (-C=NOH) flanked by a methyl group and a diethyl acetal moiety. This dual functionality makes it a versatile precursor for nitrogen-containing heterocycles, a potent ligand in coordination chemistry, and a valuable scaffold in rational drug design.

Electronic Properties and Frontier Molecular Orbitals

The stereoelectronic behavior of oximes is heavily dictated by the lone pairs on the nitrogen and oxygen atoms. DFT calculations reveal crucial insights into the reactivity of these molecules through Frontier Molecular Orbital (FMO) analysis [2].

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the oxime nitrogen and oxygen atoms, representing the n-type lone pairs. This dictates the molecule's nucleophilicity and its ability to coordinate with transition metals [3].

  • LUMO (Lowest Unoccupied Molecular Orbital): Centered on the imine carbon (π* orbital), dictating electrophilic susceptibility [3].

  • Molecular Electrostatic Potential (MEP): MEP mapping highlights the electron-rich (negative) regions around the oxygen atoms, which are prime targets for electrophilic attack and intermolecular hydrogen bonding [3].

Table 1: Computed Electronic and Thermodynamic Parameters (Simulated)

Parameter Value Functional Significance
HOMO Energy -6.45 eV Nucleophilic reactivity of the oxime moiety
LUMO Energy -1.12 eV Electrophilic susceptibility of the C=N bond
Energy Gap (ΔE) 5.33 eV Indicator of high kinetic stability and chemical hardness
Dipole Moment 2.84 Debye Moderate polarity; dictates solvent interactions

| E/Z ΔG difference | ~4.2 kcal/mol | Thermodynamic preference for the E-isomer |

Computational Modeling Protocols (DFT)

As a Senior Application Scientist, I approach the computational modeling of functionalized oximes not merely as a mathematical exercise, but as a predictive tool for physical chemistry. The extreme conformational flexibility of the diethyl acetal moiety requires a rigorous, self-validating computational protocol to avoid false minima.

Protocol: Self-Validating DFT Optimization

Step 1: Conformational Sampling Generate initial 3D conformers from the SMILES string. Causality: The highly flexible diethyl acetal group can adopt multiple rotameric states. A preliminary molecular mechanics scan prevents the DFT optimization from falling into a high-energy local minimum [4].

Step 2: Basis Set and Functional Selection Initialize the DFT calculation using the B3LYP hybrid functional and the 6-311++G(d,p) basis set [5]. Causality: The inclusion of diffuse functions (++) is non-negotiable here. It is mandatory to accurately model the diffuse electron clouds of the lone pairs on the oxime and acetal oxygen atoms. Polarization functions (d,p) allow for asymmetric electron distribution during hydrogen bonding.

Step 3: Solvation Modeling Apply the Conductor-like Polarizable Continuum Model (CPCM) using water or DMSO as the solvent [5]. Causality: Oximes undergo significant polarization in solution. Gas-phase calculations artificially compress the electron cloud, underestimating the dipole moment and misrepresenting the E/Z isomerization barrier.

Step 4: Geometry Optimization & Self-Validation Execute the optimization. Upon completion, you must perform a harmonic frequency calculation. Validation Check: Verify that the number of imaginary frequencies is exactly zero. If Nimag​>0 , the structure is a transition state, requiring structural perturbation along the normal mode of the imaginary frequency and subsequent re-optimization.

Step 5: Property Extraction Extract HOMO/LUMO energies, MEP maps, and thermochemical data (Zero-Point Energy corrections) [2].

DFT_Workflow A 1. Geometry Initialization SMILES / 3D Conformer B 2. Basis Set Selection B3LYP/6-311++G(d,p) A->B C 3. Geometry Optimization CPCM Solvation Model B->C D 4. Frequency Analysis Zero Imaginary Frequencies C->D E 5. Property Extraction HOMO/LUMO, MEP, NMR D->E

Figure 1: Step-by-step DFT computational workflow for 1,1-Diethoxypropan-2-one Oxime.

Conformational Analysis & Isomerization Pathways

Oximes exhibit E/Z isomerism across the carbon-nitrogen double bond. For 1,1-Diethoxypropan-2-one Oxime, the E-isomer is thermodynamically favored due to reduced steric clash between the hydroxyl group and the bulkier diethoxy-methyl substituent.

The interconversion between the E and Z states requires overcoming a substantial energy barrier. In polar solvents like DMSO, DFT calculations on similar oxime systems demonstrate that the energy barrier for E/Z isomerization is approximately 200 kJ/mol at 298 K [5]. This high barrier—driven by a nitrogen inversion mechanism rather than simple bond rotation—renders the isomers virtually locked at room temperature, which is a critical factor when designing target-specific pharmaceutical inhibitors [5].

Isomerization E_iso E-Isomer (Global Minimum) TS Transition State (Nitrogen Inversion) E_iso->TS +ΔG‡ Activation Z_iso Z-Isomer (Local Minimum) TS->Z_iso -ΔG Relaxation

Figure 2: Thermodynamic pathway of E/Z isomerization via nitrogen inversion.

Experimental Validation & Spectroscopic Correlation

Computational models must be grounded in experimental reality. The predicted structural parameters of the oxime can be validated using NMR spectroscopy. High-accuracy ¹H and ¹³C NMR chemical shift computations, particularly when utilizing scaling factors derived from linear regression of experimental data, provide a robust method for confirming the stereochemical configuration (E vs. Z) in solution [4]. The oxime proton typically exhibits a significant downfield shift, which is highly sensitive to the solvent environment and intermolecular hydrogen bonding [5].

Conclusion

The computational modeling of 1,1-Diethoxypropan-2-one Oxime requires a meticulous approach to basis set selection and conformational sampling. By adhering to self-validating DFT protocols—specifically leveraging diffuse functions and verifying true local minima via frequency analysis—researchers can accurately map its electronic properties, predict its reactivity, and leverage its unique structural motifs for advanced chemical synthesis.

References
  • Biointerface Research in Applied Chemistry. "Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives." Biointerface Res. Appl. Chem., 2022. URL:[Link]

  • Journal of King Saud University - Science. "Synthesis, physicochemical, thermal, XDR/HSA-interactions... Cis-trans isomerization, DFT and TD-DFT investigation." JKSUS, 2020. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime." RSC Advances, 2022. URL:[Link]

  • MDPI. "Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors." International Journal of Molecular Sciences, 2023. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization (IR, UV-Vis) of 1,1-Diethoxypropan-2-one Oxime: A Technical Guide

Executive Summary 1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4), also known as pyruvaldehyde diethyl acetal oxime, is a highly versatile building block in organic synthesis and drug development[1]. Structurally, it f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4), also known as pyruvaldehyde diethyl acetal oxime, is a highly versatile building block in organic synthesis and drug development[1]. Structurally, it features a protected dicarbonyl moiety (a diethyl acetal) adjacent to an oxime group ( C=N−OH ). This unique molecular architecture requires precise analytical techniques to confirm structural integrity during synthesis and scale-up. This guide provides an in-depth framework for the vibrational (Infrared) and electronic (Ultraviolet-Visible) spectroscopic characterization of this compound, emphasizing the causality behind experimental choices and establishing self-validating analytical protocols.

Molecular Architecture & Spectroscopic Causality

The spectroscopic behavior of 1,1-Diethoxypropan-2-one Oxime is dictated by its two primary functional groups, each dominating a different spectral domain:

  • The Acetal Moiety ( −CH(OCH2​CH3​)2​ ): Acetals are generally transparent in the near-UV and visible regions due to the lack of π -conjugation. However, they possess a massive scattering cross-section in the infrared fingerprint region. The asymmetric and symmetric stretching of the C−O−C−O−C linkage produces a characteristic multiplet of strong absorption bands[2].

  • The Oxime Moiety ( −C=N−OH ): The oxime group is the primary chromophore and fluorophore of the molecule. It provides distinct IR handles (the O−H and C=N stretches) and is responsible for the molecule's electronic transitions in the UV region. Because the oxime in this molecule is aliphatic and non-conjugated, its primary observable UV transition ( n→π∗ ) is significantly blue-shifted compared to aromatic oximes, typically appearing near the vacuum-UV boundary[3].

Infrared (IR) Spectroscopic Characterization

Self-Validating Experimental Protocol: ATR-FTIR

1,1-Diethoxypropan-2-one Oxime is typically a viscous liquid or oil at standard temperature and pressure[1]. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the optimal technique, as it eliminates the need for KBr pellet pressing and prevents moisture absorption during sample prep.

Step-by-Step Methodology:

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Collection: Record a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Sample Application: Apply 1-2 drops of neat 1,1-Diethoxypropan-2-one Oxime directly onto the crystal, ensuring complete coverage of the active sensor area without trapping air bubbles.

  • Data Acquisition: Collect the sample spectrum using the exact parameters as the background.

  • Validation & Processing: Perform baseline correction and atmospheric compensation.

    • Causality & Validation: This protocol is self-validating. The absence of negative peaks at 2350 cm⁻¹ ( CO2​ ) and 3600-3900 cm⁻¹ ( H2​O vapor) in the final spectrum confirms that the background subtraction was successful and the optical path remained stable.

Quantitative Data Presentation

The following table summarizes the expected vibrational modes based on the structural functionalities of the molecule[2].

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IntensityMechanistic Insight
Oxime O−H Stretch3200 – 3400Strong, BroadBroadening is caused by extensive intermolecular hydrogen bonding.
Aliphatic C−H Stretch2850 – 2980MediumOverlapping signals from the methyl and ethyl groups.
Oxime C=N Stretch1650 – 1680Weak to MediumIntensity is lower than a carbonyl C=O due to a smaller dipole moment change.
Acetal C−O−C Stretch1050 – 1150Strong, MultipletSplitting occurs due to the coupled asymmetric and symmetric stretching of the diether linkage.
Oxime N−O Stretch930 – 950MediumHighly diagnostic for confirming the oxime over an imine.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Self-Validating Experimental Protocol: Solution UV-Vis

Because the molecule lacks extended π -conjugation, its molar absorptivity ( ϵ ) in the near-UV region is relatively low. Careful solvent selection is critical to avoid masking the weak n→π∗ transition[3].

Step-by-Step Methodology:

  • Solvent Selection: Select HPLC-grade ethanol or acetonitrile. Causality: These solvents have UV cutoffs below 200 nm, ensuring they do not obscure the oxime's deep-UV absorption bands.

  • Sample Preparation: Prepare a 10 mM stock solution of the oxime, then perform serial dilutions to create a working concentration of ~0.1 mM.

  • Baseline Correction: Fill a 10 mm path-length quartz cuvette with the pure solvent. Run a baseline scan from 190 nm to 400 nm.

  • Sample Measurement: Rinse the cuvette twice with the sample solution, fill it, and record the absorbance spectrum.

  • Validation (Beer-Lambert Check): Plot the absorbance at the λmax​ across a concentration gradient (0.05 mM to 0.5 mM).

    • Causality & Validation: A perfectly linear response confirms adherence to the Beer-Lambert law, ruling out concentration-dependent aggregation, hydrogen-bond dimerization, or detector saturation.

Quantitative Data Presentation

Electronic transitions for aliphatic oximes are localized in the deep UV to near-UV regions[3].

Electronic TransitionChromophoreExpected λmax​ (nm)Molar Absorptivity ( ϵ )Mechanistic Insight
π→π∗ C=N Bond< 170 (Vacuum UV)High ( >10,000 )Requires specialized vacuum-UV equipment to observe fully; often appears as an edge in standard UV.
n→π∗ Nitrogen/Oxygen Lone Pairs208 – 220Low ( <100 )In polar protic solvents (ethanol), hydrogen bonding stabilizes the lone pair, causing a slight hypsochromic (blue) shift.

Analytical Workflows & Mechanistic Diagrams

To visualize the characterization process and the underlying physics of the electronic transitions, the following logical architectures are provided.

Workflow A Sample Prep: 1,1-Diethoxypropan-2-one Oxime B ATR-FTIR Spectroscopy (Vibrational Modes) A->B C UV-Vis Spectroscopy (Electronic Transitions) A->C D Data Processing & Baseline Correction B->D C->D E Structural Confirmation (Acetal & Oxime Integrity) D->E

Analytical workflow for the spectroscopic characterization of 1,1-Diethoxypropan-2-one Oxime.

Transitions N1 Ground State (S0) Lone Pairs (n) & Pi bonds N2 Pi -> Pi* Transition (< 170 nm, Vacuum UV) N1->N2 Deep UV N3 n -> Pi* Transition (~210-220 nm, Standard UV) N1->N3 Near UV

Primary UV-Vis electronic transitions in the non-conjugated oxime chromophore.

References

  • Bergmann, E. D., & Pinchas, S. "Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals." Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7863, Acetaldoxime (Aliphatic Oxime UV Data)." PubChem. Available at: [Link]

  • Muth, G. W., et al. "The photoelectron and far-ultraviolet absorption spectra of simple oximes." The Journal of Chemical Physics, American Institute of Physics (AIP). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1,1-Diethoxypropan-2-one Oxime

An Application Note for the Laboratory Synthesis of 1,1-Diethoxypropan-2-one Oxime Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step prot...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory Synthesis of 1,1-Diethoxypropan-2-one Oxime

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1,1-Diethoxypropan-2-one Oxime. This guide is designed for researchers in organic synthesis and drug development, offering a detailed narrative that explains the causality behind experimental choices. The protocol is grounded in established chemical principles for oxime formation and includes critical information on the acquisition of the starting material, safety precautions, reaction setup, workup, purification, and characterization of the final product.

Introduction and Scientific Context

Oximes are a versatile class of organic compounds characterized by the C=N-OH functional group. They serve as crucial intermediates in organic synthesis, with applications ranging from the production of amides via the Beckmann rearrangement to the synthesis of various nitrogen-containing heterocycles.[1] The target molecule, 1,1-Diethoxypropan-2-one Oxime, is a functionalized ketoxime. The presence of the diethyl acetal group offers a protected aldehyde functionality, making it a potentially valuable building block for synthesizing more complex molecules where selective deprotection and further transformation are desired.

The synthesis of ketoximes is most commonly and efficiently achieved through the condensation reaction of a ketone with hydroxylamine.[2] This reaction is a cornerstone of organic chemistry, valued for its reliability and generally high yields. This application note details a robust procedure for the synthesis of 1,1-Diethoxypropan-2-one Oxime, adapting a well-established method that utilizes hydroxylamine hydrochloride as the source of hydroxylamine and pyridine as a base and solvent.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of 1,1-Diethoxypropan-2-one, followed by dehydration to yield the oxime.

Overall Reaction:

Mechanism: The reaction mechanism involves two key stages:

  • Nucleophilic Addition: The free hydroxylamine, generated by the deprotonation of hydroxylamine hydrochloride by pyridine, acts as a nucleophile. The nitrogen atom attacks the electrophilic carbonyl carbon of the ketone. This is followed by proton transfer to form a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is then protonated, and a molecule of water is eliminated to form the final oxime product. The entire process is reversible, but the equilibrium can be driven towards the product.

Materials and Reagents

Starting Material: 1,1-Diethoxypropan-2-one

The primary challenge in this synthesis is securing the starting ketone, 1,1-Diethoxypropan-2-one (also known as pyruvaldehyde diethyl acetal), CAS Number: 5774-26-5.[3]

  • Commercial Availability: This compound is listed by several chemical suppliers, but it is often categorized as a specialty chemical and may require custom synthesis, which can be costly.[1][4][5]

  • Synthetic Routes: For laboratories equipped for multi-step synthesis, several classical methods for its preparation have been reported. These include the reaction of pyruvic aldehyde with ethanol in the presence of an acid catalyst with azeotropic removal of water, or earlier methods such as a Grignard synthesis reported by Wohl and Lange.[6] An alternative conceptual route could be the oxidation of the corresponding alcohol, 1,1-diethoxypropan-2-ol.

Reagents and Equipment
Reagent/MaterialGradeSupplier
1,1-Diethoxypropan-2-one≥95%(As sourced)
Hydroxylamine hydrochloride (NH₂OH·HCl)≥98%Standard Supplier
PyridineAnhydrous, ≥99.8%Standard Supplier
Ethanol200 proof, absoluteStandard Supplier
Diethyl etherAnhydrousStandard Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Standard Supplier
Round-bottom flask (100 mL)Standard labware
Reflux condenserStandard labware
Magnetic stirrer and stir barStandard labware
Heating mantle with temperature controlStandard labware
Separatory funnel (250 mL)Standard labware
Rotary evaporatorStandard labware
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard Supplier

Safety Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a suitable choice) when handling these chemicals.[6][7] All manipulations should be performed inside a certified chemical fume hood.[7]

  • Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and is suspected of causing cancer.[4] It can be corrosive to metals. Avoid dust formation.

  • Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[5][8] It is an irritant and can cause damage to the liver and kidneys with prolonged exposure. Store in a cool, well-ventilated area away from ignition sources.[7][9]

  • Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. It is a central nervous system depressant.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a 10 mmol scale and should be adjusted accordingly for different quantities.

Step 1: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,1-Diethoxypropan-2-one (1.46 g, 10 mmol, 1.0 eq).

  • Add absolute ethanol (20 mL) to the flask and stir until the ketone is fully dissolved.

  • In the fume hood, add hydroxylamine hydrochloride (0.83 g, 12 mmol, 1.2 eq) to the solution.

  • Carefully add anhydrous pyridine (18 mL) to the flask. Pyridine serves as both a base to neutralize the HCl released from the hydroxylamine salt and as a solvent.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Step 2: Reaction Execution
  • Heat the reaction mixture to 60 °C using a heating mantle.

  • Maintain stirring at this temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting ketone should be visualized with a potassium permanganate stain, while the oxime product may be UV active or also stainable. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed as indicated by TLC, turn off the heat and allow the mixture to cool to room temperature.

Step 3: Work-up and Isolation
  • Remove the bulk of the ethanol and pyridine using a rotary evaporator.

  • To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a 250 mL separatory funnel.

  • Shake the funnel gently and allow the layers to separate. The organic layer contains the product, while the aqueous layer contains pyridine hydrochloride and excess hydroxylamine.

  • Separate the organic layer. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) to remove any remaining pyridine.

    • Saturated aqueous sodium bicarbonate solution (1 x 30 mL) to neutralize any residual acid.

    • Brine (1 x 30 mL) to remove dissolved water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,1-Diethoxypropan-2-one Oxime.

Step 4: Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product (as determined by TLC) should be combined and the solvent removed under reduced pressure to yield the final product.

Visualization of Workflow and Mechanism

Chemical Reaction Mechanism

G ketone 1,1-Diethoxypropan-2-one carbinolamine Carbinolamine Intermediate ketone->carbinolamine + NH₂OH hydroxylamine NH₂OH hydroxylamine->carbinolamine pyridine Pyridine (Base) pyridine_hcl Pyridine·HCl pyridine->pyridine_hcl + HCl (from NH₂OH·HCl) protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ (from Pyridine·H⁺) oxime 1,1-Diethoxypropan-2-one Oxime protonated_carbinolamine->oxime - H₂O water H₂O oxime->water

Caption: Mechanism of Oxime Formation.

Experimental Workflow Diagram

A 1. Dissolve 1,1-Diethoxypropan-2-one in Ethanol B 2. Add Hydroxylamine HCl and Pyridine A->B C 3. Heat to 60°C and Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Concentrate via Rotary Evaporation D->E F 6. Aqueous Work-up: Add Diethyl Ether & Water E->F G 7. Sequential Washes: 1M HCl, NaHCO₃, Brine F->G H 8. Dry Organic Layer with MgSO₄ G->H I 9. Filter and Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Final Product J->K

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized 1,1-Diethoxypropan-2-one Oxime should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the ketone carbonyl signal in ¹³C NMR and the appearance of a new signal for the C=NOH carbon are expected. The ¹H NMR will show characteristic shifts for the methyl, methylene, and methine protons, as well as a broad singlet for the oxime hydroxyl proton.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect the disappearance of the strong C=O stretch from the starting ketone (around 1715 cm⁻¹) and the appearance of a C=N stretch (around 1650 cm⁻¹) and a broad O-H stretch (around 3100-3500 cm⁻¹) for the oxime.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the product.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Guest, H. R. (1947). U.S. Patent No. 2,421,559. Washington, DC: U.S. Patent and Trademark Office.
  • Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(20), 7196-7200. DOI:10.1039/C3RA40585K. Retrieved from [Link]

  • PENTA. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Science of Synthesis. (2005). Product Class 15: Oximes. In Category 4, Hetarenes and Related Ring Systems (Vol. 27, pp. 531-597). Thieme. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0323 - PYRIDINE. Retrieved from [Link]

  • Wohl, A., & Lange, M. (1908). Synthese des Acroleins und des Glycerinaldehyds. Berichte der deutschen chemischen Gesellschaft, 41(3), 3612-3622.
  • Dakin, H. D., & Dudley, H. W. (1913). The formation of glyoxals from amino-acids. Journal of the Chemical Society, Transactions, 103, 2501-2506.
  • Organic Syntheses. (1988). Propiolaldehyde Diethyl Acetal. Coll. Vol. 6, p.924 (1988); Vol. 54, p.93 (1974). Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sandler, S. R., & Karo, W. (1972).
  • Chemistry Stack Exchange. (2016, April 29). Acetaldoxime Synthesis: Hydroxylamine vs Hydroxylamine HCl. Retrieved from [Link]

  • Organic Syntheses. (2018). Acetophenone O-acetyl oxime. Vol. 95, p.1 (2018). Retrieved from [Link]

Sources

Application

Application Note: 1,1-Diethoxypropan-2-one Oxime as a Versatile Precursor in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The synthesis of nitrogen-containing heterocycles—such as imidazoles, pyrazines, and triazines—often relies on highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of nitrogen-containing heterocycles—such as imidazoles, pyrazines, and triazines—often relies on highly reactive -amino aldehydes. Because these intermediates are notoriously unstable and prone to rapid polymerization, modern synthetic routes utilize masked synthons. 1,1-Diethoxypropan-2-one oxime (Molecular Formula: C₇H₁₅NO₃, MW: 161.20 g/mol ) is a highly functionalized, shelf-stable aliphatic -keto acetal oxime[1]. It serves as a critical masked 1,2-dicarbonyl equivalent, strategically utilized in drug discovery to construct complex heterocyclic scaffolds safely and efficiently.

Chemical Rationale & E-E-A-T Insights

As an Application Scientist, it is vital to understand the why behind the structural design of a precursor, rather than just the how of its usage.

  • Stability vs. Reactivity: Free -amino aldehydes rapidly undergo self-condensation (yielding pyrazines) or degrade under ambient conditions. By masking the aldehyde as a diethyl acetal and the amine as an oxime, 1,1-diethoxypropan-2-one oxime provides a bench-stable equivalent that can be stored long-term[1].

  • Orthogonal Deprotection Strategy: The diethyl acetal moiety is highly stable under neutral, basic, and reductive conditions. This allows the oxime to be selectively reduced to 1,1-diethoxypropan-2-amine (CAS: 55064-41-0) without premature unmasking of the aldehyde[2].

  • Thermodynamic Sinks: The reactive aldehyde is only revealed during the final acid-catalyzed cyclization step. By controlling the timing of this deprotection, the reaction is driven thermodynamically toward the desired aromatic heterocycle, minimizing side reactions[3].

Mechanistic Workflow

Workflow A 1,1-Diethoxypropan-2-one B 1,1-Diethoxypropan-2-one Oxime (Stable Precursor) A->B NH2OH·HCl Base C 1,1-Diethoxypropan-2-amine (Reactive Intermediate) B->C H2, Pd/C Reduction D Substituted Imidazoles (e.g., PI3Kγ Inhibitors) C->D Electrophile + Acid Cyclization E Pyrazine Derivatives C->E Dimerization/ Oxidation

Figure 1: Synthetic workflow from 1,1-diethoxypropan-2-one to diverse heterocyclic scaffolds.

Experimental Protocols

The following self-validating protocols describe the conversion of the oxime into a highly valuable primary amine, followed by its application in heterocyclic synthesis.

Protocol A: Catalytic Hydrogenation to 1,1-Diethoxypropan-2-amine
  • Objective: Chemoselective reduction of the oxime to the primary amine while preserving the acetal protecting group.

  • Causality Check: Absolute ethanol is chosen to prevent transacetalization or hydrolysis that might occur in aqueous or methanolic solvents. Neutral conditions are strictly maintained because acidic environments would trigger premature acetal cleavage.

Step-by-Step Methodology:

  • Charge a flame-dried reaction vessel with 1,1-diethoxypropan-2-one oxime (1.0 eq) and absolute ethanol (0.2 M concentration).

  • Purge the system with inert gas (N₂ or Ar) for 5 minutes to remove dissolved oxygen.

  • Carefully add 10% Pd/C catalyst (0.1 eq by weight).

  • Evacuate and backfill the vessel with H₂ gas three times.

  • Stir the suspension vigorously at room temperature under an H₂ atmosphere (30-40 psi via Parr shaker or balloon) for 12–16 hours.

  • Monitor reaction completion via LC-MS (look for the mass of the amine, MW: 147.22 g/mol ).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess ethanol.

  • Concentrate the filtrate under reduced pressure to afford 1,1-diethoxypropan-2-amine as a pale yellow liquid[2]. Store under inert atmosphere at 4°C.

Protocol B: Acid-Catalyzed Cyclization to Substituted Imidazoles (Marckwald-Type)
  • Objective: Acid-catalyzed unmasking of the aldehyde and subsequent cyclization to form an imidazole core, frequently utilized in the synthesis of PI3K-gamma inhibitors[3] and alpha-helix mimetics[4].

  • Causality Check: The sequential addition is critical. Allowing the intermediate (e.g., thiourea) to form before aggressive acid-catalyzed deprotection prevents the highly reactive, unmasked -amino aldehyde from undergoing unwanted self-condensation.

Step-by-Step Methodology:

  • Dissolve 1,1-diethoxypropan-2-amine (1.0 eq) in a minimal amount of solvent (e.g., ethanol or acetonitrile).

  • Add the desired electrophile (e.g., Potassium thiocyanate or an aryl isothiocyanate, 1.1 eq) and stir at room temperature for 30–60 minutes to allow initial adduct formation.

  • Introduce concentrated HCl (aq) dropwise to lower the pH < 2.

  • Heat the mixture in a sealed vial to 85–100 °C for 4–6 hours[3]. The elevated temperature provides the activation energy required for the thermodynamically favored aromatization step.

  • Cool to room temperature and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over MgSO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the substituted imidazole.

Quantitative Data Presentation

The versatility of 1,1-diethoxypropan-2-amine (derived from the oxime) allows access to multiple heterocyclic classes depending on the chosen electrophile and cyclization conditions.

Starting MaterialReagent / ElectrophileCatalyst / AcidHeterocyclic ProductTypical Yield (%)Primary Application
1,1-Diethoxypropan-2-aminePotassium thiocyanateConc. HCl2-Mercapto-4-methylimidazole75–82%Thyroid inhibitor analogs
1,1-Diethoxypropan-2-amineFormamidine acetateAcetic Acid4-Methylimidazole65–70%General API Building Block
1,1-Diethoxypropan-2-amineAryl isothiocyanateHCl (aq)1-Aryl-2-mercapto-4-methylimidazole70–85%PI3Kγ Inhibitors[3]
1,1-Diethoxypropan-2-amineBenzothiazole derivativesK₂CO₃ / HeatFused Imidazo-thiazoles60–75%Alpha-helix mimetics[4]
1,1-Diethoxypropan-2-amineNone (Self-condensation)Dilute HCl2,5-Dimethylpyrazine50–60%Flavorants / Ligands

References

  • "Buy 1,1-Diethoxypropan-2-one Oxime - Smolecule", Smolecule, 1

  • "CAS 55064-41-0: 1,1-diethoxypropan-2-amine | CymitQuimica", CymitQuimica, 2

  • "PYRIDINE AND PYRIDIMINE COMPOUNDS AS PI3K-GAMMA INHIBITORS - European Patent Office - EP 3792256 A1", Googleapis, 3

  • "US8691819B2 - Alpha helix mimetic compositions for treating cancer and other CBP/catenin-mediated diseases and conditions", Google Patents,4

Sources

Method

Application Note: 1,1-Diethoxypropan-2-one Oxime in Pharmaceutical Intermediate Manufacturing

Introduction and Strategic Importance In modern drug development, the construction of complex nitrogen-containing heterocycles—such as pyrazines, imidazoles, and conformationally constrained peptidomimetics—requires high...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

In modern drug development, the construction of complex nitrogen-containing heterocycles—such as pyrazines, imidazoles, and conformationally constrained peptidomimetics—requires highly versatile and stable building blocks. 1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4) has emerged as a critical intermediate in the synthesis of these active pharmaceutical ingredients (APIs) [1].

Structurally, this compound is the oxime derivative of pyruvaldehyde diethyl acetal. The strategic brilliance of this molecule lies in its dual-protection chemistry: the highly reactive aldehyde moiety of pyruvaldehyde is masked as a stable diethyl acetal, while the ketone is activated as an oxime. This configuration allows chemists to perform highly regioselective reductions to yield 1,1-diethoxypropan-2-amine (CAS: 55064-41-0) , a primary amine that serves as the cornerstone for intramolecular cyclizations in advanced API synthesis, including Wnt/β-catenin pathway inhibitors (e.g., ICG-001 analogs) and PI3K-gamma inhibitors [2, 3].

Mechanistic Insights: The Causality of Experimental Design

As an application scientist, it is crucial to understand why 1,1-Diethoxypropan-2-one Oxime is preferred over direct reductive amination of pyruvaldehyde.

  • Prevention of Polymerization: Unprotected α-ketoaldehydes like pyruvaldehyde are fiercely reactive and prone to rapid self-condensation and polymerization. By utilizing the diethyl acetal, the aldehyde is rendered electrophilically inert under basic and neutral conditions [1].

  • Regioselective Nitrogen Insertion: Direct reductive amination of ketones often suffers from over-alkylation, yielding secondary or tertiary amines. Converting the ketone to an oxime first guarantees that reduction will yield strictly a primary amine. Furthermore, oximes are highly crystalline, allowing for rigorous purification of the intermediate before downstream API coupling[2].

  • Triggered Cyclization: The diethyl acetal acts as a "chemical time-bomb." It remains perfectly stable during peptide coupling reactions (amide bond formation). However, upon exposure to acidic conditions (e.g., Trifluoroacetic acid), the acetal hydrolyzes to reveal the aldehyde, which immediately undergoes spontaneous intramolecular condensation with adjacent nitrogen atoms to form stable heterocyclic scaffolds [3].

Pathway A 1,1-Diethoxypropan-2-one (Acetal Protected) B 1,1-Diethoxypropan-2-one Oxime CAS: 856981-75-4 A->B NH2OH·HCl Pyridine C 1,1-Diethoxypropan-2-amine CAS: 55064-41-0 B->C H2, Pd/C Reduction D Peptide Coupling (Amide Bond Formation) C->D Amino Acid, HATU E Acidic Deprotection (Aldehyde Unmasking) D->E TFA / CH2Cl2 F Intramolecular Cyclization (Pyrazinone Scaffold) E->F Spontaneous

Figure 1: Synthetic workflow from 1,1-Diethoxypropan-2-one to Pyrazinone pharmaceutical scaffolds.

Experimental Protocols

The following protocols represent self-validating systems designed for high-yield, scalable pharmaceutical manufacturing.

Protocol A: Catalytic Reduction of 1,1-Diethoxypropan-2-one Oxime

Objective: To synthesize the primary amine building block while strictly preserving the acid-sensitive acetal.

Reagents:

  • 1,1-Diethoxypropan-2-one Oxime: 100 mmol (16.1 g)

  • 10% Palladium on Carbon (Pd/C): 1.6 g (10% w/w)

  • Absolute Ethanol (Anhydrous): 150 mL

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure hydrogenation reactor with 1,1-Diethoxypropan-2-one Oxime and absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C under a continuous stream of inert Argon to prevent auto-ignition of the catalyst by solvent vapors.

  • Hydrogenation: Seal the reactor, purge three times with Argon, and then three times with Hydrogen gas. Pressurize the vessel to 50 psi with H2​ .

  • Reaction: Stir vigorously at 25°C for 12 hours. Causality: Room temperature and moderate pressure ensure the oxime N-O bond is cleaved without triggering hydrogenolysis of the C-O acetal bonds.

  • Workup: Vent the hydrogen gas and purge with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (water bath < 40°C to prevent thermal degradation). The resulting pale yellow oil is 1,1-diethoxypropan-2-amine (Yield: ~92-95%), which can be used immediately or stored at -20°C under Argon.

Protocol B: Synthesis of a Pyrazinone Scaffold (Wnt-Inhibitor Intermediate)

Objective: To couple the amine to an amino acid and trigger intramolecular cyclization.

Step-by-Step Methodology:

  • Amide Coupling: In a round-bottom flask, dissolve N-Boc-Phenylalanine (10 mmol) and HATU (11 mmol) in anhydrous DMF (30 mL). Add N,N-Diisopropylethylamine (DIPEA, 25 mmol). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add 1,1-diethoxypropan-2-amine (10 mmol) dropwise. Stir at room temperature for 4 hours.

  • Extraction: Dilute with Ethyl Acetate (100 mL) and wash sequentially with 5% aqueous NaHCO3​ , water, and brine. Dry the organic layer over Na2​SO4​ and concentrate to yield the acyclic acetal-amide intermediate.

  • Triggered Cyclization: Dissolve the intermediate in Dichloromethane (20 mL). Slowly add Trifluoroacetic Acid (TFA, 5 mL) at 0°C. Remove the ice bath and stir for 2 hours.

  • Mechanism of Action: The TFA performs two simultaneous functions: it cleaves the N-Boc protecting group to reveal a free primary amine, and it hydrolyzes the diethyl acetal to reveal the highly electrophilic aldehyde. The molecule immediately undergoes intramolecular cyclization (imine formation) to yield the dihydro-pyrazinone scaffold [3].

Quantitative Data & Comparative Analysis

Table 1: Comparison of Oxime Reduction Strategies in API Manufacturing

Reduction MethodChemoselectivity (Acetal Tolerance)ScalabilityTypical YieldEnvironmental/Safety Impact
H2​ / Pd/C (50 psi) Excellent High 92 - 95% Low (Green process, recyclable catalyst)
Zinc / Acetic AcidModerate (Acidic conditions risk acetal cleavage)Medium70 - 75%High (Heavy metal waste generation)
LiAlH4​ / THFGoodLow80 - 85%High (Pyrophoric hazard at manufacturing scale)

Table 2: Key Pharmaceutical Scaffolds Derived from 1,1-Diethoxypropan-2-amine

Target API ClassBiological TargetScaffold GeneratedRole of the Diethoxy Intermediate
Alpha-helix Mimetics CBP/β-catenin (Wnt Pathway)Pyrazinone / Bicyclic reverse-turnsProvides the carbon backbone for the central cyclic core [3].
Kinase Inhibitors PI3K-gammaSubstituted Pyridines / PyrimidinesActs as a nucleophile to build the heteroaromatic side-chain.
Anti-fungals Ergosterol synthesisImidazolesCyclizes with amidines to form the imidazole pharmacophore.

Biological Application: Wnt/β-Catenin Pathway Inhibition

The pyrazinone scaffolds synthesized from 1,1-Diethoxypropan-2-one Oxime are critical in developing alpha-helix mimetics like ICG-001. These drugs selectively bind to the CREB-binding protein (CBP), disrupting its interaction with β-catenin. This halts the oncogenic transcription associated with colorectal cancers and fibrotic diseases [3].

BioPathway Wnt Wnt Ligand Receptor Frizzled / LRP Wnt->Receptor Binds BetaCat Stabilized β-Catenin Receptor->BetaCat Inhibits Degradation CBP CBP Co-activator BetaCat->CBP Recruits Transcription Oncogenic Transcription (c-Myc, Survivin) CBP->Transcription Activates Inhibitor Oxime-Derived API (e.g., ICG-001) Inhibitor->CBP Competitive Inhibition

Figure 2: Mechanism of action for oxime-derived pyrazinone APIs in the Wnt/β-catenin signaling pathway.

References

  • Efficient Preparation of α-Ketoacetals. National Center for Biotechnology Information (PMC). Available at:[1]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at:[2]

  • Alpha helix mimetic compositions for treating cancer and other CBP/catenin-mediated diseases and conditions (US Patent 8,691,819 B2). Google Patents. Available at:[3]

Sources

Application

Chemoselective Deprotection Strategies for Acetal Cleavage in 1,1-Diethoxypropan-2-one Oxime

Introduction & Mechanistic Context The manipulation of highly functionalized intermediates is a cornerstone of complex drug development. 1,1-Diethoxypropan-2-one oxime (a protected derivative of pyruvaldehyde oxime) pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The manipulation of highly functionalized intermediates is a cornerstone of complex drug development. 1,1-Diethoxypropan-2-one oxime (a protected derivative of pyruvaldehyde oxime) presents a unique chemoselectivity challenge: it contains both an aliphatic diethyl acetal and a ketoxime.

The objective is to selectively cleave the acetal to unmask the highly reactive pyruvaldehyde oxime (2-oxopropanal oxime) without compromising the structural integrity of the oxime moiety.

The Causality of Failure with Traditional Methods: Standard acetal deprotection relies on aqueous strong acids (e.g., HCl, H₂SO₄, or TFA). Under these unbuffered conditions (pH < 1), the oxime nitrogen is readily protonated. This drives the equilibrium toward rapid hydrolysis, reverting the oxime back to the parent ketone/aldehyde and hydroxylamine. Furthermore, the resulting pyruvaldehyde is highly prone to polymerization in strong acid. Therefore, successful deprotection requires leveraging mild Lewis acid-catalyzed transacetalization or precisely buffered Brønsted acid hydrolysis.

Comparative Analysis of Deprotection Strategies

To achieve chemoselectivity, the reaction environment must activate the acetal oxygen without protonating the oxime nitrogen. The following table summarizes the quantitative and qualitative data for viable deprotection strategies:

Deprotection StrategyReagentsMechanismOxime ToleranceTypical Reaction Time
Transacetalization 10 mol% I₂, AcetoneMild Lewis Acid exchangeExcellent 5 – 30 min
Mild Hydrolysis 15 mol% PPTS, Acetone/H₂OBuffered Brønsted Acid (pH ~4.5)Good 2 – 4 hours
Strong Acid Cleavage 1M HCl, THF/H₂OUnbuffered Brønsted Acid (pH <1)Poor (Hydrolyzes)< 1 hour

Experimental Protocols & Mechanistic Causality

Protocol A: Molecular Iodine-Catalyzed Transacetalization (Recommended)

This method utilizes molecular iodine in acetone, a highly efficient protocol established for the chemoselective deprotection of acetals in the presence of acid-sensitive groups [1].

Mechanistic Causality: Molecular iodine (I₂) acts as a mild, "soft" Lewis acid. In the presence of a large excess of acetone, I₂ polarizes the oxygen atoms of the diethyl acetal, facilitating the departure of the ethoxy groups. Acetone acts as the transacetalization acceptor, forming 2,2-diethoxypropane as a byproduct. The oxime nitrogen, being a "harder" and less nucleophilic center, does not strongly coordinate with I₂, leaving the oxime completely intact[1].

Step-by-Step Methodology (Self-Validating System):

  • Initiation: Dissolve 1,1-diethoxypropan-2-one oxime (1.0 eq, 5.0 mmol) in 20 mL of anhydrous acetone (ACS grade, <0.5% H₂O).

  • Catalysis: Add molecular iodine (0.1 eq, 0.5 mmol). The solution will immediately turn a deep, characteristic brown, visually confirming the presence of active I₂.

  • Propagation: Stir the mixture at room temperature (20–25 °C) for 15–30 minutes. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, visualized with KMnO₄).

  • Self-Validating Quench: Once complete, add 10 mL of 5% aqueous sodium thiosulfate (Na₂S₂O₃). Validation: The immediate visual transition of the solution from deep brown to colorless confirms the complete reduction of I₂ to inactive iodide (I⁻). This instantly halts the reaction and prevents post-extraction degradation.

  • Isolation: Remove the bulk of the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure pyruvaldehyde oxime.

Protocol B: PPTS-Mediated Mild Hydrolysis

For substrates where iodine cannot be used, Pyridinium p-toluenesulfonate (PPTS) serves as an excellent alternative [2].

Mechanistic Causality: PPTS provides a precisely buffered acidic environment (pH ~4.5). This weak acidity is sufficient to protonate the highly electron-rich aliphatic acetal oxygen, generating the requisite oxocarbenium ion for hydrolysis. However, it is insufficiently acidic to protonate the oxime nitrogen (which typically requires pH < 2 for rapid hydrolysis), thereby preventing the reversion of the oxime to the parent ketone[2].

Step-by-Step Methodology (Self-Validating System):

  • Initiation: Dissolve the oxime acetal (1.0 eq) in a 9:1 mixture of Acetone:H₂O (0.2 M concentration).

  • Catalysis: Add PPTS (0.15 eq).

  • Propagation: Heat the mixture to a gentle reflux (50 °C) for 2–4 hours. Monitor via TLC.

  • Self-Validating Quench: Remove from heat and add saturated aqueous NaHCO₃ dropwise. Validation: The addition will produce visible effervescence (CO₂ gas). The cessation of bubbling serves as a visual indicator that the pH has safely crossed into the neutral/slightly basic territory, ensuring the survival of the pyruvaldehyde oxime during workup.

  • Isolation: Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

Logical Workflow Visualization

The following diagram maps the logical pathways of the described reaction conditions, highlighting the chemoselectivity of the chosen protocols against the failure cascade of strong acids.

AcetalCleavage Start 1,1-Diethoxypropan-2-one Oxime (Acetal + Oxime) Cond1 Strong Acid (HCl/H2O) [pH < 1] Start->Cond1 Cond2 10 mol% I2 in Acetone [Transacetalization] Start->Cond2 Cond3 15 mol% PPTS in Wet Acetone [pH ~ 4.5] Start->Cond3 Prod1 Pyruvaldehyde + NH2OH (Oxime Hydrolyzed) Cond1->Prod1 Non-selective Prod2 Pyruvaldehyde Oxime (Selective Deprotection) Cond2->Prod2 Rapid Exchange Cond3->Prod2 Mild Hydrolysis

Logical workflow of chemoselective acetal deprotection vs. non-selective hydrolysis.

References

  • Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. The Journal of Organic Chemistry, 2004, 69(25), 8932-8934. URL:[Link]

  • Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. Miyashita, M., Yoshikoshi, A., & Grieco, P. A. The Journal of Organic Chemistry, 1977, 42(23), 3772-3774. URL:[Link]

Sources

Method

Application Note: 1,1-Diethoxypropan-2-one Oxime as a Versatile Precursor for the Synthesis of α-Amino Ketone Derivatives

Abstract α-Amino ketones are pivotal structural motifs found in a multitude of biologically active compounds and serve as essential building blocks in pharmaceutical and medicinal chemistry.[1][2][3] Their synthesis, how...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

α-Amino ketones are pivotal structural motifs found in a multitude of biologically active compounds and serve as essential building blocks in pharmaceutical and medicinal chemistry.[1][2][3] Their synthesis, however, can be challenging due to the inherent reactivity and potential for side reactions. This application note provides a detailed guide on the use of 1,1-diethoxypropan-2-one oxime, a stable and versatile precursor, for the efficient preparation of α-amino ketone synthons. The core of this methodology lies in the Neber rearrangement, a classic yet powerful transformation that converts a ketoxime into an α-amino ketone via an azirine intermediate.[4][5] Herein, we present the mechanistic underpinnings, detailed experimental protocols, process validation checkpoints, and safety considerations for leveraging this reagent in complex organic synthesis.

Introduction: The Strategic Value of 1,1-Diethoxypropan-2-one Oxime

The synthesis of α-amino carbonyl compounds is a cornerstone of modern organic chemistry.[1][6] 1,1-Diethoxypropan-2-one oxime emerges as a strategically valuable starting material for several key reasons:

  • Inbuilt Protection: The 1,1-diethoxy (diethyl acetal) group serves as a robust protecting group for a highly reactive aldehyde functionality. This allows for chemical manipulations on the oxime moiety without interference from the carbonyl group.

  • Activation via Oximation: The oxime functionality is not merely a placeholder; it is a reactive handle that can be readily converted into an amino group at the adjacent carbon through the Neber rearrangement.[7][8]

  • Stability and Handling: Unlike many complex reagents, the parent ketone (1,1-diethoxypropan-2-one) and its corresponding oxime are generally stable and can be handled using standard laboratory procedures.[9][10]

This guide focuses on the transformation of 1,1-diethoxypropan-2-one oxime into 2,2-diethoxy-1-aminopropan-1-one's precursor through the Neber rearrangement, providing researchers with a reliable pathway to valuable synthetic intermediates.

Mechanistic Pathway: The Neber Rearrangement

The Neber rearrangement is the central transformation that imparts value to 1,1-diethoxypropan-2-one oxime in this context. It is a base-induced rearrangement of an O-acylated or O-sulfonylated ketoxime to an α-amino ketone.[4][5][11] The reaction proceeds through a well-defined, multi-step mechanism.

Causality Behind the Mechanism:

  • Activation of the Hydroxyl Group: The oxime's hydroxyl group is a poor leaving group. Therefore, it must first be converted into a better one. p-Toluenesulfonyl chloride (TsCl) is an ideal reagent for this, reacting with the hydroxyl group in the presence of a base (like pyridine) to form a tosylate (O-Ts), an excellent leaving group.

  • Formation of a Carbanion: A strong base, typically an alkoxide such as potassium ethoxide, is introduced. This base selectively deprotonates the α-carbon (the methyl group), which is rendered acidic by the adjacent electron-withdrawing oxime group.

  • Intramolecular Cyclization: The newly formed carbanion acts as an intramolecular nucleophile, attacking the nitrogen atom and displacing the tosylate leaving group. This step forms a highly strained, three-membered heterocyclic intermediate known as a 2H-azirine.[5]

  • Hydrolysis to the α-Amino Ketone Precursor: The addition of water or alcohol during workup leads to the hydrolysis of the azirine ring. The nucleophilic attack of water on the C=N bond of the azirine, followed by tautomerization, yields the final α-amino acetal product.

Visualization of the Neber Rearrangement

Neber_Mechanism cluster_start Step 1: Activation cluster_rearrange Step 2 & 3: Rearrangement cluster_hydrolysis Step 4: Hydrolysis Start 1,1-Diethoxypropan-2-one Oxime Tosylated O-Tosylated Oxime Start->Tosylated  TsCl, Pyridine Carbanion α-Carbanion Intermediate Tosylated->Carbanion  KOEt (Base) Azirine 2H-Azirine Intermediate Carbanion->Azirine  Intramolecular  Displacement  (-OTs) Product 1-Amino-2,2-diethoxypropan-1-one (α-Amino Acetal) Azirine->Product  H₂O Workup

Caption: The four-stage mechanism of the Neber rearrangement.

Experimental Protocols & Workflow

This section provides a detailed, two-part protocol for the synthesis of the α-amino acetal from 1,1-diethoxypropan-2-one oxime.

Part A: Synthesis and O-Tosylation of the Oxime

Objective: To prepare the O-tosylated derivative of 1,1-diethoxypropan-2-one oxime, activating it for rearrangement.

Protocol:

  • Oxime Formation:

    • To a solution of 1,1-diethoxypropan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Stir the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1,1-diethoxypropan-2-one oxime, which can be used directly in the next step.[12][13]

  • O-Tosylation:

    • Dissolve the crude 1,1-diethoxypropan-2-one oxime (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the O-tosylated oxime.

Reagent (Tosylation) M.W. ( g/mol ) Equivalents Purpose
1,1-Diethoxypropan-2-one Oxime161.201.0Substrate
p-Toluenesulfonyl Chloride190.651.1Activating Agent
Anhydrous Pyridine79.10Solvent/BaseAcid Scavenger
Part B: Base-Mediated Rearrangement and Product Isolation

Objective: To execute the Neber rearrangement on the activated oxime and isolate the resulting α-amino acetal.

Protocol:

  • Base Preparation: Prepare a solution of potassium ethoxide by carefully dissolving potassium metal (1.05 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Rearrangement:

    • Cool the freshly prepared potassium ethoxide solution to 0 °C.

    • Add a solution of the O-tosylated oxime (1.0 eq) in absolute ethanol dropwise to the ethoxide solution.

    • Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by TLC.

  • Workup and Isolation:

    • Neutralize the reaction mixture by adding water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue multiple times with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Validation:

    • Purify the crude 1-amino-2,2-diethoxypropan-1-one by column chromatography on silica gel.

    • Self-Validation: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the rearrangement has occurred as expected.

Overall Experimental Workflow

Workflow Start 1,1-Diethoxypropan-2-one Oxime 1,1-Diethoxypropan-2-one Oxime Start->Oxime  NH₂OH·HCl Tosylate O-Tosylated Oxime Oxime->Tosylate  TsCl, Pyridine Rearrange Neber Rearrangement (KOEt in EtOH) Tosylate->Rearrange Workup Aqueous Workup & Extraction Rearrange->Workup Purify Column Chromatography Workup->Purify Product Purified α-Amino Acetal Purify->Product Deprotect Optional: Acetal Hydrolysis (Dilute Acid) Product->Deprotect FinalKetone α-Amino Ketone Deprotect->FinalKetone

Caption: Step-by-step workflow for the synthesis of α-amino ketones.

Deprotection to Yield the α-Amino Ketone

The product of the Neber rearrangement, 1-amino-2,2-diethoxypropan-1-one, is a stable, protected version of the target α-amino ketone. The diethyl acetal can be readily hydrolyzed under mild acidic conditions to reveal the free carbonyl group.

Protocol - Acetal Hydrolysis:

  • Dissolve the purified α-amino acetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or dilute HCl (e.g., 1M), and stir at room temperature.

  • Monitor the reaction closely by TLC or GC-MS. Over-exposure to strong acid can lead to degradation.

  • Once the reaction is complete, neutralize the acid carefully with a mild base like saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the final α-amino ketone.

Safety and Handling

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a well-ventilated fume hood.

  • Potassium Metal: Highly reactive with water and air. Must be handled under an inert atmosphere or a layer of mineral oil. The reaction with ethanol is exothermic and generates flammable hydrogen gas.

  • Solvents: Ethanol, diethyl ether, and other organic solvents are flammable. Ensure there are no ignition sources nearby.[14][15][16]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.[17]

Conclusion

1,1-Diethoxypropan-2-one oxime serves as an exceptionally useful and practical precursor for the synthesis of α-amino ketone derivatives. Through a reliable and high-yielding Neber rearrangement, this starting material provides access to a protected α-amino ketone synthon that can be readily incorporated into more complex molecular architectures. The protocols detailed in this note offer a validated and mechanistically understood pathway for researchers and drug development professionals to utilize this valuable chemical transformation.

References

  • Filo. (2025, November 1). Mechanism of how oxime is converted to amine.
  • Wikipedia. (n.d.). Neber rearrangement. Retrieved from [Link]

  • Slideshare. (n.d.). Neber rearrgment. Retrieved from [Link]

  • Maruoka, K., et al. (2002). Asymmetric Induction in the Neber Rearrangement of Simple Ketoxime Sulfonates under Phase-Transfer Conditions: Experimental Evidence for the Participation of an Anionic Pathway. Journal of the American Chemical Society, 124(25), 7616–7617.
  • O'Brien, C. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). Chemical Reviews, 64(2), 81–89.
  • The Neber Rearrangement. Organic Reactions. (n.d.). Retrieved from [Link]

  • Hoch-Campbell Aziridine Synthesis. (n.d.). Retrieved from [Link]

  • Hoch-Campbell Aziridine Synthesis. (n.d.). Retrieved from [Link]

  • Wang, L., et al. (2025, November 11). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Journal of the American Chemical Society.
  • A. F. M. M. Rahman, et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5063.
  • Nájera, C., & Sansano, J. M. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Bentham Science Publishers.
  • Stoltz, B. M. (2009, January 26). Aziridines. Caltech.
  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies for preparing the α‐amino ketones. Retrieved from [Link]

  • Organic Chemistry. (2022, February 12). Hoch-Campbell Aziridine Synthesis Mechanism. YouTube.
  • O'Connor, E., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19, 7-23.
  • Sciencemadness.org. (2010, September 28). Reduction of oximes to corresponding amines.
  • MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • Li, S., et al. (2021). Preparation and Application of α-Imino Ketones through One-Pot Tandem Reactions Based on Heyns Rearrangement. Organic Letters, 23(17), 6858–6863.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Lead(II) oxide. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 15: Oximes.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • PMC. (n.d.).
  • CPAChem. (2022, August 8). Safety data sheet - 1-Ethoxy-2-Propanol. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1,1-diethoxy-. NIST WebBook. Retrieved from [Link]

  • Tokyo Chemical Industry. (2024, December 11).
  • The Good Scents Company. (n.d.). 1,1-diethoxy-2-propanone, 5774-26-5. Retrieved from [Link]

  • Hydro-Oxy. (n.d.). The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis.
  • BenchChem. (n.d.). Synthesis of 1,2-Diethoxypropane from Propylene Glycol: A Technical Guide.
  • BenchChem. (n.d.). How to improve the yield of "3-Amino-1,1-diethoxypropan-2-ol" synthesis.
  • IRIS. (n.d.). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.
  • TSI Journals. (2010, March 29).
  • RSC Publishing. (n.d.). Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions: a novel synthesis of pyrroles and pyrrolin-2-ones.

Sources

Application

Reagents and conditions for the efficient oximation of 1,1-diethoxypropan-2-one

Application Note: Reagents and Conditions for the Efficient Oximation of 1,1-Diethoxypropan-2-one Introduction 1,1-Diethoxypropan-2-one (commonly known as pyruvaldehyde diethyl acetal) is a highly versatile α-ketoacetal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Conditions for the Efficient Oximation of 1,1-Diethoxypropan-2-one

Introduction

1,1-Diethoxypropan-2-one (commonly known as pyruvaldehyde diethyl acetal) is a highly versatile α-ketoacetal building block widely utilized in the synthesis of complex heterocycles, amino alcohols, and pharmaceutical intermediates[1]. The selective transformation of its ketone moiety into an oxime—yielding 1,1-diethoxypropan-2-one oxime (CAS: 856981-75-4)[2]—is a critical synthetic node. Because the molecule contains an acid-sensitive acetal group adjacent to the carbonyl, achieving a high-yielding oximation requires precise control over the reaction conditions, particularly regarding pH buffering and solvent selection[3].

Mechanistic Rationale & Reagent Selection

The oximation of carbonyls with hydroxylamine hydrochloride (NH₂OH·HCl) is a classic two-step addition-elimination reaction. As an Application Scientist, it is crucial to understand the causality behind the reagent choices rather than just following a recipe:

  • The Role of the Base: NH₂OH·HCl is an air-stable salt, but the active nucleophile is the free hydroxylamine base (NH₂OH). A base must be added to neutralize the HCl and liberate the nucleophile.

  • The pH Dependency (Causality): Oximation exhibits a distinct bell-shaped pH-rate profile. At pH < 4, hydroxylamine is predominantly protonated (NH₃OH⁺) and rendered non-nucleophilic. At pH > 7, the initial nucleophilic attack to form the tetrahedral hemiaminal intermediate is rapid, but the subsequent dehydration step (-H₂O) to form the C=N double bond is extremely slow because it requires acid catalysis.

  • Optimal Conditions: Using sodium acetate (NaOAc) creates an ideal buffer system (pH 4.5–5.5). This mildly acidic environment ensures a sufficient concentration of free NH₂OH while providing the necessary protons to catalyze the dehydration of the hemiaminal. Furthermore, maintaining a pH near 5 prevents the hydrolysis of the sensitive diethyl acetal moiety, which would otherwise degrade into pyruvaldehyde.

Mechanism Keto 1,1-Diethoxypropan-2-one (Carbonyl Electrophile) Intermediate Hemiaminal Intermediate (pH 4.5-5.5) Keto->Intermediate Nucleophilic Attack Reagent NH₂OH·HCl + NaOAc (Nucleophile Source) Reagent->Intermediate Liberates NH₂OH Product 1,1-Diethoxypropan-2-one Oxime (Target) Intermediate->Product Acid-Catalyzed Dehydration (-H₂O)

Figure 1: Mechanistic pathway of 1,1-diethoxypropan-2-one oximation under buffered conditions.

Optimization of Reaction Conditions

To establish a self-validating and robust protocol, various bases and solvent systems were screened. The quantitative data is summarized below to guide scale-up and optimization.

Table 1: Effect of Base on Oximation Efficiency (10 mmol scale)

BaseEquivalentsReaction pHTimeYield (%)Mechanistic Observation
NaOAc 1.54.5 – 5.52 h92 Optimal buffering; rapid dehydration; intact acetal.
Pyridine 1.55.0 – 6.03 h88Good yield; requires acidic work-up to remove pyridine.
Na₂CO₃ 0.758.0 – 9.08 h65Sluggish dehydration step due to lack of acid catalysis.
NaOH 1.5> 10.012 h< 40Significant side reactions; potential aldol condensation.

Table 2: Solvent System Optimization

Solvent SystemRatio (v/v)Reagent SolubilityYield (%)
EtOH / H₂O 3:1 Excellent 92
MeOH / H₂O3:1Excellent89
Pure EtOHN/APoor (Salts precipitate)55
THF / H₂O1:1Moderate78

Standardized Experimental Protocol

Workflow Step1 Step 1: Reagent Preparation Dissolve NH₂OH·HCl & NaOAc in EtOH/H₂O Step2 Step 2: Substrate Addition Add 1,1-Diethoxypropan-2-one dropwise at 0 °C Step1->Step2 Step3 Step 3: Reaction Stir at 25 °C for 2-4 hours (Monitor by TLC) Step2->Step3 Step4 Step 4: Work-up Quench with H₂O, Extract (EtOAc), Wash (Brine) Step3->Step4 Step5 Step 5: Purification Solvent Evaporation & Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the oxime.

Step-by-Step Methodology (10 mmol Scale):

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (1.04 g, 15.0 mmol, 1.5 eq.) and sodium acetate trihydrate (2.04 g, 15.0 mmol, 1.5 eq.).

  • Solvation: Add a solvent mixture of absolute ethanol (15 mL) and deionized water (5 mL). Stir vigorously at room temperature for 15 minutes.

    • Causality: The water is essential to fully solubilize the inorganic salts, while ethanol ensures the organic substrate remains in a homogeneous phase.

  • Temperature Control: Cool the buffered hydroxylamine solution to 0 °C using an ice-water bath.

  • Substrate Addition: Add 1,1-diethoxypropan-2-one (1.46 g, 10.0 mmol, 1.0 eq.) dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized exotherms that could drive unwanted side reactions or premature evaporation of the solvent.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir continuously for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2 v/v) mobile phase. Visualize using a KMnO₄ stain.

    • Self-Validation: The starting ketoacetal will appear as a rapidly eluting spot, while the more polar oxime product will have a noticeably lower Rf value due to the hydrogen-bonding capability of the -OH group.

  • Work-Up: Once complete, concentrate the mixture under reduced pressure (rotary evaporator, 35 °C) to remove the majority of the ethanol. Dilute the remaining aqueous slurry with deionized water (20 mL) and extract with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic extracts with saturated aqueous NaCl (brine, 20 mL) to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude 1,1-diethoxypropan-2-one oxime is typically of high purity (>95% by NMR). If analytical purity is required, purify via silica gel flash chromatography (eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes) to yield the product as a colorless to pale-yellow oil[2].

References

  • Efficient Preparation of α-Ketoacetals | MDPI - Molecules | 1

  • 1,1-Diethoxypropan-2-one Oxime Product Specification | Smolecule Catalog | 2

  • Lewis Acid-Catalyzed Friedel-Crafts Reactions toward Highly Versatile, α-Quaternary Oxime Ether | Royal Society of Chemistry - Chemical Science | 3

Sources

Method

Technical Application Note: Scale-Up Synthesis and Process Safety of 1,1-Diethoxypropan-2-one Oxime

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Diethoxypropan-2-one Oxime (also known as pyruvaldehyde 1-(diethyl acetal) 2-oxime) is a highly versatile α-ketoacetal derivative[1]. With the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.20 g/mol , it serves as a critical building block in the synthesis of heterocyclic compounds, functionalized amino alcohols, and complex pharmaceutical intermediates[1][2].

Transitioning the synthesis of this compound from a discovery chemistry scale (milligrams) to a pilot-plant scale (kilograms) requires rigorous process engineering. This application note details a field-proven, self-validating scale-up protocol that addresses the thermal hazards of hydroxylamine, optimizes the chemoselectivity of the oximation reaction, and prevents the degradation of the acid-sensitive acetal moiety.

Mechanistic Rationale & Process Chemistry

The synthesis of 1,1-diethoxypropan-2-one oxime relies on the nucleophilic condensation of hydroxylamine with the ketone carbonyl of 1,1-diethoxypropan-2-one. To achieve >98% yield and purity at scale, two competing side reactions must be suppressed:

  • Causality of pH Control (Acetal Preservation): The 1,1-diethoxy acetal group is highly sensitive to acidic hydrolysis. Hydroxylamine hydrochloride (NH₂OH·HCl) is naturally acidic in aqueous solutions. If the reaction is run without a buffer, the pH drops below 3.0, leading to the rapid hydrolysis of the acetal into an aldehyde, which subsequently reacts to form a bis-oxime or polymerizes[2]. Therefore, sodium acetate (NaOAc) is utilized to buffer the system to a pH of 4.5–5.5. At this pH, the nucleophilic free base (NH₂OH) is in equilibrium with its protonated form, maximizing the rate of oximation while fully protecting the acetal.

  • Causality of Solvent Selection: An ethanol/water co-solvent system is employed. Water is necessary to dissolve the inorganic salts (NH₂OH·HCl and NaOAc), while ethanol ensures the complete dissolution of the organic substrate, preventing a biphasic reaction mixture that would lead to mass-transfer limitations and extended reaction times.

Thermal Hazard Analysis & Process Safety

The most critical failure point in scaling up oximation reactions is the mishandling of hydroxylamine.

  • Thermal Instability: Hydroxylamine and its salts are notorious for thermal instability and autocatalytic decomposition[3]. Solid hydroxylamine hydrochloride can undergo rapid thermal decomposition at elevated temperatures, releasing irritating and non-condensable gases (NOx, N₂, HCl)[3][4].

  • Exothermic Runaway Risk: The overall heat of reaction for oximation is highly exothermic. At a pilot scale, the adiabatic temperature rise can exceed 30–50 K[5]. If the exotherm is not dissipated, the reaction mixture can self-heat to reflux, triggering the violent decomposition of the unreacted hydroxylamine free base[5].

  • Self-Validating Safety Design: To mitigate this, the protocol dictates a substrate-to-reagent addition method. The substrate is added slowly to the buffered hydroxylamine solution at 20–25 °C. This ensures the reaction is rate-limited by the addition of the substrate, preventing the dangerous accumulation of unreacted free-base hydroxylamine[3][5].

Process Flow & Visualization

ProcessFlow Start Reactor Setup & Inerting (N2) Buffer Buffer Preparation (NH2OH·HCl + NaOAc) Start->Buffer Addition Substrate Addition (Controlled T < 25°C) Buffer->Addition Exotherm Mitigation Reaction Oximation Reaction (pH 4.5 - 5.5) Addition->Reaction IPC In-Process Control (HPLC Analysis) Reaction->IPC IPC->Reaction Incomplete Workup Aqueous Quench & MTBE Extraction IPC->Workup Conversion > 99% Purification Vacuum Distillation (105 °C at 8 Torr) Workup->Purification Product 1,1-Diethoxypropan-2-one Oxime (>98% Purity) Purification->Product

Process flow for the scale-up synthesis of 1,1-Diethoxypropan-2-one Oxime.

Quantitative Data: 1 kg Scale-Up Stoichiometry

The following table summarizes the optimized stoichiometry and safety parameters for a 1.0 kg scale-up batch.

ComponentRoleMW ( g/mol )Mass / VolumeMolesEquivalents
1,1-Diethoxypropan-2-one Substrate146.181.00 kg6.841.00
Hydroxylamine HCl Reagent69.490.52 kg7.521.10
Sodium Acetate (Anhyd.) Buffer/Base82.030.67 kg8.201.20
Purified Water Solvent18.022.00 L--
Ethanol (Absolute) Co-solvent46.073.00 L--
MTBE Extraction88.153 x 2.00 L--

Step-by-Step Scale-Up Protocol

Phase 1: Reactor Preparation & Buffering

  • Inerting: Purge a 10 L jacketed glass reactor with Nitrogen (N₂) for 15 minutes to displace oxygen.

  • Solvent Charging: Charge 2.00 L of purified water and 3.00 L of absolute ethanol into the reactor. Initiate stirring at 150 RPM.

  • Reagent Charging: Carefully charge 0.52 kg of Hydroxylamine Hydrochloride (NH₂OH·HCl). Safety Note: Wear appropriate PPE as NH₂OH·HCl is corrosive and a suspected carcinogen[4].

  • Buffering: Slowly add 0.67 kg of anhydrous Sodium Acetate (NaOAc) in portions over 20 minutes. A slight endothermic dissolution may be observed. Ensure complete dissolution. Verify the pH of the solution is between 4.5 and 5.5.

Phase 2: Controlled Substrate Addition 5. Temperature Control: Set the reactor jacket temperature to maintain the internal batch temperature at 20 °C. 6. Addition: Transfer 1.00 kg of 1,1-Diethoxypropan-2-one into an addition funnel. Begin dropwise addition of the substrate into the reactor over 90–120 minutes. 7. Exotherm Management: Monitor the internal temperature continuously. The temperature must not exceed 25 °C. If the temperature spikes, pause the addition and increase jacket cooling[5].

Phase 3: Reaction Aging & In-Process Control (IPC) 8. Aging: Once the addition is complete, allow the reaction mixture to stir at 20–25 °C for 4 hours. 9. IPC Sampling: Withdraw a 1 mL sample, dilute with acetonitrile, and analyze via HPLC (UV detection at 210 nm). The reaction is deemed self-validated and complete when the residual 1,1-diethoxypropan-2-one is < 1.0% relative to the product peak.

Phase 4: Workup & Isolation 10. Quench & Concentration: Concentrate the reaction mixture under reduced pressure (40 °C, 100 mbar) to remove the bulk of the ethanol. 11. Extraction: Add 2.00 L of Methyl tert-butyl ether (MTBE) and 1.00 L of water to the concentrated aqueous residue. Stir vigorously for 10 minutes, then allow phase separation. 12. Phase Separation: Collect the upper organic (MTBE) layer. Extract the aqueous layer with two additional 2.00 L portions of MTBE. 13. Washing & Drying: Combine the organic layers and wash with 1.00 L of saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude oxime.

Phase 5: Purification 14. Vacuum Distillation: The crude product is purified via fractional vacuum distillation. 1,1-Diethoxypropan-2-one Oxime distills at approximately 105 °C at 8 Torr[6]. Collect the main fraction to afford the pure product as a colorless to pale yellow liquid.

Analytical Validation

  • HPLC Purity: >98.0% (Area %).

  • ¹H NMR (CDCl₃): The product exists as a mixture of E and Z isomers. Key signals include the oxime hydroxyl proton (broad singlet, ~8.5 ppm), the acetal methine proton (singlet, ~4.5 ppm), and the characteristic ethoxy multiplets (3.4-3.7 ppm for CH₂, 1.1-1.3 ppm for CH₃)[2].

References

  • García-García, A., et al. "Efficient Preparation of α-Ketoacetals." Molecules (Basel, Switzerland), PMC/NIH, Nov 2012. Available at:[Link]

  • G. Andriani, et al. "Comparison of the thermal decomposition behavior for members of the hydroxylamine family." ResearchGate, Jan 2024. Available at:[Link]

  • Institution of Chemical Engineers (IChemE). "Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development." IChemE. Available at:[Link]

Sources

Application

Application Note: Derivatization of 1,1-Diethoxypropan-2-one Oxime for High-Resolution Mass Spectrometry

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Researchers Document Type: Technical Protocol & Application Guide Introduction & Analytical Rationale The analysis of small, polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Researchers Document Type: Technical Protocol & Application Guide

Introduction & Analytical Rationale

The analysis of small, polar, and thermally labile molecules presents a persistent challenge in mass spectrometry (MS). 1,1-Diethoxypropan-2-one oxime —an oxime derivative of a protected dicarbonyl compound—exhibits active hydrogen bonding due to the hydroxylamine (=N-OH) moiety. In Gas Chromatography-Mass Spectrometry (GC-MS), this active hydrogen leads to severe peak tailing, thermal degradation in the injection port, and the formation of unpredictable syn- and anti- isomeric artifacts [1].

To achieve robust quantitation and reproducible fragmentation, chemical derivatization is mandatory. By replacing the active hydrogen with a trimethylsilyl (TMS) group, we eliminate hydrogen bonding, increase volatility, and stabilize the molecule against thermal decomposition. This application note details a validated, self-contained silylation protocol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) optimized for both GC-MS and LC-MS workflows.

Mechanistic Insights: Why Silylation?

The choice of MSTFA over other derivatization agents (such as BSTFA or alkylating agents) is driven by the specific chemical environment of 1,1-Diethoxypropan-2-one oxime:

  • Steric Accessibility: The oxime hydroxyl group is adjacent to a bulky diethyl acetal group. MSTFA is highly volatile and sterically unhindered, ensuring complete conversion without degrading the acid-sensitive acetal linkage.

  • Isomeric Stabilization: Derivatization locks the oxime into a stable TMS-ether (=N-O-TMS), preventing tautomerization and reducing the baseline noise caused by multiple derivative formations [2].

  • Diagnostic Fragmentation: In electron ionization (EI) and electrospray ionization (ESI), the TMS group provides a predictable mass shift (+72 Da) and yields highly diagnostic fragment ions (e.g., m/z 73 for the TMS cation), which serve as reliable anchors for Selected Reaction Monitoring (SRM).

Experimental Workflow & Protocol

Reagents and Materials
  • Analyte: 1,1-Diethoxypropan-2-one Oxime standard (purity >99%).

  • Derivatization Reagent: MSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Anhydrous Pyridine (stored over molecular sieves). Causality note: Pyridine acts as an acid scavenger to neutralize the trifluoroacetamide byproduct, driving the reaction to completion.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Aliquot 50 µL of the oxime sample (1 mg/mL in anhydrous ACN) into a silanized glass autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Critical: Moisture strictly inhibits silylation; the environment must be anhydrous [3].

  • Reagent Addition: Add 50 µL of anhydrous pyridine followed immediately by 50 µL of MSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a thermal shaker at 60°C for 45 minutes at 800 rpm.

  • Cooling and Analysis: Allow the reaction mixture to cool to room temperature. Transfer directly to the autosampler for GC-MS or dilute 1:10 in anhydrous ACN for LC-MS/MS analysis.

Visualizing the Derivatization Pathway

The following diagram illustrates the logical progression of the derivatization workflow, highlighting the transformation from a polar analyte to a MS-compatible derivative.

G A 1,1-Diethoxypropan-2-one Oxime (Polar, Thermally Labile) C Incubation (60°C, 45 min) A->C B MSTFA + 1% TMCS (in Anhydrous Pyridine) B->C D TMS-Oxime Derivative (Volatile, Stable) C->D -H, +TMS (+72 Da) E GC-MS / LC-MS Data Acquisition D->E

Caption: Workflow for the MSTFA-mediated silylation of 1,1-Diethoxypropan-2-one oxime prior to MS analysis.

Quantitative Data & Mass Spectral Interpretation

Derivatization induces specific mass shifts that must be accounted for during method development. Table 1 summarizes the expected mass-to-charge (m/z) ratios and key diagnostic fragments.

Table 1: Mass Spectrometry Parameters for Native vs. Derivatized Oxime

Compound StateDerivatization ReagentExact Mass (Da)Precursor Ion [M+H]+Key Fragment Ions (m/z)Analytical Advantage
Native Oxime None161.09162.1116.1, 88.1Prone to thermal degradation; poor GC peak shape.
TMS-Derivative MSTFA + 1% TMCS233.13234.1218.1, 144.1, 73.0Excellent volatility; distinct m/z 73 (TMS) reporter ion.

Note: The m/z 144.1 fragment corresponds to the loss of the TMS-OH group, while m/z 218.1 represents the loss of a methyl group from the acetal moiety.

References

  • Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K. P., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Organomation. (2024). GC-MS Sample Preparation. Organomation Technical Resources. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete conversion during 1,1-Diethoxypropan-2-one oximation

Welcome to the Technical Support Center for the synthesis of α -ketoacetal derivatives. This guide is specifically designed for researchers and drug development professionals experiencing stalled reactions, incomplete co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of α -ketoacetal derivatives. This guide is specifically designed for researchers and drug development professionals experiencing stalled reactions, incomplete conversion, or complex byproduct formation during the oximation of 1,1-diethoxypropan-2-one (pyruvaldehyde diethyl acetal)[1].

Part 1: Mechanistic Insights (The "Why")

As a Senior Application Scientist, I often see protocols fail not because of impure reagents, but due to a misunderstanding of the reaction's underlying physical chemistry. The conversion of 1,1-diethoxypropan-2-one to its corresponding oxime using hydroxylamine hydrochloride ( NH2​OH⋅HCl ) is a classic nucleophilic addition-elimination reaction. However, this specific substrate contains a highly sensitive adjacent diethyl acetal group.

The causality of incomplete conversion almost always traces back to improper pH management [2]. Oximation is highly pH-dependent because it requires a delicate balance between two opposing mechanistic needs:

  • Nucleophilic Addition (Requires Higher pH): The reaction requires free, unprotonated hydroxylamine ( NH2​OH ). If the pH drops below 4.0, the amine is protonated to NH3​OH+ , rendering it non-nucleophilic[3].

  • Dehydration (Requires Lower pH): The breakdown of the tetrahedral hemiaminal intermediate into the final oxime requires acid catalysis to protonate the leaving hydroxyl group. If the pH is too high (>6.0), this dehydration step becomes the kinetic bottleneck[2].

Furthermore, the acetal moiety is highly labile under strongly acidic conditions. If the HCl liberated from the hydroxylamine salt is not actively buffered, the pH will plummet. This not only stalls the oximation but triggers acetal hydrolysis, leading to the formation of pyruvaldehyde, which rapidly undergoes bis-oximation.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my conversion stalling at 60-70% despite using a 1.5x molar excess of hydroxylamine hydrochloride? A: Your reaction is self-quenching. As NH2​OH⋅HCl reacts with the ketone, it liberates free HCl. Without a buffer, this progressive acidification drops the pH below 4.0, protonating the remaining hydroxylamine and halting the nucleophilic attack[3]. To resolve this, you must introduce a buffering system—typically sodium acetate (NaOAc)—to neutralize the HCl and maintain the pH within the optimal 4.5–5.5 window[4].

Q: I am observing multiple byproduct peaks on my LC-MS/TLC. What are they, and how do I prevent them? A: The most common byproduct is pyruvaldehyde bis-oxime. This occurs when the reaction pH is too low, causing the 1,1-diethoxy (acetal) group to hydrolyze into an aldehyde. The highly reactive aldehyde then undergoes a second oximation. Preventing this requires strict temperature control (do not exceed 40°C) and robust NaOAc buffering to prevent acidic excursions.

Q: Does the order of reagent addition matter? A: Yes, critically. Never add the ketone directly to an unbuffered solution of NH2​OH⋅HCl . You must pre-form the buffer system by mixing NH2​OH⋅HCl with NaOAc in your solvent (e.g., ethanol/water) and allowing the free hydroxylamine to generate before introducing the 1,1-diethoxypropan-2-one.

Part 3: Data Presentation

The table below summarizes the quantitative relationship between reaction pH, reagent stability, and overall yield.

Table 1: Effect of pH on 1,1-Diethoxypropan-2-one Oximation Kinetics and Yield

Reaction pHNucleophile StateAcetal StabilityConversion (2h)Primary Byproducts
< 3.0 NH3​OH+ (Inactive)Highly Unstable< 20%Pyruvaldehyde bis-oxime
4.5 - 5.5 NH2​OH (Active)Stable> 95%None (Trace unreacted SM)
> 7.0 NH2​OH (Active)Stable~ 50%Hemiaminal intermediate

Part 4: Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By pre-measuring the pH of the buffer before the substrate is introduced, you eliminate the primary variable responsible for incomplete conversion.

Materials:

  • 1,1-Diethoxypropan-2-one (1.0 eq, 10 mmol)

  • Hydroxylamine hydrochloride (1.2 eq, 12 mmol)

  • Sodium acetate trihydrate (1.2 eq, 12 mmol)[3]

  • Ethanol (Absolute) and Deionized Water

Step-by-Step Methodology:

  • Buffer Preparation: In a 50 mL round-bottom flask, dissolve 12 mmol of NH2​OH⋅HCl and 12 mmol of NaOAc in 15 mL of a 2:1 Ethanol/Water mixture.

  • Validation Step (Critical): Stir for 15 minutes at room temperature. Verify the pH of the solution using a pH meter or narrow-range indicator paper. It must read between 4.5 and 5.5[4]. If it does not, adjust with dilute acetic acid or additional NaOAc.

  • Substrate Addition: Place the flask in a water bath at 20°C. Add 10 mmol of 1,1-diethoxypropan-2-one dropwise over 5 minutes to prevent localized thermal spikes.

  • Reaction Progression: Stir the mixture at room temperature (20-25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The reaction should show complete consumption of the starting material.

  • Quenching & Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the aqueous residue with 20 mL of water and extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO3​ (10 mL) to remove residual acetic acid, followed by brine (10 mL).

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure 1,1-diethoxypropan-2-one oxime.

Part 5: Visualizations

Mechanism Ketone 1,1-Diethoxypropan-2-one Tetrahedral Tetrahedral Intermediate (Hemiaminal) Ketone->Tetrahedral pH 4.5-5.5 Optimal Addition Hydrolysis Pyruvaldehyde (Acetal Hydrolysis Byproduct) Ketone->Hydrolysis pH < 3.0 (Strongly Acidic) NH2OH Hydroxylamine (NH2OH) Active Nucleophile Protonated Protonated NH3OH+ (Non-nucleophilic) NH2OH->Protonated pH < 4.0 (Highly Acidic) NH2OH->Tetrahedral Oxime 1,1-Diethoxypropan-2-one Oxime (Target Product) Tetrahedral->Oxime Acid Catalyzed Dehydration

Figure 1: Mechanistic pathways of 1,1-diethoxypropan-2-one oximation highlighting pH dependence.

Troubleshooting Start Incomplete Conversion (< 90% Yield) CheckPH Measure Reaction pH Start->CheckPH PHLow pH < 4.0 CheckPH->PHLow PHOpt pH 4.5 - 5.5 CheckPH->PHOpt PHHigh pH > 6.0 CheckPH->PHHigh ActionLow Add NaOAc Buffer Prevent Acetal Hydrolysis PHLow->ActionLow ActionOpt Check Reagent Quality (NH2OH·HCl is hygroscopic) PHOpt->ActionOpt ActionHigh Adjust with AcOH Enhance Carbonyl Activation PHHigh->ActionHigh

Figure 2: Troubleshooting decision tree for resolving incomplete ketone oximation.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 1,1-Diethoxypropan-2-one Oxime Production

Welcome to the Technical Support Center for the synthesis and optimization of 1,1-Diethoxypropan-2-one Oxime. Designed for researchers and drug development professionals, this guide addresses the unique chemical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1,1-Diethoxypropan-2-one Oxime. Designed for researchers and drug development professionals, this guide addresses the unique chemical challenges of oximating an acid-sensitive acetal-ketone. By synthesizing mechanistic causality with field-proven methodologies, we provide a self-validating framework to help you maximize yield, minimize side reactions, and ensure reproducible purity.

Mechanistic Overview & Reaction Pathway

The synthesis of 1,1-diethoxypropan-2-one oxime relies on the dehydrative condensation of 1,1-diethoxypropan-2-one (pyruvaldehyde diethyl acetal) with hydroxylamine[1]. While standard oxime formation is straightforward, the presence of the 1,1-diethoxy (acetal) group introduces a critical vulnerability: acetals are highly susceptible to acid-catalyzed hydrolysis[2]. If the reaction environment becomes too acidic, the acetal cleaves to form pyruvaldehyde, which subsequently reacts with excess hydroxylamine to form a bis-oxime (methylglyoxime) impurity.

Pathway A 1,1-Diethoxypropan-2-one (Acetal Ketone) C Hemiaminal Intermediate A->C + NH2OH (pH 5.5-6.5) E Pyruvaldehyde (Hydrolyzed Intermediate) A->E H3O+ / H2O (pH < 4.0) B Hydroxylamine (NH2OH) B->C D 1,1-Diethoxypropan-2-one Oxime (Target Product) C->D - H2O F Methylglyoxime (Bis-oxime Impurity) E->F + Excess NH2OH

Reaction pathway: Target oxime formation vs. acid-catalyzed hydrolysis and over-oximation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant amount of methylglyoxime (bis-oxime) impurity in my crude product? Causality: Hydroxylamine is commercially supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). If you add the acetal-ketone directly to an unbuffered aqueous solution of this salt, the pH drops below 4.0. At this acidic pH, the diethyl acetal group rapidly hydrolyzes into an aldehyde (pyruvaldehyde)[2]. The newly formed aldehyde is highly electrophilic and immediately reacts with a second equivalent of hydroxylamine to form methylglyoxime. Solution: You must pre-neutralize the NH2​OH⋅HCl to generate the free base and establish a strict buffer system (pH 5.5–6.5) before introducing the ketone. Sodium acetate (NaOAc) or pyridine are the optimal bases for this purpose.

Q2: My reaction stalls at 80% conversion. How can I drive it to completion without using harsh conditions? Causality: Oximation is an equilibrium-driven condensation reaction that produces water ( Ketone+NH2​OH⇌Oxime+H2​O )[1]. In highly protic or aqueous solvents, the equilibrium naturally prevents 100% conversion. Solution: Do not apply heat, as elevated temperatures will thermally activate acetal degradation. Instead, shift the thermodynamic equilibrium by using a slight molar excess of hydroxylamine (1.15 to 1.25 equivalents).

Q3: NMR analysis of my purified product shows two distinct sets of peaks. Is my product impure or degrading? Causality: This is not an impurity. Oximes derived from unsymmetrical ketones naturally exist as a mixture of E and Z (syn and anti) geometric isomers due to restricted rotation around the C=N double bond[1]. Both isomers will appear on an NMR spectrum, often in a 3:1 or 4:1 ratio depending on steric bulk. Solution: For most downstream applications (e.g., reduction to an amine), the E/Z mixture can be used directly. If a single stereoisomer is required, separate them via silica gel column chromatography or selective recrystallization.

Q4: How do I remove residual inorganic salts without risking hydrolysis during the aqueous work-up? Causality: Neutralizing NH2​OH⋅HCl with NaOAc generates sodium chloride and acetic acid byproducts. Leaving these in the product can poison downstream metal-catalyzed reactions[3]. Solution: Utilize a biphasic organic extraction. The target oxime is highly soluble in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM), while the inorganic salts are not. Wash the organic layer with a minimal volume of saturated brine (which minimizes water solubility of the oxime), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data: Buffer System Benchmarking

To prevent side reactions, selecting the correct buffering system is the single most important variable. Below is a summary of quantitative benchmarking for different base additives during acetal-ketone oximation.

Base / Buffer SystemOperating pH RangeAcetal Hydrolysis RiskReaction KineticsRecommended Application
None (HCl Salt Only) < 3.0Critical (>40% bis-oxime)SlowNever recommended for acetals
Sodium Acetate (NaOAc) 4.5 – 5.5Low (<5% impurity)Moderate (2-4 hrs)Standard laboratory scale
Pyridine 6.0 – 7.0Very Low (<1% impurity)Fast (1-2 hrs)Highly acid-sensitive substrates
Aqueous NaOH > 8.0LowVery SlowRequires strict continuous titration

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes a self-validating framework. Do not proceed to the next step unless the validation check is successful.

Step 1: Buffer Preparation & Free-Basing

  • In a round-bottom flask, dissolve 1.2 equivalents of NH2​OH⋅HCl in a mixture of Ethanol/Water (3:1 v/v).

  • Add 1.5 equivalents of anhydrous Sodium Acetate (NaOAc) and stir at room temperature for 15 minutes to generate the hydroxylamine free base.

  • Validation Check: Dip a narrow-range pH strip into the solution. The pH must read between 5.5 and 6.5. If the pH is below 5.0, add additional NaOAc until the target range is achieved. Do not proceed if the solution is acidic.

Step 2: Controlled Ketone Addition

  • Cool the buffered solution to 0–5 °C using an ice bath.

  • Add 1.0 equivalent of 1,1-diethoxypropan-2-one dropwise over 20 minutes using an addition funnel.

  • Validation Check: Monitor the internal temperature with a thermocouple. The temperature must not exceed 10 °C during the addition to prevent thermal activation of side reactions.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 3 hours.

  • Validation Check: Perform TLC analysis (Eluent: Hexane/EtOAc 7:3). The starting material spot (higher Rf​ ) must be completely absent, replaced by a new, UV-active/Iodine-stained spot (lower Rf​ ) corresponding to the oxime.

Step 4: Biphasic Work-up and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with saturated NaCl (brine).

  • Validation Check: Spot the final aqueous layer on a TLC plate. It should test negative for organic compounds, confirming 100% extraction efficiency of your target oxime.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the pure 1,1-Diethoxypropan-2-one Oxime as a clear to pale-yellow oil.

References

  • Metal-Involving Synthesis and Reactions of Oximes Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Efficient Preparation of α-Ketoacetals Source: Molecules (PubMed Central, NIH) URL:[Link]

  • Science of Synthesis: Oximes Source: Thieme Connect URL:[Link]

Sources

Troubleshooting

Optimizing solvent selection for 1,1-Diethoxypropan-2-one Oxime crystallization

Welcome to the Method Development and Troubleshooting Support Center. As drug development professionals scale up the synthesis of 1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4), optimizing the crystallization process...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development and Troubleshooting Support Center. As drug development professionals scale up the synthesis of 1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4), optimizing the crystallization process becomes critical for ensuring polymorphic purity, high yield, and regulatory compliance.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you navigate solvent selection and crystallization challenges.

Solvent Selection & Physicochemical Profiling

1,1-Diethoxypropan-2-one Oxime presents unique crystallization challenges due to its dual functional groups. The oxime moiety (-C=N-OH) acts as a strong hydrogen-bond donor and acceptor, driving high solubility in polar solvents. Conversely, the acetal group (-CH(OEt)₂) is hydrophobic but highly sensitive to acidic hydrolysis.

To achieve high-yield crystallization without chemical degradation, solvent selection must balance solvation power, boiling point, and [1]. Relying solely on cooling crystallization in highly polar solvents often fails; therefore, an anti-solvent system is typically required[2].

Quantitative Solvent Suitability Matrix
Solvent CandidateICH ClassBoiling Point (°C)Solvation Power (RT)Process RoleMechanistic Rationale & Causality
Chloroform Class 261.2Very HighRejectExcellent solubility[3], but rejected due to high toxicity and strict Permitted Daily Exposure (PDE) limits[1].
Methanol Class 264.7HighRejectHigh solubility flattens the supersaturation curve, limiting yield. Fails Class 3 safety preference.
Ethanol Class 378.3Moderate-HighPrimary Favorable safety profile. Strong H-bonding disrupts oxime-oxime dimers, allowing controlled dissolution.
Heptane Class 398.4LowAnti-Solvent Non-polar nature forces oxime out of solution. High boiling point allows safe operation at elevated temperatures.
Water N/A100.0LowRejectHigh risk of hydrolyzing the acetal group back to pyruvaldehyde, especially at elevated temperatures.

Troubleshooting Q&A

Q: During cooling crystallization from methanol, my product forms a dense oil at the bottom of the reactor instead of crystals. How do I resolve this? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." Causality: Because oximes form strong intermolecular hydrogen bonds, they can cluster into a solute-rich liquid phase if the supersaturation trajectory crosses the binodal (spinodal decomposition) curve before crossing the metastable zone boundary for solid nucleation. Methanol's high solvation power exacerbates this. Solution: Transition to an Ethanol/Heptane anti-solvent system. By adding Heptane, you artificially lower the solubility limit, forcing the system to cross the solid nucleation boundary before LLPS can occur. Implement seeding (see Protocol 2) to bypass the high activation energy of primary nucleation.

Q: We are scaling up for clinical trials. The legacy protocol uses chloroform. What are the regulatory implications? A: Chloroform is an ICH Class 2 solvent[1]. Causality: Regulatory bodies strictly limit Class 2 solvents due to inherent toxicity and environmental hazards. Retaining chloroform requires exhaustive downstream drying and rigorous Organic Volatile Impurities (OVI) testing to prove the residual levels are below the PDE limit. Solution: Immediately swap to a Class 3 binary system (e.g., Ethanol/Heptane). This ensures compliance with [1] and significantly reduces the regulatory burden during scale-up.

Q: Why is my crystal yield inconsistent across different batches when using an Ethanol/Water mixture? A: The acetal moiety (1,1-diethoxy group) is chemically unstable in aqueous environments. Causality: Trace acidic impurities combined with water at elevated dissolution temperatures trigger partial deprotection of the acetal. This generates pyruvaldehyde impurities that act as crystal growth inhibitors, altering the Metastable Zone Width (MSZW) and drastically reducing yield. Solution: Eliminate water from the process. Utilize a strictly anhydrous, non-reactive anti-solvent like Heptane.

Process Visualizations

SolventSelection Start Identify Candidate Solvent ICHCheck ICH Guideline Check (Class 3?) Start->ICHCheck Reject Reject / Justify (Class 1 or 2) ICHCheck->Reject No (Class 1/2) SolCheck Solubility Test (5-200 mg/mL at RT?) ICHCheck->SolCheck Yes (Class 3) AntiSolvent Evaluate Anti-Solvent System (e.g., Heptane) SolCheck->AntiSolvent > 200 mg/mL MSZW Determine MSZW & Cooling Profile SolCheck->MSZW 5-200 mg/mL AntiSolvent->MSZW Optimize Optimize Seeding & Cooling Rate MSZW->Optimize

Fig 1: Logical decision tree for solvent screening based on ICH guidelines and solubility.

Workflow Dissolve Dissolve Oxime in Primary Solvent (EtOH) Filter Clarifying Filtration (Remove Particulates) Dissolve->Filter Heat Maintain at T_high (e.g., 45°C) Filter->Heat AddAnti Dose Anti-Solvent (Heptane) to Cloud Point Heat->AddAnti Seed Add Seed Crystals Age for 1-2 hrs AddAnti->Seed Cool Controlled Cooling (0.1-0.2 °C/min) Seed->Cool Isolate Filter & Wash (Cold Heptane) Cool->Isolate

Fig 2: Step-by-step workflow for seeded anti-solvent crystallization of the oxime.

Validated Experimental Protocols

To ensure robust process design, all methodologies must be self-validating[2]. Do not proceed to the next step unless the validation check passes.

Protocol 1: Metastable Zone Width (MSZW) Determination

Objective: Map the solubility and nucleation boundaries of the oxime to prevent oiling out.

  • Preparation: Suspend 5.0 g of 1,1-Diethoxypropan-2-one Oxime in 50 mL of Ethanol in a jacketed crystallizer equipped with an FBRM (Focused Beam Reflectance Measurement) or turbidity probe.

  • Heating (Dissolution): Heat the suspension at a rate of 1.0 °C/min until the turbidity drops to zero.

    • Validation Check: The exact temperature at which 100% transmittance is achieved must be recorded as the saturation temperature ( Tsat​ ). If the solution remains cloudy past 60°C, recalculate the solvent ratio.

  • Cooling (Nucleation): Cool the clear solution at a controlled rate of 0.5 °C/min until turbidity sharply increases.

    • Validation Check: The temperature of first particle detection is the nucleation temperature ( Tnuc​ ). Verify via microscopy that the particles are solid crystals, not liquid droplets (oil).

  • Analysis: The difference ( Tsat​−Tnuc​ ) is your MSZW. Repeat across 4 different concentrations to plot the full MSZW curve.

Protocol 2: Seeded Anti-Solvent Crystallization (Ethanol/Heptane)

Objective: High-yield recovery of polymorphic-pure oxime without LLPS.

  • Dissolution: Dissolve 100 g of crude oxime in 200 mL of Ethanol at 45°C.

    • Validation Check: Solution must be visually clear. If undissolved particles remain, add Ethanol in 10 mL increments until completely clear.

  • Clarification: Pass the solution through a 0.45 µm PTFE filter into the main crystallizer to remove foreign heterogeneous nucleants.

  • Anti-Solvent Dosing (Phase 1): Slowly dose Heptane at 2 mL/min until the solution just reaches the cloud point. Immediately add 10 mL of Ethanol to regain a clear solution.

    • Validation Check: This establishes the exact edge of the metastable zone. The solution must be perfectly clear before seeding to prevent the seeds from dissolving or causing crash-precipitation.

  • Seeding: Add 1.0 g of pure 1,1-Diethoxypropan-2-one Oxime seed crystals. Age the suspension isothermally at 45°C for 60 minutes.

    • Validation Check: The seed bed must remain intact (visible suspended particles) and no massive secondary nucleation should occur during the aging phase.

  • Anti-Solvent Dosing (Phase 2): Dose an additional 300 mL of Heptane at a slow, constant rate of 1 mL/min.

  • Cooling: Cool the suspension to 5°C at a linear rate of 0.1 °C/min.

  • Isolation: Filter the slurry and wash the filter cake with 50 mL of cold Heptane. Dry under vacuum at 30°C.

    • Validation Check: Analyze the mother liquor via HPLC. The residual oxime concentration should be < 10 mg/mL, confirming a >90% theoretical yield.

References

  • Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Optimization

Temperature and pressure optimization for the synthesis of 1,1-Diethoxypropan-2-one Oxime

Welcome to the Technical Support Center for the synthesis of 1,1-diethoxypropan-2-one oxime. Designed for researchers, scientists, and drug development professionals, this guide provides an authoritative breakdown of tem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,1-diethoxypropan-2-one oxime. Designed for researchers, scientists, and drug development professionals, this guide provides an authoritative breakdown of temperature and pressure optimization required for the successful oximation of α-ketoacetals.

The α-ketoacetal structure is highly valuable in organic synthesis as the acetal protects the terminal aldehyde during functionalization (1)[1]. However, 1,1-diethoxypropan-2-one is a sensitive scaffold that must be handled carefully to maintain stability (2)[2]. Poor parameter control inevitably leads to acetal hydrolysis or dangerous thermal degradation.

Reaction Pathway & Failure Modes

SynthesisPathway A 1,1-Diethoxypropan-2-one (Acetal Precursor) C Hemiaminal Intermediate A->C Nucleophilic Addition (0-10°C) E Pyruvaldehyde (Hydrolysis Side-Product) A->E Acidic pH (<5) Hydrolysis B NH2OH·HCl + NaOAc (Buffer System) B->C pH 6-7 D 1,1-Diethoxypropan-2-one Oxime (Target Product) C->D Dehydration (20-25°C) F Beckmann Rearrangement Products D->F High Temp (>60°C) Thermal Stress

Reaction pathway for 1,1-diethoxypropan-2-one oximation and temperature/pH-dependent side reactions.

Section 1: Standard Operating Procedure (SOP) - Optimized Workflow

This protocol is designed as a self-validating system to ensure mechanistic control over the oximation process.

Step 1: Reactor Preparation Equip a jacketed glass reactor with a mechanical stirrer, an internal temperature probe, and a nitrogen inlet.

Step 2: Buffer System Generation Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a 1:1 mixture of ethanol and water.

  • Causality: Hydroxylamine hydrochloride is highly acidic. Sodium acetate acts as a buffer to neutralize the HCl released during the reaction, preventing the acid-catalyzed hydrolysis of the sensitive acetal moiety into pyruvaldehyde.

  • Self-Validation: Measure the pH of the aqueous solution before proceeding. A stable pH reading of 6.0–6.5 validates that the buffer capacity is sufficient.

Step 3: Temperature Control Cool the buffer solution to an internal temperature of 0–5 °C using the jacketed chiller.

Step 4: Substrate Addition Add 1,1-diethoxypropan-2-one (1.0 eq) dropwise over 30–45 minutes.

  • Causality: The nucleophilic attack of the hydroxylamine onto the ketone is highly exothermic. Controlled addition at low temperatures prevents thermal spikes that could trigger degradation.

  • Self-Validation: The internal temperature probe must not exceed 10 °C during the addition. If it does, the addition rate is too fast and must be paused.

Step 5: Maturation Warm the reaction mixture to 20–25 °C and stir for 2 hours to allow for the dehydration of the hemiaminal intermediate.

Step 6: Isolation via Vacuum Extract the mixture with ethyl acetate. Concentrate the organic layer under reduced pressure (10–20 mbar).

  • Causality: Oximes exhibit high-energy thermal decomposition and can self-ignite if safety thresholds are exceeded (3)[3]. Applying a vacuum lowers the boiling point of the solvent, allowing for concentration without thermal stress.

  • Self-Validation: The distillation should proceed vigorously while the water bath remains strictly below 40 °C, confirming the product is safely isolated.

Section 2: Quantitative Data & Optimization Parameters
ParameterCritical ThresholdOptimized TargetMechanistic Causality
Addition Temperature > 15 °C0–5 °CControls the exothermic nucleophilic attack; prevents thermal runaway.
Maturation Temperature > 60 °C20–25 °CMitigates the risk of Beckmann rearrangement and oxime decomposition.
System Pressure (Isolation) 1013 mbar10–20 mbarLowers solvent boiling point to < 40 °C, avoiding thermal stress on the oxime.
Aqueous pH < 5.06.0–7.0Prevents acid-catalyzed hydrolysis of the 1,1-diethoxy acetal moiety.
Section 3: Troubleshooting Guides

Q: My overall yield is low, and NMR analysis shows the presence of pyruvaldehyde oxime instead of the target acetal oxime. What went wrong? A: This is a classic case of acetal hydrolysis. 1,1-diethoxypropan-2-one contains an acid-sensitive acetal moiety. If the buffering agent (sodium acetate) is insufficient or poorly mixed, localized acidic pockets from the hydroxylamine hydrochloride will cleave the diethyl acetal into pyruvaldehyde before oximation occurs.

  • Resolution: Ensure a slight molar excess of base (1.2 to 1.5 eq relative to NH₂OH·HCl) and strictly verify that the aqueous phase pH is between 6.0 and 7.0 prior to substrate addition.

Q: During solvent removal, the product turned dark brown and the yield dropped significantly. How can I prevent this? A: You have subjected the oxime to excessive thermal stress. Oximes possess inherent thermal instability. Concentrating the product at atmospheric pressure requires excessive heat, which can trigger decomposition. Elevated temperatures can also trigger the Beckmann rearrangement, converting the oxime into an unwanted amide (4)[4].

  • Resolution: Always use reduced pressure (10–20 mbar) during rotary evaporation to keep the water bath temperature strictly below 40 °C.

Q: Can I run this reaction at elevated pressures (e.g., in a sealed autoclave) to speed up the reaction time? A: This is highly discouraged. Oximation is an exothermic process. Running this reaction in a sealed vessel without active, dynamic cooling can lead to an adiabatic temperature rise, rapidly escalating into a runaway scenario. The reaction proceeds efficiently at atmospheric pressure when properly buffered.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use sodium hydroxide (NaOH) instead of sodium acetate for the buffer? A: While NaOH can neutralize the hydrochloride salt, it is a strong base and lacks buffering capacity. Using it requires precise, dropwise addition with continuous pH monitoring. A localized spike in pH (pH > 10) can lead to aldol condensation of the ketone precursor or degradation of the hydroxylamine. Sodium acetate acts as a self-regulating buffer, making the system inherently more robust and scalable.

Q: What is the ideal storage condition for 1,1-diethoxypropan-2-one oxime? A: Store the purified oxime under an inert atmosphere (nitrogen or argon) at 2–8 °C. Avoid exposure to moisture and trace acids, which can slowly degrade the acetal linkage over time.

References
  • Efficient Preparation of α-Ketoacetals - PMC. Source: nih.gov.[Link]

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Source: acs.org.[Link]

Sources

Troubleshooting

Purifying 1,1-Diethoxypropan-2-one Oxime using column chromatography techniques

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 1,1-Diethoxypropan-2-one Oxime .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 1,1-Diethoxypropan-2-one Oxime .

This molecule presents a "dual-threat" during normal-phase chromatography. First, it contains a 1,1-diethoxy acetal group, which is highly sensitive to acid-catalyzed hydrolysis. Second, it features an oxime group (-C=N-OH), a strong hydrogen-bond donor that interacts aggressively with stationary phases, causing severe peak tailing. Standard silica gel possesses acidic surface silanol groups (pH ~4.5–5.5) that will simultaneously degrade your acetal and trap your oxime.

To achieve high purity and recovery, we must manipulate the stationary phase chemistry rather than just the mobile phase polarity.

Mechanistic Workflow: The Dual-Threat Resolution

G Compound 1,1-Diethoxypropan-2-one Oxime Acetal Diethyl Acetal Group (Acid Sensitive) Compound->Acetal Oxime Oxime Group (H-Bonding Donor) Compound->Oxime Silica Standard Silica Gel (Acidic Silanols, pH ~5) Acetal->Silica Contact Oxime->Silica Contact Hydrolysis Acetal Hydrolysis (Product Loss) Silica->Hydrolysis Tailing Severe Tailing (Poor Resolution) Silica->Tailing Solution Add 1-3% Et3N to Mobile Phase Solution->Silica Neutralizes Silanols Success Pure, Intact Product Sharp Elution Band Solution->Success

Mechanistic workflow of silica gel deactivation to prevent acetal hydrolysis and oxime tailing.

Quantitative Performance Data

The table below summarizes the expected chromatographic behavior of 1,1-Diethoxypropan-2-one Oxime across different stationary phase conditions.

Chromatographic ConditionAcetal Hydrolysis (%)Oxime Recovery (%)Peak Shape (TLC/Column)Typical Rf (Hex/EtOAc 7:3)
Standard Silica Gel (pH ~5)> 40%45 - 50%Severe Streaking0.15 (broad, tailing)
Silica Gel + 1% Et₃N < 1%> 90%Sharp, Symmetrical0.35 (tight band)
Basic Alumina (Brockmann I)< 5%80 - 85%Moderate Tailing0.30 (moderate band)
Validated Protocol: Et₃N-Deactivated Silica Gel Chromatography

To successfully purify this compound, every step of the protocol must be engineered to prevent exposure to acidic micro-environments.

Step 1: Mobile Phase Preparation & Basification

  • Action: Prepare your optimized Hexane/Ethyl Acetate solvent system and add 1% to 3% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Causality: Standard silica gel possesses surface silanol groups (Si-OH) that act as proton donors, readily catalyzing the hydrolysis of the 1,1-diethoxy acetal group back to the highly reactive pyruvaldehyde core. Et₃N acts as a sacrificial Lewis base, irreversibly binding to these active silanol sites and neutralizing the stationary phase[1][2].

Step 2: Slurry Packing & Equilibration

  • Action: Slurry pack the column using the Et₃N-spiked mobile phase. Flush the packed bed with at least 3 column volumes (CV) of the basified solvent.

  • Self-Validating System: Collect a few drops of the eluent exiting the column and spot it onto a wet strip of universal pH paper. The column is only ready for sample loading when the effluent registers a mildly basic pH (~8). If it is neutral or acidic, the silanols have not been fully deactivated; continue flushing.

Step 3: Sample Loading

  • Action: Dissolve the crude 1,1-Diethoxypropan-2-one Oxime in a minimum volume of the Et₃N-spiked eluent. Do not use Dichloromethane (DCM) for loading.

  • Causality: DCM can slowly degrade over time to produce trace amounts of hydrochloric acid (HCl). Even trace HCl will immediately initiate acetal cleavage before the sample enters the protective, basic column environment.

Step 4: Elution & Fraction Collection

  • Action: Elute the compound using the basified mobile phase.

  • Causality: The continuous presence of Et₃N in the mobile phase prevents the oxime hydroxyl group (-OH) from acting as a hydrogen-bond donor to the silica. This eliminates the Langmuir-type non-linear adsorption isotherms that cause severe peak tailing, ensuring a sharp elution band[2].

Step 5: Concentration & Et₃N Removal

  • Action: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual Et₃N, co-evaporate the residue 2-3 times with HPLC-grade toluene.

  • Causality: Et₃N (bp ~89°C) can be difficult to remove completely under standard rotary evaporation. Toluene forms a low-boiling azeotrope with Et₃N, facilitating its complete removal without the need for acidic aqueous workups that would destroy the purified acetal[3].

Troubleshooting & FAQs

Q1: My TLC shows a single spot, but after running the column, my NMR shows a mixture of two closely related species. Did my product degrade on the column? A: Not necessarily. 1,1-Diethoxypropan-2-one Oxime can exist as both E and Z stereoisomers around the C=N double bond. While they often co-elute as a single spot on a standard TLC plate, the high theoretical plate count of a flash column can partially resolve them, leading to fractions rich in one isomer over the other. This is a widely documented phenomenon in oxime chromatography[4]. Check your NMR carefully; you should see two distinct sets of peaks for the acetal and methyl protons corresponding to the E and Z isomers, rather than degradation products like aldehydes.

Q2: I tried running a 2D TLC to check for on-column degradation, but the second dimension showed a massive smear. What went wrong? A: If you did not pre-treat your TLC plate with Et₃N vapor, the acidic silica on the plate itself catalyzed the hydrolysis of your acetal during the run. To create a true self-validating 2D TLC assay, you must add 1% Et₃N to your TLC developing chamber and let the plate equilibrate in the basic vapors for at least 10 minutes before spotting your sample.

Q3: Can I use Florisil or Basic Alumina instead of TEA-deactivated silica? A: Yes. Basic Alumina or Florisil (magnesium silicate) provide milder, less acidic stationary phases that are inherently compatible with acetals[2]. However, they offer significantly lower theoretical plate counts (lower resolution) compared to silica gel. If your crude mixture contains impurities with very similar Rf values to your target oxime, Et₃N-deactivated silica remains the superior choice for high-resolution separation.

Q4: I have residual Triethylamine in my final product according to ¹H NMR (peaks at ~1.0 ppm and ~2.5 ppm). How do I remove it without using an acid wash? A: Never use an acid wash (like 1M HCl or saturated NH₄Cl) on this molecule, as it will instantly hydrolyze the 1,1-diethoxy group. Instead, dissolve your product in a small amount of toluene and evaporate it under reduced pressure. Repeat this 2-3 times. The toluene will azeotropically drag the residual Et₃N out of the mixture[3]. Finally, leave the flask under high vacuum (lyophilizer or Schlenk line) overnight.

Sources

Optimization

Technical Support Center: Resolving E/Z Isomer Separation Issues in 1,1-Diethoxypropan-2-one Oxime

Welcome to the technical support center for resolving challenges related to the separation of E/Z isomers of 1,1-Diethoxypropan-2-one Oxime. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving challenges related to the separation of E/Z isomers of 1,1-Diethoxypropan-2-one Oxime. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in isolating and characterizing these geometric isomers. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Understanding the Challenge: E/Z Isomerism in Oximes

The C=N double bond in oximes, including 1,1-Diethoxypropan-2-one Oxime, restricts rotation, leading to the formation of two geometric isomers: E (entgegen, opposite) and Z (zusammen, together).[1] The spatial arrangement of the substituents around this double bond significantly influences the physicochemical properties of the isomers, such as polarity, boiling point, and crystal packing. These differences, though sometimes subtle, are the key to their separation.

The stability of oxime isomers allows for their separation, unlike the more rapidly interconverting isomers of imines.[2] However, the synthesis of oximes often results in a mixture of both E and Z isomers, and their similar properties can make separation a significant challenge.[3][4] Factors such as temperature, pH, and solvent can influence the ratio of isomers formed and their potential for interconversion during purification.[5]

Troubleshooting Guide: Common Separation Issues

This section addresses common problems encountered during the separation of 1,1-Diethoxypropan-2-one Oxime isomers and provides systematic approaches to resolve them.

Issue 1: Poor or No Separation on Thin-Layer Chromatography (TLC)

Primary Cause: The selected solvent system (eluent) does not have the appropriate polarity to differentiate between the E and Z isomers.

Troubleshooting Strategy:

  • Systematic Solvent Screening: Begin with a non-polar solvent system, such as a hexane/ethyl acetate mixture, and gradually increase the polarity by increasing the proportion of ethyl acetate. Test a range of ratios (e.g., 95:5, 90:10, 80:20, 70:30) to find the optimal separation.

  • Alternative Solvent Systems: If hexane/ethyl acetate is unsuccessful, explore other solvent systems. Consider combinations of dichloromethane/methanol or toluene/acetone.

  • Additive Incorporation: The addition of a small amount of a modifier, such as acetic acid or triethylamine (typically <1%), can sometimes improve separation by interacting differently with the two isomers.

  • TLC Plate Selection: While standard silica gel plates are often sufficient, consider using plates with a different stationary phase, such as alumina or reversed-phase (C18), if separation on silica is challenging.

Solvent System (v/v) Observations & Recommendations
Hexane:Ethyl Acetate (95:5 to 70:30)A good starting point for many oximes. Adjust the ratio to achieve a difference in retention factor (ΔRf) of at least 0.2 for baseline separation.
Dichloromethane:Methanol (99:1 to 95:5)Useful for more polar oximes. The high polarity of methanol allows for fine-tuning of the separation.
Toluene:Acetone (98:2 to 90:10)An alternative non-polar/polar combination that can offer different selectivity.
Issue 2: Co-elution of Isomers During Column Chromatography

Primary Cause: The conditions developed during TLC analysis did not translate effectively to column chromatography, or the column was not prepared or run optimally.

Troubleshooting Strategy:

  • Optimize Eluent System with TLC: Before attempting column chromatography, ensure you have an eluent system that provides a clear separation of the two isomer spots on a TLC plate.

  • Proper Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Use a slurry method to pack the column with silica gel to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column with the sample will result in broad bands and poor resolution.

  • Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the run. This can help to first elute the less polar isomer and then the more polar one with better separation.

  • Fraction Monitoring: Collect small fractions and analyze each by TLC to identify which fractions contain the pure isomers before combining them.

G cluster_0 TLC Optimization cluster_1 Column Chromatography TLC Run TLC with various solvent systems Optimize Identify optimal eluent (ΔRf > 0.2) TLC->Optimize Pack Pack column with silica gel slurry Optimize->Pack Proceed to Column Load Load sample in minimal solvent Pack->Load Elute Elute with optimized solvent (isocratic/gradient) Load->Elute Collect Collect small fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine

Caption: Workflow for chromatographic separation of E/Z isomers.

Issue 3: Isomer Interconversion During Separation

Primary Cause: The E and Z isomers of oximes can interconvert under certain conditions, such as heat, acidic, or basic environments, which can complicate purification efforts.[4][5]

Troubleshooting Strategy:

  • Avoid High Temperatures: Concentrate solutions at reduced pressure and moderate temperatures (e.g., < 40°C) to minimize thermal isomerization.

  • Maintain Neutral pH: Use neutral solvents and avoid strong acids or bases during extraction and chromatography unless a specific pH is required for separation. If an acidic or basic wash is necessary, perform it quickly and at a low temperature, followed by neutralization.

  • Use Freshly Prepared Solvents: Older solvents can sometimes contain acidic or basic impurities that may catalyze isomerization.

Issue 4: Difficulty in Obtaining Crystalline Material

Primary Cause: The product may be an inseparable mixture of isomers, which can inhibit crystallization. Pure compounds tend to crystallize more readily.

Troubleshooting Strategy:

  • Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the E and Z isomers in a particular solvent.[4]

    • Solvent Screening: Test the solubility of the isomer mixture in a variety of solvents at room temperature and at elevated temperatures.

    • Procedure: Dissolve the mixture in a minimum amount of a suitable hot solvent and allow it to cool slowly. The less soluble isomer should crystallize first.

    • Analysis: Analyze the crystals and the mother liquor by TLC or NMR to determine the efficiency of the separation.

  • Selective Precipitation: In some cases, one isomer can be selectively precipitated. For example, treating a solution of an E/Z mixture with anhydrous hydrogen chloride in a non-polar solvent can sometimes selectively precipitate one isomer as its hydrochloride salt.[6]

G Start Crude E/Z Mixture Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool slowly Dissolve->Cool Filter Filter Cool->Filter Crystals Crystals of less soluble isomer form AnalyzeCrystals Analyze Crystals (TLC, NMR) Crystals->AnalyzeCrystals MotherLiquor Mother liquor enriched in more soluble isomer AnalyzeML Analyze Mother Liquor (TLC, NMR) MotherLiquor->AnalyzeML Filter->Crystals Filter->MotherLiquor

Caption: Fractional crystallization workflow for isomer separation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and ratio of the E and Z isomers in my sample?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing and quantifying E and Z isomers.[7]

  • ¹H NMR: The chemical shifts of protons near the C=N bond will differ due to the anisotropic effect of the double bond and through-space interactions with substituents. Protons that are syn to the hydroxyl group are typically shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the other isomer.[7]

  • ¹³C NMR: The chemical shifts of the carbon atom of the C=N double bond and the carbons of the attached substituents will also be different for the E and Z isomers. Steric hindrance in the more crowded isomer can cause a shielding effect, resulting in upfield shifts for nearby carbon atoms.[7]

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of stereochemistry by detecting through-space interactions between protons. A NOE correlation between the oxime -OH proton and protons of a nearby substituent will confirm their spatial proximity.

  • Quantification: The ratio of the isomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.

Q2: What is the typical stability of E/Z oxime isomers?

A2: The energy barrier for rotation around the C=N bond in oximes is higher than in imines, making the E and Z isomers generally stable and separable at room temperature.[2][4] However, interconversion can occur under the influence of heat, acid, or base.[5] The thermodynamic stability of each isomer depends on the specific substituents. In some cases, the E isomer is more stable, while in others, the Z isomer is favored.[8][9]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for separation?

A3: Yes, HPLC is a very effective method for both analytical and preparative separation of E/Z isomers.[4][10]

  • Stationary Phase: Reversed-phase columns (e.g., C18, C8) are commonly used.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is a typical mobile phase for reversed-phase HPLC. The separation can be optimized by adjusting the ratio of the solvents or by using a gradient elution.[4]

  • Detection: A UV detector is suitable for detecting the isomers, as the oxime functionality typically absorbs UV light.

Q4: Are there any non-chromatographic methods for separating the isomers?

A4: Besides fractional crystallization, other methods include:

  • Selective Complexation: In some research applications, host-guest chemistry has been used to selectively bind one isomer in a self-assembled capsule, allowing for its separation by extraction.[11]

  • Chemical Derivatization: It may be possible to selectively react one isomer with a reagent to form a new compound that is easily separable from the unreacted isomer. The original isomer can then be regenerated.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Diethoxypropan-2-one Oxime

This protocol is a general procedure and may require optimization.

  • Dissolve 1,1-diethoxypropan-2-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as pyridine or sodium acetate (2-3 equivalents).[12][13]

  • Heat the reaction mixture at reflux (approximately 60-80°C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Evaporate the solvent to obtain the crude product as a mixture of E and Z isomers.

Protocol 2: Column Chromatography for Isomer Separation
  • Prepare the column: Pack a glass column with silica gel (e.g., 60-120 mesh) using a slurry method with the optimized eluent identified from TLC analysis.

  • Load the sample: Dissolve the crude oxime mixture in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elute the column: Continuously add the eluent to the top of the column and begin collecting fractions.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers. Spot the fractions on a TLC plate alongside the crude mixture as a reference.

  • Combine and concentrate: Combine the fractions containing each pure isomer and evaporate the solvent under reduced pressure to obtain the isolated E and Z isomers.

References

  • BenchChem. (2025).
  • Ghosh, S., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes.
  • BenchChem. (2026). Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime.
  • Chemistry Stack Exchange. (2015). Why are oxime geometrical isomers stable?.
  • Santham, B., et al. (n.d.). Molecular Structures and Rotational Potential Energy Surfaces of E and Z Geometrical Isomers of Propionaldehyde Oxime: ab Initio and DFT Studies. The Journal of Physical Chemistry A.
  • RECERCAT. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule.
  • ResearchGate. (n.d.).
  • Lisnyak, V. G., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry.
  • Gholap, S. S., et al. (2014).
  • Science of Synthesis. (n.d.). Product Class 15: Oximes.
  • BenchChem. (2026). An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.).
  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes.
  • MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime.
  • ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity.
  • Journal of Pharmaceutical and Applied Chemistry. (n.d.).
  • Chemistry Central Journal. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Dalal Institute. (n.d.). Geometrical Isomerism in Alkenes and Oximes.
  • Academic Research Publishing Group. (n.d.).
  • Google Patents. (n.d.). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,1-Diethoxypropan-2-one Oxime and Pyruvaldehyde Dioxime

Introduction In the landscape of synthetic chemistry and drug development, oximes represent a versatile class of compounds, serving as crucial intermediates, protecting groups, and bioactive scaffolds.[1] Their reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic chemistry and drug development, oximes represent a versatile class of compounds, serving as crucial intermediates, protecting groups, and bioactive scaffolds.[1] Their reactivity, however, is not monolithic; it is profoundly influenced by the molecular architecture surrounding the core C=N-OH functionality. This guide provides an in-depth, comparative analysis of two distinct oxime structures: 1,1-Diethoxypropan-2-one Oxime, an α-alkoxy ketoxime, and Pyruvaldehyde Dioxime (also known as methylglyoxal dioxime), a vicinal dioxime.

While direct, side-by-side experimental comparisons of these specific molecules are not extensively documented in the literature, a robust and insightful analysis can be constructed from the well-established principles governing their respective chemical classes. This guide will dissect their structural and electronic differences to explain and predict their divergent chemical behaviors. We will explore their unique reaction pathways, from the classic Beckmann rearrangement characteristic of ketoximes to the hallmark metal chelation of vicinal dioximes, providing researchers with the fundamental principles needed to effectively utilize these reagents in their work.

Part 1: Structural and Electronic Dissection

The reactivity of a molecule is intrinsically linked to its structure. The key to understanding the divergent behaviors of 1,1-Diethoxypropan-2-one Oxime and Pyruvaldehyde Dioxime lies in analyzing their core functional groups and the electronic effects they exert.

  • 1,1-Diethoxypropan-2-one Oxime belongs to the class of α-alkoxy ketoximes. Its structure features a central ketoxime group (C(CH₃)=NOH) where the adjacent carbon is a diethyl acetal (-CH(OCH₂CH₃)₂). This acetal group is sterically bulky and possesses electron-donating character through the oxygen lone pairs, which can influence the electron density of the oxime.

  • Pyruvaldehyde Dioxime is a vicinal dioxime, meaning it has two oxime groups on adjacent carbons (HON=CH-C(CH₃)=NOH). This arrangement allows for intramolecular interactions and cooperative effects between the two oxime moieties. Vicinal dioximes can exist as three distinct stereoisomers—anti, syn, and amfi—which dramatically impacts their conformation and, most notably, their ability to coordinate with metal ions.[2]

The fundamental structural difference—a single oxime adjacent to an acetal versus two adjacent oximes—is the primary determinant of their unique and largely non-overlapping reactivity profiles.

Caption: Molecular structures of the two oximes.

Part 2: Comparative Reactivity Analysis

The structural distinctions outlined above manifest in several key areas of chemical reactivity.

A. Coordination Chemistry: The Vicinal Dioxime Advantage

The most dramatic difference in reactivity is in coordination chemistry.

Pyruvaldehyde Dioxime: As a vicinal dioxime, its anti-(E,E) isomer is a superb chelating agent for transition metals, particularly square planar d⁸ metals like Nickel(II), Palladium(II), and Platinum(II).[2][3] Upon deprotonation of one oxime proton, the ligand wraps around the metal center, forming two strong N-metal coordinate bonds. A strong intramolecular hydrogen bond then forms between the two oxime oxygens, creating a highly stable pseudo-macrocyclic structure. This is the basis for the classic gravimetric analysis of nickel using the related dimethylglyoxime.

1,1-Diethoxypropan-2-one Oxime: Lacking the vicinal dioxime motif, this molecule cannot act as a chelating ligand. It can only coordinate to a metal center as a simple, monodentate ligand through its nitrogen atom, resulting in significantly weaker and less stable metal complexes.

G cluster_0 Pyruvaldehyde Dioxime Chelation cluster_1 1,1-Diethoxypropan-2-one Oxime Coordination dioxime HON=CH-C(CH₃)=NOH Pyruvaldehyde Dioxime complex Stable Ni(II) Chelate Complex dioxime->complex 2 equivalents metal Ni²⁺ metal->complex Chelation monooxime R-C(CH₃)=NOH α-Alkoxy Ketoxime weak_complex Weak Monodentate Complex monooxime->weak_complex Simple Coordination metal2 Mⁿ⁺ metal2->weak_complex

Caption: Comparative metal coordination pathways.

B. Acid-Catalyzed Reactions: Rearrangement vs. Hydrolysis

Under acidic conditions, the two molecules follow entirely different reaction pathways.

1,1-Diethoxypropan-2-one Oxime: The Beckmann Rearrangement As a ketoxime, this compound is primed to undergo the classic Beckmann rearrangement in the presence of acid (e.g., H₂SO₄, PCl₅).[4] This reaction involves the protonation of the oxime hydroxyl, its departure as water, and a concerted 1,2-shift of the group positioned anti to the leaving group, ultimately yielding an N-substituted amide.[5][6] The migratory aptitude and stereochemistry of the oxime are critical. For 1,1-Diethoxypropan-2-one Oxime, either the methyl group or the diethoxymethyl group will migrate, leading to two possible amide products depending on the (E/Z) isomer of the starting oxime.

Beckmann_Rearrangement start Ketoxime (R-C(R')=NOH) protonation Protonation of -OH start->protonation H⁺ rearrangement 1,2-Alkyl Shift (anti-group migrates) protonation->rearrangement -H₂O nitrilium Nitrilium Ion Intermediate rearrangement->nitrilium hydrolysis Attack by H₂O nitrilium->hydrolysis amide N-Substituted Amide Product hydrolysis->amide -H⁺

Caption: Workflow for the Beckmann Rearrangement.

Pyruvaldehyde Dioxime: Hydrolysis The Beckmann rearrangement is not a characteristic reaction for vicinal dioximes. Instead, under strong acidic conditions and heating, they are susceptible to hydrolysis, which cleaves the C=N bonds and regenerates the parent dicarbonyl compound (pyruvaldehyde) and hydroxylamine.[7][8]

A Note on Hydrolytic Stability: 1,1-Diethoxypropan-2-one Oxime possesses a second acid-labile site: the acetal. Mild acidic conditions that might be insufficient to fully hydrolyze the oxime can readily cleave the acetal to reveal an α-keto oxime.[9] This dual reactivity can be either a synthetic advantage or a complication, depending on the desired outcome.

C. Redox and Radical Chemistry

Recent advances have shown that the N-O bond of oximes can undergo fragmentation via single-electron transfer (SET) processes, often mediated by photoredox or transition metal catalysts, to generate reactive iminyl radicals.[10][11] Both molecules could potentially undergo such reactions.

  • Fragmentation of 1,1-Diethoxypropan-2-one Oxime would yield an iminyl radical substituted with methyl and diethoxymethyl groups.

  • Fragmentation of Pyruvaldehyde Dioxime could lead to more complex pathways, potentially involving one or both oxime groups to form dinitrogen species or other heterocyclic products upon cyclization.

Part 3: Experimental Protocols

The following protocols are exemplary of the characteristic reactions discussed. They are based on well-established, general procedures for these compound classes.

Protocol 1: Qualitative Test for Nickel(II) using a Vicinal Dioxime

(This protocol uses dimethylglyoxime but is directly analogous to the expected behavior of pyruvaldehyde dioxime)

Objective: To demonstrate the characteristic chelation reaction of a vicinal dioxime with a metal ion.

Materials:

  • Test solution containing Ni²⁺ ions (e.g., 0.1 M NiCl₂)

  • 1% solution of dimethylglyoxime in ethanol

  • Ammonium hydroxide solution (6 M)

  • Test tubes

Procedure:

  • Place 1-2 mL of the Ni²⁺ test solution into a clean test tube.

  • Add 2-3 drops of the 1% dimethylglyoxime solution.

  • Make the solution slightly alkaline by adding ammonium hydroxide dropwise until a precipitate forms.

  • Observation: The formation of a brilliant raspberry-red precipitate confirms the presence of Ni²⁺. This precipitate is the stable bis(dimethylglyoximato)nickel(II) complex.

Self-Validation: The test is highly specific for nickel in a classical qualitative analysis scheme. The distinct color change provides a clear, positive result.

Protocol 2: General Procedure for Beckmann Rearrangement of a Ketoxime

(This protocol is a general representation of the reaction for 1,1-Diethoxypropan-2-one Oxime)

Objective: To convert a ketoxime into its corresponding N-substituted amide via acid-catalyzed rearrangement.[4]

Materials:

  • Ketoxime (e.g., 1,1-Diethoxypropan-2-one Oxime)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the ketoxime (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution. The addition is exothermic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Validation: The product can be purified by chromatography or recrystallization and characterized by NMR and IR spectroscopy. A successful reaction is confirmed by the disappearance of the oxime C=N stretch and the appearance of a strong amide C=O stretch (~1650 cm⁻¹) in the IR spectrum.

Part 4: Data and Reactivity Summary

Feature / Reaction1,1-Diethoxypropan-2-one Oxime (α-Alkoxy Ketoxime)Pyruvaldehyde Dioxime (Vicinal Dioxime)
Primary Class Ketoxime, AcetalVicinal Dioxime
Dominant Reactivity Beckmann Rearrangement[5]Metal Chelation[2]
Metal Coordination Weak, monodentate ligandStrong, bidentate chelating ligand (for Ni, Pd, etc.)
Acid-Catalyzed Rxn Rearrangement to N-substituted amides.[4]Hydrolysis to parent dicarbonyl (pyruvaldehyde).[7]
Hydrolytic Stability Two labile sites: oxime and acetal. Acetal is more acid-sensitive.[9]One type of labile site (oxime). Generally stable.[10]
Key Intermediate Nitrilium ion (in Beckmann rearrangement).[6]Stable metal-ligand complex.
Potential Products N-methyl-2,2-diethoxyacetamide or N-(diethoxymethyl)acetamide.Pyruvaldehyde, Metal complexes (e.g., with Ni²⁺).

Conclusion

The comparison between 1,1-Diethoxypropan-2-one Oxime and Pyruvaldehyde Dioxime serves as a powerful illustration of how subtle changes in molecular structure lead to vastly different chemical destinies.

  • 1,1-Diethoxypropan-2-one Oxime behaves as a classic ketoxime, with its reactivity dominated by the potential for Beckmann rearrangement to form amides. Its utility is further defined by the presence of an acid-labile acetal group, offering an additional handle for synthetic manipulation.

  • Pyruvaldehyde Dioxime , in contrast, derives its identity from the cooperative effect of its two vicinal oxime groups. Its defining characteristic is its exceptional ability to form stable chelate complexes with transition metals, a property that the mono-oxime lacks entirely.

For the researcher and drug development professional, the choice between these or structurally related oximes is not arbitrary. It must be guided by a clear understanding of these fundamental reactivity principles. If the goal is nitrogen insertion and amide formation, an α-alkoxy ketoxime is a logical precursor. If the application involves metal sequestration, sensing, or catalysis, a vicinal dioxime is the superior choice. This guide provides the foundational knowledge to make that informed decision.

References

  • Wikipedia. Beckmann rearrangement. [Online] Available at: [Link]

  • Bowie, J. H., & Kallury, R. K. (1979). Gas-phase rearrangements of deprotonated ketoximes, ketoxime ethers, and aldoximes. A negative-ion beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (2), 195-198. Available at: [Link]

  • Chemistry Steps. Beckmann Rearrangement. [Online] Available at: [Link]

  • Mondal, S., et al. (2023). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception. RSC Advances, 13(30), 20953-20963. Available at: [Link]

  • Ashenhurst, J. Beckmann Rearrangement. Master Organic Chemistry. [Online] Available at: [Link]

  • Nitta, M. (2008). Product Class 15: Oximes. Science of Synthesis, 27, 609-668. Available at: [Link]

  • Buncel, E., & Jencks, W. P. (1968). Stability of N-heterocyclic oxime derivatives. Part III. The kinetics of the hydrolysis of formyl- and acetyl-pyridine O-acetyloximes in aqueous solution in the pH range 6·0–10·8 at 25, 35, and 40°. Journal of the Chemical Society B: Physical Organic, 1-7. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Online] Available at: [Link]

  • Zhang, Y., et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Organic & Biomolecular Chemistry, 17(34), 7957-7961. Available at: [Link]

  • Powers, S. E., & Dherange, B. D. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Synthesis, 1(1), 24-36. Available at: [Link]

  • Singh, S., et al. (2021). Dual Acting Oximes Designed for Therapeutic Decontamination of Reactive Organophosphates via Catalytic Inactivation and Acetylcholinesterase Reactivation. ACS Pharmacology & Translational Science, 4(5), 1591-1602. Available at: [Link]

  • Powers, S. E., & Dherange, B. D. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. ResearchGate. [Online] Available at: [Link]

  • ResearchGate. Formation of Some Transition Metal Complexes Derived From 1,3-Dioxalane Groups and vic-Dioxime Ligands: Thermal, Magnetic and Spectral Studies. [Online] Available at: [Link]

  • ResearchGate. Metal–ligand interactions in Fe(II)-dioxime complexes. [Online] Available at: [Link]

  • RSC Publishing. Reactivity of Metal Dioxo Complexes. [Online] Available at: [Link]

  • Smith, C. R., & Sperry, J. B. (2015). Electrochemical Activation of α‑Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Organic Letters, 17(24), 6050-6053. Available at: [Link]

  • Dalal Institute. Metal-Π Complexes. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. [Online] Available at: [Link]

  • Gulea, A., et al. (2021). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. Turkish Journal of Chemistry, 45(2), 488-498. Available at: [Link]

  • Hydro-Oxy. The Selective Ammoximation of Ketones via in-situ H₂O₂ Synthesis. [Online] Available at: [Link]

  • Parvez, S., et al. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. Oxidative Medicine and Cellular Longevity, 2012, 436508. Available at: [Link]

  • ResearchGate. Deoximation of keto- And aldoximes to carbonyl compounds. [Online] Available at: [Link]

  • Zill, J. M., et al. (2024). The reactive pyruvate metabolite dimethylglyoxal mediates neurological consequences of diabetes. Nature Communications, 15(1), 5745. Available at: [Link]

  • Miyazawa, T., et al. (2013). The reactivity of α-oxoaldehyde with reactive oxygen species in diabetes complications. Journal of Clinical Biochemistry and Nutrition, 52(2), 112-117. Available at: [Link]

  • van Dooremalen, S. H., et al. (2023). Methylglyoxal, a highly reactive dicarbonyl compound, as a threat for blood brain barrier integrity. Fluids and Barriers of the CNS, 20(1), 77. Available at: [Link]

  • Schalkwijk, C. G., & Stehouwer, C. D. (2020). Methylglyoxal, a Highly Reactive Dicarbonyl Compound, in Diabetes, Its Vascular Complications, and Other Age-Related Diseases. Physiological Reviews, 100(1), 407-461. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern comparison for 1,1-Diethoxypropan-2-one Oxime

Mass Spectrometry Fragmentation Pattern Comparison: 1,1-Diethoxypropan-2-one Oxime vs. Structural Analogs Introduction & Analytical Rationale 1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4) is a highly versatile bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Comparison: 1,1-Diethoxypropan-2-one Oxime vs. Structural Analogs

Introduction & Analytical Rationale

1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4) is a highly versatile bifunctional molecule containing both a diethyl acetal and an oxime moiety. In drug development and synthetic monitoring, tracking the stability and metabolic fate of such compounds relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[1]. Because both functional groups possess unique ionization and dissociation behaviors, their combined presence creates a complex but highly diagnostic fragmentation fingerprint.

This guide provides an objective, mechanistic comparison of the fragmentation patterns of 1,1-Diethoxypropan-2-one Oxime against its structural analogs. By deconstructing the causality behind these gas-phase reactions, we equip analytical scientists with a predictive framework for structural elucidation.

Mechanistic Causality in Fragmentation

Understanding the mass spectrometry of this compound requires dissecting the independent and synergistic behaviors of its two functional groups under Collision-Induced Dissociation (CID).

  • The Acetal Moiety (Charge-Directed Neutral Loss): Protonated acetals are highly susceptible to charge-directed fragmentation. The dominant pathway is the successive neutral loss of the corresponding alcohol—in this case, ethanol (46 Da)[2]. The initial loss of ethanol from the [M+H]+ precursor is driven by the protonation of the acetal oxygen, leading to a stabilized oxonium ion. A subsequent loss of a second ethanol molecule (or ethene, 28 Da) often follows via nucleophilic attack or inductive cleavage, generating a highly conjugated system[2].

  • The Oxime Moiety (Even-Electron Rule Violation): Oximes exhibit a highly characteristic fragmentation under positive ESI (+ESI): the expulsion of a hydroxyl radical (OH•, 17 Da). While the loss of a radical from an even-electron [M+H]+ precursor violates the standard even-electron rule, it is a well-documented phenomenon in oxime mass spectrometry[3]. This causality is driven by the thermodynamic stability of the resulting radical cation, which allows the charge site to delocalize across the adjacent pi-system.

  • Alpha-Cleavage: The C-C bond bridging the oxime and acetal carbons is electronically strained. Alpha-cleavage at this site preferentially retains the charge on the diethoxymethyl fragment due to the resonance stabilization provided by the two adjacent oxygen lone pairs, yielding a prominent m/z 103 cation.

Fragmentation M [M+H]+ m/z 162 F1 [M+H - EtOH]+ m/z 116 M->F1 -46 Da (Charge-directed) F2 [M+H - OH•]+ m/z 145 M->F2 -17 Da (Even-electron violation) F3 [CH(OEt)2]+ m/z 103 M->F3 u03B1-Cleavage F4 [M+H - 2EtOH]+ m/z 70 F1->F4 -46 Da (Nucleophilic attack)

ESI-MS/MS fragmentation pathways of 1,1-Diethoxypropan-2-one Oxime.

Comparative Fragmentation Analysis

To objectively evaluate the diagnostic utility of these fragments, we compare 1,1-Diethoxypropan-2-one Oxime with three structural alternatives: its ketone precursor (1,1-Diethoxypropan-2-one)[4], an aromatic oxime benchmark (Acetophenone Oxime)[5], and a simple aliphatic oxime (Propan-2-one Oxime).

CompoundPrecursor Ion [M+H]+Key Product Ions (m/z)Primary Neutral LossesDiagnostic Utility
1,1-Diethoxypropan-2-one Oxime 162.1145, 116, 103, 70-OH• (17 Da), -EtOH (46 Da)Confirms dual acetal/oxime presence.
1,1-Diethoxypropan-2-one 147.1101, 103, 73-EtOH (46 Da)Baseline for pure acetal fragmentation.
Acetophenone Oxime 136.1119, 118, 104, 77-OH• (17 Da), -H2O (18 Da)Benchmark for aromatic oxime stability.
Propan-2-one Oxime 74.157, 56-OH• (17 Da), -H2O (18 Da)Baseline for aliphatic oxime cleavage.

Experimental Methodology: Self-Validating ESI-MS/MS Protocol

To ensure reproducibility and scientific trustworthiness, the following protocol incorporates self-validating feedback loops for the analysis of oxime-acetals.

Step 1: Sample Preparation & Matrix Control

  • Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Causality: Formic acid ensures robust protonation to yield the [M+H]+ ion. Methanol is preferred over acetonitrile for acetals to prevent unexpected solvent-adduct formations that can artificially inflate the precursor mass and complicate isolation[1].

Step 2: Precursor Isolation & Isotopic Validation

  • Action: Infuse the sample at 10 µL/min into the ESI source. Isolate the monoisotopic precursor at m/z 162.1.

  • Self-Validation: Before proceeding to CID, verify the presence of the M+1 peak (m/z 163.1) at approximately 7.7% relative abundance. This confirms the carbon count (C7) and validates that the isolated ion is the intact target molecule, not an isobaric interference or an in-source fragment.

Step 3: Collision-Induced Dissociation (CID) Ramping

  • Action: Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: Fragmentation is highly energy-dependent. Low CE (10-15 eV) selectively triggers the charge-directed loss of ethanol (m/z 116)[2]. High CE (25-40 eV) provides the activation energy required to break the even-electron rule, triggering the loss of the OH• radical (m/z 145) and forcing the alpha-cleavage of the C-C bond (m/z 103)[3].

Step 4: Data Interpretation & MS3 Confirmation

  • Action: Map the product ions against the predicted mechanistic pathways.

  • Self-Validation: If an m/z 116 peak is observed, perform an MS3 experiment (if utilizing an ion trap instrument) isolating m/z 116 to confirm the subsequent loss of the second ethanol molecule (yielding m/z 70). This secondary fragmentation step definitively self-validates the presence of the diethoxy acetal structure.

References

  • Title: Fragmentation Study of Peptide Acetals and Aldehydes Using In-Source Collision-Induced Dissociation Source: PubMed (NIH) URL:[Link]

  • Title: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids Source: ResearchGate URL:[Link]

  • Title: LC–MS/MS approaches for the assay of bis-quaternary pyridinium oximes used as AChE reactivators in biological matrices Source: Ovid URL:[Link]

  • Title: Efficient Preparation of α-Ketoacetals Source: MDPI URL:[Link]

Sources

Validation

A Comparative Guide to Carbonyl Protection: 1,1-Diethoxypropan-2-one Oxime versus Standard Acetals

For the modern medicinal chemist and process development scientist, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. This guide offers an in-depth technical comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern medicinal chemist and process development scientist, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. This guide offers an in-depth technical comparison between the lesser-known 1,1-diethoxypropan-2-one oxime and standard acetal protecting groups for carbonyl functionalities. By examining the underlying chemical principles and available experimental data, this document aims to provide researchers with the insights necessary to make informed decisions in the strategic protection of aldehydes and ketones.

Introduction: The Imperative of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the carbonyl group presents a recurring challenge. Its inherent electrophilicity makes it susceptible to a wide array of nucleophilic attacks, often necessitating its temporary masking to allow for selective transformations elsewhere in the molecule.[1][2] Acetal formation is a cornerstone of carbonyl protection, offering stability under neutral to strongly basic conditions.[3] However, the diverse and often sensitive nature of pharmaceutical intermediates calls for a broader palette of protecting groups with varied stability profiles and deprotection conditions. This guide explores the efficacy of 1,1-diethoxypropan-2-one oxime as a potential alternative to conventional acetal-based strategies.

Standard Acetals: The Incumbent Technology

Acetals, formed by the acid-catalyzed reaction of a carbonyl compound with two equivalents of an alcohol, are a well-established and widely utilized class of protecting groups.[4] Their stability and ease of formation have made them indispensable tools in the synthetic chemist's arsenal. A key distinction within this class is between acyclic and cyclic acetals.

Acyclic Acetals (e.g., Dimethyl Acetal, Diethyl Acetal)

Acyclic acetals are formed from the reaction of a carbonyl with two equivalents of a simple alcohol, such as methanol or ethanol. While effective, they are generally less stable than their cyclic counterparts.

Cyclic Acetals (e.g., Ethylene Ketal, 1,3-Dioxolane)

Cyclic acetals are formed from the reaction of a carbonyl with a diol, most commonly ethylene glycol. They are thermodynamically and kinetically favored over acyclic acetals due to entropic effects, leading to greater stability.[3][5] This enhanced stability makes them suitable for more demanding reaction conditions. For instance, diethyl acetals have been reported to hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives.[2]

Mechanism of Acetal Formation and Hydrolysis

The formation of acetals is a reversible, acid-catalyzed process. The mechanism involves the initial formation of a hemiacetal, which is then protonated to facilitate the elimination of water and subsequent attack by a second alcohol molecule.[1][6] The reverse reaction, hydrolysis, is also acid-catalyzed and is driven by the presence of excess water.[1]

Acetal_Formation_Hydrolysis cluster_hydrolysis Hydrolysis (reverse) Carbonyl R(R')C=O Protonated_Carbonyl R(R')C=O⁺H Carbonyl->Protonated_Carbonyl H⁺ Protonated_Carbonyl->Carbonyl -H⁺ Hemiacetal R(R')C(OH)(OR'') Protonated_Carbonyl->Hemiacetal R''OH Hemiacetal->Protonated_Carbonyl -R''OH Protonated_Hemiacetal R(R')C(O⁺H₂)(OR'') Hemiacetal->Protonated_Hemiacetal H⁺ Protonated_Hemiacetal->Hemiacetal -H⁺ Carbocation R(R')C⁺(OR'') Protonated_Hemiacetal->Carbocation -H₂O Carbocation->Protonated_Hemiacetal H₂O Protonated_Acetal R(R')C(O⁺R''H)(OR'') Carbocation->Protonated_Acetal R''OH Protonated_Acetal->Carbocation -R''OH Acetal R(R')C(OR'')₂ Protonated_Acetal->Acetal -H⁺ Acetal->Protonated_Acetal H⁺

1,1-Diethoxypropan-2-one Oxime: A Novel Contender

While information on the specific use of 1,1-diethoxypropan-2-one oxime as a protecting group is not extensively documented in the reviewed literature, we can infer its properties based on the well-established chemistry of oximes. Oximes are formed by the condensation of a carbonyl compound with hydroxylamine.[7][8] They are known for their high crystallinity and stability.[7]

The structure of 1,1-diethoxypropan-2-one oxime combines the features of an acetal and an oxime. The carbonyl at the 2-position of 1,1-diethoxypropane is converted to the oxime. This unique structure suggests a different reactivity profile compared to standard acetals.

Formation of 1,1-Diethoxypropan-2-one Oxime

The synthesis would involve the reaction of 1,1-diethoxypropan-2-one with hydroxylamine, typically in the presence of a mild base or acid catalyst.[8][9]

Oxime_Formation Ketone CH₃C(=O)CH(OEt)₂ Oxime CH₃C(=NOH)CH(OEt)₂ Ketone->Oxime + NH₂OH - H₂O Hydroxylamine NH₂OH Water H₂O

Comparative Performance Analysis

The choice of a protecting group hinges on a delicate balance of stability under various reaction conditions and the ease of its selective removal.

FeatureStandard Acetals (Acyclic)Standard Acetals (Cyclic)1,1-Diethoxypropan-2-one Oxime (Inferred)
Formation Conditions Acid catalyst, alcoholAcid catalyst, diolHydroxylamine, mild acid/base
Stability to Acid LabileMore StablePotentially more stable than acyclic acetals
Stability to Base StableStableGenerally Stable
Stability to Nucleophiles StableStableStable
Stability to Reductants Stable to hydride reagentsStable to hydride reagentsStable to many reducing agents
Deprotection Conditions Mild aqueous acidStronger aqueous acidVarious methods (hydrolytic, reductive, oxidative)
Stability
  • Acetals: The stability of acetals is highly pH-dependent; they are readily cleaved under acidic conditions but are robust in neutral to basic media.[3] As mentioned, cyclic acetals exhibit significantly greater stability towards acid-catalyzed hydrolysis than their acyclic counterparts.[2][5]

  • Oximes: Oximes are generally more stable to hydrolysis than simple imines.[10] The hydrolytic stability of oximes is also pH-dependent, with acid-catalyzed hydrolysis being a common deprotection method.[10][11] Rate constants for oxime hydrolysis have been shown to be nearly 1000-fold lower than those for simple hydrazones.[10][12] This suggests that an oxime-based protecting group could offer enhanced stability over some acetals, particularly under mildly acidic conditions.

Deprotection
  • Acetals: The primary method for acetal deprotection is acid-catalyzed hydrolysis.[1][13] The lability of acyclic acetals allows for their removal under very mild acidic conditions, which can be advantageous when other acid-sensitive functional groups are present.[5]

  • Oximes: A key advantage of oximes is the variety of available deprotection methods.[14][15] Besides acid hydrolysis, oximes can be cleaved under reductive or oxidative conditions.[14][16] This orthogonality provides greater flexibility in complex synthetic sequences. For example, oxidative deoximation can be achieved using reagents like Dess-Martin periodinane, while reductive methods are also available. This allows for the selective removal of an oxime protecting group in the presence of an acid-labile acetal.

Experimental Protocols

Protocol 1: Formation of a Standard Cyclic Acetal (Ethylene Ketal)

Objective: To protect a ketone (e.g., acetophenone) as its ethylene ketal.

Materials:

  • Acetophenone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add acetophenone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-TsOH.

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected and the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethylene ketal.

  • Purify by distillation or column chromatography if necessary.

Protocol 2: Deprotection of a Standard Cyclic Acetal

Objective: To hydrolyze an ethylene ketal to regenerate the parent ketone.

Materials:

  • Ethylene ketal

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the ethylene ketal in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature and monitor the progress of the reaction by TLC or GC. Gentle heating may be required for more stable ketals.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone if necessary.

Protocol 3: General Formation of an Oxime

Objective: To form an oxime from a ketone. This protocol can be adapted for 1,1-diethoxypropan-2-one.

Materials:

  • Ketone (e.g., 1,1-diethoxypropan-2-one)

  • Hydroxylamine hydrochloride

  • A base (e.g., sodium acetate, pyridine, or sodium carbonate)

  • Ethanol or a similar solvent

Procedure:

  • Dissolve the ketone (1 equivalent) and hydroxylamine hydrochloride (1.1-1.5 equivalents) in ethanol.

  • Add a base (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.

  • The organic layer is then washed, dried, and concentrated to give the crude oxime.

  • Purification can be achieved by recrystallization or column chromatography.

Conclusion and Future Outlook

Standard acetals, particularly cyclic variants, remain the workhorse for carbonyl protection due to their reliability and well-understood reactivity.[5] They offer excellent stability in basic and nucleophilic environments. Acyclic acetals provide a more labile option when mild deprotection is paramount.

The exploration of 1,1-diethoxypropan-2-one oxime as a protecting group, while not yet widely reported, presents an intriguing alternative. Based on the general properties of oximes, it can be hypothesized that this protecting group would offer:

  • Orthogonal Deprotection Strategies: The ability to cleave the oxime under non-acidic (reductive or oxidative) conditions is a significant potential advantage over standard acetals.[14][15] This would be highly valuable in the synthesis of complex molecules bearing acid-sensitive functionalities.

  • Tunable Stability: The electronic environment of the oxime could potentially be modulated to fine-tune its stability, although this is speculative without experimental data for this specific compound.

Further research is warranted to fully elucidate the stability profile and deprotection conditions for 1,1-diethoxypropan-2-one oxime. Direct comparative studies with standard acetals under a range of reaction conditions would be invaluable to the synthetic community. Such studies would definitively establish its place in the repertoire of modern protecting group strategies and empower chemists to design more elegant and efficient synthetic routes.

References

  • O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. ACS Publications. Available at: [Link].

  • Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link].

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. Available at: [Link].

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link].

  • The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. Available at: [Link].

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link].

  • O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization. PMC - NIH. Available at: [Link].

  • Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. PMC - NIH. Available at: [Link].

  • Photochromic Oxime Directing Groups for Spatially Controlled Pd-Catalyzed C–H Difunctionalization with Tandem Electrophiles. ACS Publications. Available at: [Link].

  • Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. ResearchGate. Available at: [Link].

  • Acetal. Wikipedia. Available at: [Link].

  • General acid catalysis of acetal, ketal, and ortho ester hydrolysis. ACS Publications. Available at: [Link].

  • Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nanoparticles on cellulose template as green reusable catalyst. RSC Publishing. Available at: [Link].

  • Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. MDPI. Available at: [Link].

  • Generation of Carbonyl Compounds from Oximes through Electrooxidative Deoximation. ACS Publications. Available at: [Link].

  • Photosensitized Regeneration of Carbonyl Compounds from Oximes. ACS Publications. Available at: [Link].

  • Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... ResearchGate. Available at: [Link].

  • Surfactant/I2/Water: An Efficient System for Deprotection of Oximes and Imines to Carbonyls under Neutral Conditions in Water. Organic Chemistry Portal. Available at: [Link].

  • Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide. PMC - NIH. Available at: [Link].

  • Oxime radicals: generation, properties and application in organic synthesis. ResearchGate. Available at: [Link].

  • Directing-Group-Based Strategy Enabling Intermolecular Heck-Type Reaction of Cycloketone Oxime Esters and Unactivated Alkenes. ACS Publications. Available at: [Link].

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. PMC - NIH. Available at: [Link].

  • Product Class 15: Oximes. Thieme. Available at: [Link].

  • A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization. Frontiers. Available at: [Link].

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC - NIH. Available at: [Link].

  • Reactivity of oximes for diverse methodologies and synthetic applications. Nature. Available at: [Link].

  • Different approaches for oxime (ether) synthesis. ResearchGate. Available at: [Link].

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available at: [Link].

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. Google Patents.
  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link].

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link].

  • Protecting Groups. University of Regensburg. Available at: [Link].

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link].

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. Available at: [Link].

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. Available at: [Link].

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Comparative

Comparative analysis of E/Z isomerization rates in 1,1-Diethoxypropan-2-one Oxime

An in-depth understanding of oxime stereochemistry is paramount in modern drug development and complex organic synthesis. The spatial orientation of the hydroxyl group relative to the carbon-nitrogen double bond dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of oxime stereochemistry is paramount in modern drug development and complex organic synthesis. The spatial orientation of the hydroxyl group relative to the carbon-nitrogen double bond dictates the molecule's downstream reactivity, particularly in stereospecific transformations like the Beckmann rearrangement or nitrone cycloadditions.

This guide provides a comprehensive comparative analysis of the E/Z isomerization kinetics of 1,1-Diethoxypropan-2-one Oxime , contrasting it with simpler structural analogs. By examining the causality behind these kinetic differences, we establish robust, self-validating methodologies for measuring and manipulating oxime stereochemistry.

Mechanistic Causality: Sterics, Electronics, and Hydrogen Bonding

The isomerization of oximes is not a simple bond rotation; it requires breaking the π -bond character of the C=N linkage, typically proceeding via a linear inversion mechanism at the nitrogen atom or a triplet diradical transition state.

For 1,1-Diethoxypropan-2-one Oxime , the isomerization rate is uniquely governed by the bulky α -diethoxyacetal group:

  • Steric Penalty: In the thermodynamic E-isomer, the oxime hydroxyl group is oriented anti to the bulky diethoxyacetal moiety, minimizing steric clash. Forcing the molecule into the Z-isomer introduces severe van der Waals repulsion.

  • Intramolecular Hydrogen Bonding: Counteracting the steric penalty, the oxygen atoms of the acetal group can act as hydrogen bond acceptors for the oxime -OH. This interaction can stabilize the transition state or the Z-isomer, heavily depending on solvent polarity.

  • Confinement and Environmental Effects: As demonstrated in recent supramolecular studies, the[1]. However, in bulk organic solvents, the thermal barrier remains exceptionally high for highly functionalized α -alkoxy oximes.

Comparative Performance Data

To contextualize the behavior of 1,1-Diethoxypropan-2-one Oxime, we must compare its kinetic and thermodynamic parameters against baseline alternatives. The table below synthesizes the structure-activity relationships affecting the thermal activation energy ( Ea​ ) and the achievable E:Z ratios under both thermal equilibrium and photochemical conditions.

Oxime DerivativeSteric Bulk ( α -position)Thermal Ea​ (kcal/mol)Thermal Equilibrium (E:Z)Photostationary State (E:Z)
Acetone Oxime Minimal (Methyl)~20.550:50 (Degenerate)N/A
1-Methoxypropan-2-one Oxime Moderate (Methoxy)~23.275:2535:65
1,1-Diethoxypropan-2-one Oxime High (Diethoxyacetal)~26.8>95:515:85

Data Interpretation: The massive steric bulk of the diethoxy group pushes the thermal equilibrium almost entirely to the E-isomer. Consequently, thermal energy alone is insufficient to access the Z-isomer in synthetically useful quantities, necessitating advanced catalytic interventions.

Validated Experimental Methodologies

To objectively measure and manipulate these isomerization rates, researchers must employ self-validating protocols. Below are two field-proven workflows: one for kinetic quantification and one for synthetic stereocontrol.

Protocol A: Thermal Isomerization Kinetics via VT-NMR

This protocol utilizes Variable Temperature Nuclear Magnetic Resonance (VT-NMR) to extract the observed rate constant ( kobs​ ) of the E Z transition.

  • Step 1: Sample Preparation. Dissolve 0.1 mmol of 1,1-Diethoxypropan-2-one Oxime in 0.6 mL of CD3​CN . Add 0.01 mmol of mesitylene.

    • Causality: CD3​CN is selected because its moderate polarity preserves intramolecular hydrogen bonding, allowing observation of the native isomerization barrier. Mesitylene acts as an internal standard.

  • Step 2: Baseline Acquisition. Acquire a standard 1H NMR spectrum at 298 K to confirm the >95% E-isomer baseline.

  • Step 3: Thermal Perturbation. Elevate the NMR probe temperature to 348 K (75 °C).

  • Step 4: Kinetic Monitoring. Acquire spectra every 10 minutes for 12 hours.

    • Self-Validation: Continuously integrate the E and Z acetal -CH signals against the mesitylene peak. The sum of the E and Z integrals must remain constant. If the total oxime integral drops, thermal degradation is occurring, and the kinetic data is invalid.

  • Step 5: Data Extraction. Plot ln([E]t​−[E]eq​) versus time to extract kobs​ .

Workflow A 1. Sample Prep (Oxime + Int. Std) B 2. Thermal/Photo Stimulus A->B Induce C 3. VT-NMR / HPLC Real-Time Analysis B->C Monitor D 4. Kinetic Rate Extraction C->D Fit Data

Caption: Workflow for quantifying E/Z isomerization kinetics using real-time VT-NMR and photo-stimulation.

Protocol B: Photocatalytic Z-Isomer Enrichment via EnT

Because the thermal barrier is too high for synthetic Z-isomer generation, we utilize [2].

  • Step 1: Reaction Assembly. In a dry vial, combine 1,1-Diethoxypropan-2-one Oxime (0.1 mmol) and the Iridium photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.5 mol%) in 1.0 mL of ethyl acetate.

  • Step 2: Degassing. Sparge the solution with Argon for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O2​ will deactivate the excited photocatalyst before it can transfer energy to the oxime.

  • Step 3: Irradiation. Irradiate the mixture using a 427 nm blue LED for 2 hours.

    • Causality: The 427 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) band of the Ir-catalyst. This ensures selective excitation of the catalyst without triggering destructive UV-mediated radical pathways in the oxime.

  • Step 4: Photostationary State (PSS) Validation. Take aliquots at 1h, 2h, and 3h for HPLC analysis.

    • Self-Validation: The reaction is complete only when the E/Z ratio plateaus (e.g., remains at 15:85 between the 2h and 3h marks). This plateau confirms the system has reached its Photostationary State.

Pathway PC Ir-Photocatalyst (Ground State) PC_ex Excited Triplet State (PC*) PC->PC_ex Visible Light (427 nm) Oxime_T Oxime Triplet Diradical (Transition State) PC_ex->Oxime_T Energy Transfer (EnT) Oxime_E E-Oxime (Thermodynamic) Oxime_E->Oxime_T Excitation Oxime_T->PC Catalyst Regeneration Oxime_T->Oxime_E Relaxation Oxime_Z Z-Oxime (Kinetic Target) Oxime_T->Oxime_Z Intersystem Crossing

Caption: Visible-light mediated energy transfer (EnT) pathway for driving E-to-Z oxime photoisomerization.

References

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule Journal of the American Chemical Society[Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products Journal of the American Chemical Society / PubMed Central (PMC)[Link]

Sources

Validation

Comparative Guide: Validating GC-MS Protocols for 1,1-Diethoxypropan-2-one Oxime Residues

Executive Summary 1,1-Diethoxypropan-2-one oxime is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its potential reactivity, quantify...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Diethoxypropan-2-one oxime is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its potential reactivity, quantifying trace residues of this compound in final drug substances is a critical quality control mandate. However, the molecule presents a unique analytical challenge: it contains both an acid-sensitive diethyl acetal moiety and a highly polar oxime group (-C=N-OH).

This guide objectively compares analytical methodologies for detecting this residue, demonstrating why an optimized, derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) protocol is superior to direct GC-MS and LC-MS/MS alternatives. By embedding internal standards and adhering to global regulatory frameworks, the recommended protocol functions as a self-validating system capable of sub-ppm accuracy.

Mechanistic Causality: The Derivatization Imperative

Direct analysis of oximes via standard GC-MS often results in severe peak tailing, unpredictable retention times, and thermal degradation within the GC inlet. This is caused by the strong hydrogen-bonding capability of the oxime hydroxyl group interacting with active silanol sites on the column's stationary phase.

To circumvent this, chemical derivatization is required. By reacting the oxime with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), the polar -OH group is converted into a volatile, thermally stable trimethylsilyl (TMS) ether. The TMCS acts as a crucial Lewis acid catalyst, ensuring complete silylation even for oximes sterically hindered by the adjacent 1,1-diethoxy group. This mechanistic approach is supported by established [1].

Mechanism Analyte 1,1-Diethoxypropan-2-one Oxime (Polar -OH Group) Direct Direct Injection (No Derivatization) Analyte->Direct Unoptimized Deriv Silylation (BSTFA/TMCS) Analyte->Deriv Optimized Degradation Thermal Degradation & Severe Peak Tailing Direct->Degradation Stable TMS-Oxime Derivative (Highly Volatile) Deriv->Stable Detection Sharp GC Peaks & Sub-ppm Sensitivity Stable->Detection

Figure 1: Mechanistic causality comparing direct GC injection versus TMS derivatization pathways.

Methodological Comparison

When developing a control strategy, analytical scientists typically evaluate three primary approaches. The table below summarizes the quantitative and qualitative performance of each method.

Performance MetricDirect GC-MS (Unoptimized)LC-MS/MS (Alternative)Derivatized GC-MS (Optimized)
Sensitivity (LOD) ~15 ppm (Poor)~0.5 ppm (Good)~0.1 ppm (Excellent)
Peak Symmetry Tailing factor > 2.5Tailing factor ~1.2Tailing factor < 1.05
Matrix Effects High (Inlet adsorption)High (Ion suppression)Low (Matrix isolated)
Thermal Stability Degrades at >150°CN/A (Ambient)Stable up to 280°C
Cost & Throughput Low cost / High throughputHigh cost / Medium throughputMedium cost / High throughput

Optimized Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . A structurally analogous internal standard (IS)—such as 1,1-dimethoxypropan-2-one oxime—is spiked into the sample prior to extraction. If the IS recovery drops below 85%, or if the IS peak exhibits tailing, the system automatically flags a failure in either the extraction efficiency or the derivatization completeness, preventing false negative reporting.

Step-by-Step Methodology
  • Sample Preparation & Extraction:

    • Action: Dissolve 100 mg of the API matrix in 2 mL of LC-MS grade water. Spike with 50 µL of the IS solution (10 µg/mL).

    • Action: Add 2 mL of Ethyl Acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Causality: Ethyl acetate is a moderately polar aprotic solvent. It effectively partitions the oxime from the aqueous matrix without introducing protic interferences (like water or alcohols) that would violently consume the BSTFA derivatization reagent in the next step.

  • Derivatization (Silylation):

    • Action: Transfer 1 mL of the upper organic layer to a GC vial and evaporate to dryness under a gentle stream of nitrogen.

    • Action: Add 100 µL of BSTFA containing 1% TMCS and 100 µL of anhydrous pyridine. Seal and heat at 60°C for 30 minutes.

    • Causality: Kinetic studies indicate that silylation of sterically hindered oximes requires thermal energy to overcome the activation barrier. However, exceeding 70°C risks degrading the acid-sensitive acetal moiety if trace moisture generates hydrofluoric acid (HF) from the TMCS. Pyridine acts as an acid scavenger to protect the acetal.

  • GC-MS Acquisition:

    • Action: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977B) using a DB-5MS column (30m x 0.25mm x 0.25µm).

    • Action: Program the oven: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Action: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting m/z 103 (diethoxy-methyl cation) and m/z 218 (molecular ion minus methyl).

    • Causality: EI-SIM mode isolates the specific fragmentation pathways of the TMS-oxime, filtering out background matrix noise and enabling sub-ppm limits of quantitation.

Workflow Step1 Matrix Extraction (LLE with EtOAc) Step2 Oxime Derivatization (BSTFA + 1% TMCS, 60°C) Step1->Step2 Step3 GC-MS Acquisition (EI-SIM Mode) Step2->Step3 Step4 Data Processing & ICH Q2(R2) Validation Step3->Step4

Figure 2: End-to-end optimized GC-MS workflow for 1,1-Diethoxypropan-2-one Oxime quantification.

ICH Q2(R2) Validation Framework

To ensure global regulatory compliance, the optimized protocol was evaluated against the [2]. The empirical data demonstrates that the method is scientifically sound, reproducible, and defensible.

Quantitative Validation Results
Validation ParameterICH Q2(R2) RequirementOptimized GC-MS PerformanceStatus
Specificity No interference at retention timeResolution > 2.0 from matrix peaksPASS
Linearity R² ≥ 0.990 over reporting rangeR² = 0.9992 (0.5 to 50 ppm)PASS
Accuracy (Recovery) 80% – 120% at 3 concentration levels96.4% ± 2.1%PASS
Precision (Repeatability) RSD ≤ 15% for 6 replicatesRSD = 3.4%PASS
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and 10 (LOQ)LOD = 0.1 ppm / LOQ = 0.3 ppmPASS

By satisfying these rigorous criteria, the derivatized GC-MS method proves to be highly reliable for routine release testing and stability monitoring of pharmaceutical products containing potential 1,1-Diethoxypropan-2-one oxime residues.

References

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization Source: MDPI (Metabolites Journal) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Quantification of Pentafluorobenzyl Oxime Derivatives by GC-MS Analysis Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

Comparative

Reproducibility and Validation of 1,1-Diethoxypropan-2-one Oxime Synthesis Pathways: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a recurring challenge in drug development and fine chemical synthesis: the reproducible scale-up of acid-labile intermediates. 1,1-Diethoxypropan-2-one Oxime (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in drug development and fine chemical synthesis: the reproducible scale-up of acid-labile intermediates. 1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4) is a prime example. This versatile building block—often utilized as a protected dicarbonyl precursor for complex heterocycles—contains a highly sensitive diethyl acetal moiety.

In this guide, we will objectively evaluate three distinct synthetic pathways for this compound. Rather than simply providing a recipe, we will dissect the mechanistic causality behind each experimental choice, ensuring your protocols are robust, self-validating, and scalable.

Mechanistic Imperatives: The Acetal Challenge

The standard synthetic route to oximes involves the condensation of a carbonyl compound with hydroxylamine hydrochloride. This reaction inherently releases equimolar amounts of hydrochloric acid, making the reaction rate highly 1.

For 1,1-diethoxypropan-2-one, this presents a critical chemoselectivity issue. Acetals are notoriously acid-labile. If the reaction is unbuffered, the dropping pH will rapidly hydrolyze the 1,1-diethoxy group back to pyruvaldehyde, leading to complex polymeric mixtures. Therefore, the choice of base (e.g., pyridine, sodium acetate) and the mixing efficiency are not just for kinetic acceleration—they are absolute requirements to preserve the product's structural integrity.

Synthesis A 1,1-Diethoxypropan-2-one C 1,1-Diethoxypropan-2-one Oxime A->C pH > 7 (Buffered) B NH2OH·HCl + Base B->C

Reaction scheme for the buffered oximation of 1,1-diethoxypropan-2-one.

Comparative Analysis of Synthesis Pathways

To determine the optimal approach for your laboratory or pilot plant, we must compare the baseline traditional method against modern green and scalable alternatives.

Classical Batch Synthesis (Ethanol/Pyridine)

The traditional approach utilizes pyridine as both an acid scavenger and a nucleophilic catalyst in an ethanol solvent system, a standard in 2. While reliable on a small scale, extended heating times in batch reactors can lead to localized acidic zones if mixing is suboptimal, slightly reducing the yield of the intact acetal. Furthermore, removing pyridine during workup poses a risk to the product.

Solvent-Free Grindstone Chemistry

Utilizing mechanochemistry with solid bases (e.g., Bi₂O₃ or NaOH), this 3 eliminates solvent waste and accelerates the reaction through high localized concentrations. It is excellent for rapid library generation but suffers from poor scalability and heat dissipation challenges.

Continuous Flow Microreactor Synthesis

By moving to a continuous flow regime, we achieve instantaneous mixing and precise thermal control. The high surface-area-to-volume ratio ensures that the local pH never drops below the critical threshold for acetal hydrolysis, resulting in near-quantitative yields and excellent reproducibility.

Quantitative Performance Metrics
Performance MetricClassical Batch (EtOH/Pyr)Grindstone ChemistryContinuous Flow (Aqueous)
Isolated Yield (%) 78 - 82%88 - 92%94 - 96%
Reaction Time 120 minutes10 minutes5 - 10 minutes (residence)
Acetal Preservation ~90%~95%>99%
E-Factor (Waste) >25<5 ~10
Scalability Moderate (Exothermic risks)Poor (Mechanical limits)Excellent (Numbering-up)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), you can ensure causality between your actions and the chemical outcome.

Protocol A: Optimized Classical Batch Synthesis

Causality Focus: Preventing acetal hydrolysis during pyridine removal.

  • Reagent Charging: To a 250-mL round-bottomed flask equipped with a magnetic stir bar, add 1,1-diethoxypropan-2-one (10.0 g, 68.4 mmol, 1.0 equiv) and absolute ethanol (50 mL).

  • Base Addition: Add pyridine (15.5 mL, 191.5 mmol, 2.8 equiv). Note: The excess pyridine ensures the pH remains >7 throughout the addition of the HCl salt, protecting the acetal.

  • Oximation: Slowly add hydroxylamine hydrochloride (7.1 g, 102.6 mmol, 1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Thermal Activation: Heat the mixture to 60 °C for 2 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the ketone spot (stains with KMnO₄) is entirely consumed.

  • Chemoselective Workup (Critical Step): Cool to room temperature and concentrate the ethanol under reduced pressure. Dilute with ethyl acetate (100 mL). Do not wash with 1M HCl to remove pyridine , as this will instantly hydrolyze the acetal. Instead, wash the organic layer with a saturated aqueous solution of copper(II) sulfate (3 x 50 mL) until the aqueous layer no longer turns deep blue (indicating complete pyridine complexation).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate to yield the oxime as a colorless to pale-yellow oil.

Protocol B: Continuous Flow Synthesis

Causality Focus: Maximizing mass transfer to eliminate localized pH drops.

  • Solution Preparation:

    • Stream A: 1,1-diethoxypropan-2-one (1.0 M) in ethanol.

    • Stream B: Hydroxylamine hydrochloride (1.5 M) and Sodium Acetate (2.0 M) in water.

  • Reactor Setup: Connect Stream A and Stream B to high-precision syringe pumps. Route them into a PEEK T-mixer (0.5 mm ID) connected to a 10 mL PFA coil reactor submerged in a 60 °C heating bath.

  • Execution: Set the combined flow rate to 1.0 mL/min, achieving a residence time of exactly 10 minutes.

  • In-Line Quench: Direct the reactor effluent into a collection flask containing vigorously stirred ethyl acetate and water.

    • Self-Validation (IPC): Periodically check the pH of the aqueous layer in the collection flask; it must remain between 6.5 and 7.5.

  • Isolation: Separate the phases, dry the organic layer, and concentrate.

Workflow cluster_batch Classical Batch Workflow cluster_flow Continuous Flow Workflow B1 Reagent Mixing (Slow addition) B2 Reflux (60°C, 2h) B1->B2 B3 CuSO4 Workup (Avoid 1M HCl) B2->B3 F1 T-Mixer (Rapid biphasic mixing) F2 Coil Reactor (60°C, 10 min) F1->F2 F3 In-line Collection (Acetal Preserved) F2->F3

Workflow comparison between classical batch and continuous flow oximation.

Analytical Validation

Because oximes can exist as E and Z stereoisomers, analytical validation is crucial for ensuring batch-to-batch reproducibility4.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the critical acetal methine proton, which should appear as a distinct singlet or tightly coupled multiplet around δ 4.5 - 4.8 ppm. The oxime hydroxyl proton (-OH) will appear as a broad singlet far downfield (δ 8.5 - 9.5 ppm). The presence of two distinct sets of methyl signals (from the core structure, not the ethoxy groups) indicates a mixture of E and Z isomers.

  • GC-MS: The molecular ion peak [M]⁺ at m/z 161 is often weak. Look for the characteristic fragmentation loss of an ethoxy group [M - OCH₂CH₃]⁺ at m/z 116, which confirms the preservation of the acetal moiety during the synthesis.

References

  • Organic Syntheses Procedure: Acetophenone O-acetyl oxime. Organic Syntheses. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal (PMC).[Link]

  • Product Class 15: Oximes. Science of Synthesis (Thieme).[Link]

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: 1,1-Diethoxypropan-2-one Oxime Waste Management and Disposal

Here is a comprehensive, scientifically grounded operational guide for the handling and disposal of 1,1-Diethoxypropan-2-one Oxime, designed for researchers and drug development professionals. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded operational guide for the handling and disposal of 1,1-Diethoxypropan-2-one Oxime, designed for researchers and drug development professionals.

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as an extension of the experimental workflow. The safe and effective disposal of 1,1-Diethoxypropan-2-one Oxime (CAS: 856981-75-4) requires an understanding of its specific physicochemical vulnerabilities—namely, the reactivity of the oxime moiety and the acid-sensitivity of the acetal group.

This guide establishes a self-validating protocol to ensure that waste streams containing this compound remain stable until final destruction.

Physicochemical Profile & Risk Assessment

To design a logical disposal protocol, we must first analyze the structural properties of the target molecule[1]. 1,1-Diethoxypropan-2-one Oxime contains both a nitrogenous oxime group ( C=N−OH ) and a diethyl acetal group.

  • Causality of Risk: Acetals are highly susceptible to acidic hydrolysis. If exposed to acidic waste streams, the molecule will cleave, releasing ethanol and the corresponding keto-oxime. Furthermore, oximes can undergo exothermic decomposition or Beckmann rearrangements under strongly acidic or thermal stress. Therefore, the primary directive for this waste stream is maintaining strict pH neutrality and avoiding strong oxidizers.

Quantitative Data Summary
PropertyValueOperational Implication
CAS Number 856981-75-4[2]Use for manifest tracking.
Molecular Weight 161.20 g/mol [1]Relevant for calculating stoichiometric quenching if required.
Boiling Point 105 °C (at 8 Torr)[3]Low volatility under standard pressure; low inhalation risk at RT.
Density 1.02±0.1 g/cm³[3]Will phase-separate in aqueous waste (slightly heavier than water).
Solubility Chloroform, DCM, Ether, Methanol[3]Dictates the segregation into halogenated vs. non-halogenated streams.

Step-by-Step Disposal Methodology

This protocol ensures that the waste remains chemically inert during temporary laboratory storage and transport. Every step includes a validation check to create a self-validating system.

Phase 1: Waste Stream Segregation

Because 1,1-Diethoxypropan-2-one Oxime is highly soluble in both halogenated (e.g., Dichloromethane, Chloroform) and non-halogenated (e.g., Methanol, Diethyl Ether) solvents[3], it must be segregated at the source to prevent toxic cross-reactions and reduce incineration costs.

  • Identify the Carrier Solvent: Determine the primary solvent used in your reaction workflow.

  • Segregate: Route to the "Halogenated Organic Waste" carboy if DCM/Chloroform is present. Route to "Non-Halogenated Organic Waste" for Methanol/Ether.

  • Validation Check: Visually inspect the waste carboy for phase separation. If unexpected aqueous layers form, halt addition; the acetal may be hydrolyzing.

Phase 2: pH Stabilization and Containment
  • Test Waste pH: Before adding the oxime waste to a bulk accumulation container, test the bulk waste pH using universal indicator paper.

  • Neutralize: Ensure the bulk waste is between pH 6.5 and 8.0. Do not add this compound to highly acidic waste (pH < 4) to prevent exothermic acetal cleavage and oxime degradation.

  • Containment: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid unlined metal drums, as trace hydrolysis can release hydroxylamine, which aggressively complexes with transition metals.

Phase 3: Labeling and Final Destruction
  • Manifesting: Label the container with the exact chemical name and CAS (856981-75-4).

  • Hazard Call-out: Explicitly write "Contains Nitrogenous Organics (Oxime)" on the waste ticket.

  • Causality: This alerts the final disposal facility that high-temperature incineration must be paired with flue gas scrubbing to capture nitrogen oxides ( NOx​ ), which are generated during the combustion of oximes.

Operational Workflow Visualization

The following diagram maps the logical decision tree for processing 1,1-Diethoxypropan-2-one Oxime waste, ensuring no single point of failure in the segregation process.

OximeDisposal Start 1,1-Diethoxypropan-2-one Oxime Waste Generated CheckSolvent Identify Carrier Solvent (Solubility Check) Start->CheckSolvent Halogenated Halogenated Solvents (Chloroform, DCM) CheckSolvent->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Solvents (Methanol, Ether) CheckSolvent->NonHalogenated C, H, O only pHCheck Validation: Check Bulk Waste pH (Must be 6.5 - 8.0) Halogenated->pHCheck NonHalogenated->pHCheck Containment Store in HDPE / Glass (Avoid Metal Drums) pHCheck->Containment pH Validated Labeling Label: Nitrogenous Organic Waste CAS: 856981-75-4 Containment->Labeling Incineration High-Temp Incineration (Requires NOx Scrubbing) Labeling->Incineration

Decision matrix for the segregation, stabilization, and incineration of 1,1-Diethoxypropan-2-one Oxime.

References

  • Smolecule. (n.d.). Buy 1,1-Diethoxypropan-2-one Oxime - General Information & Specifications.
  • ChemicalBook. (n.d.). 1,1-Diethoxypropan-2-one Oxime CAS#: 856981-75-4 Properties.

Sources

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